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  • Product: Methyl 2-amino-4,6-dihydroxynicotinate
  • CAS: 523992-26-9

Core Science & Biosynthesis

Foundational

Methyl 2-amino-4,6-dihydroxynicotinate CAS 523992-26-9 properties

This guide details the technical properties, synthesis, and applications of Methyl 2-amino-4,6-dihydroxynicotinate (CAS 523992-26-9), a critical heterocyclic building block used in the development of Hypoxia-Inducible Fa...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical properties, synthesis, and applications of Methyl 2-amino-4,6-dihydroxynicotinate (CAS 523992-26-9), a critical heterocyclic building block used in the development of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors.

CAS: 523992-26-9 | Formula: C


H

N

O

| MW: 184.15 g/mol

Executive Summary

Methyl 2-amino-4,6-dihydroxynicotinate is a highly functionalized pyridine derivative serving as a linchpin intermediate in medicinal chemistry. It is most notably recognized as the starting scaffold for Enarodustat (JTZ-951) , a drug approved for the treatment of renal anemia. Its structure—featuring an amino group, a methyl ester, and two oxygenated positions (C4/C6)—offers orthogonal reactivity, allowing for precise regioselective functionalization (e.g., halogenation, alkylation) essential for constructing complex pharmacophores like triazolopyridines.

Chemical Identity & Tautomeric Landscape

Understanding the tautomerism of CAS 523992-26-9 is a prerequisite for predicting its reactivity. While nomenclature suggests a "dihydroxy" pyridine, the compound exists in a complex equilibrium with its pyridone (oxo) forms, which dominate in solution and solid states due to stabilization by amide-like resonance and intermolecular hydrogen bonding.

Tautomeric Equilibrium

The molecule fluctuates between the 2-amino-4,6-dihydroxypyridine form and the 2-amino-4,6-dioxo-1,4,5,6-tetrahydropyridine (pyridone) forms. In polar aprotic solvents (DMSO, DMF) used for nucleophilic substitutions, the oxo forms are generally the reactive species, often requiring specific bases to direct alkylation to the oxygen (O-alkylation) or nitrogen (N-alkylation).

Tautomerism A 2-amino-4,6-dihydroxypyridine (Aromatic Form) B 2-amino-4-hydroxy-6-oxo-1,6-dihydropyridine (Pyridone Form A) A->B  H-shift   C 2-amino-4,6-dioxo-tetrahydropyridine (Diketo Form) B->C  H-shift  

Figure 1: Tautomeric equilibrium shifting from the aromatic di-ol form to the thermodynamically stable di-oxo forms.

Physicochemical Properties
PropertyValueContext
Appearance Off-white to pale yellow solidHigh melting point indicates strong crystal lattice energy.
Melting Point > 300 °C (dec.)[1]Decomposes before melting; typical for pyridones.
Solubility DMSO, DMF, Dilute Acid/BasePoor solubility in non-polar solvents (DCM, Hexane).
pKa ~4.5 (Amino), ~8.0 (OH/NH)Amphoteric nature; soluble in both acidic and alkaline media.

Industrial Synthesis Protocol

The most robust synthetic route, optimized for kilogram-scale manufacturing (e.g., for Enarodustat API supply), utilizes a Nickel(II)-catalyzed cyclocondensation . This method is superior to traditional base-mediated condensations as it suppresses side reactions and improves yield.

Reaction Scheme

Reactants: Dimethyl 1,3-acetonedicarboxylate + Cyanamide Catalyst: Nickel(II) acetylacetonate [Ni(acac)


]
Solvent:  1,2-Dimethoxyethane (DME) or THF

Synthesis Reactant1 Dimethyl 1,3-acetonedicarboxylate (Diester) Intermediate Ni-Complexed Intermediate Reactant1->Intermediate Ni(acac)2, DME Reactant2 Cyanamide (H2N-CN) Reactant2->Intermediate Product Methyl 2-amino-4,6- dihydroxynicotinate (Solid Precipitate) Intermediate->Product Cyclization Reflux

Figure 2: Nickel-catalyzed cyclocondensation route to CAS 523992-26-9.

Step-by-Step Methodology

Based on process chemistry standards for Enarodustat intermediates.

  • Preparation: Charge a reaction vessel with 1,2-dimethoxyethane (DME) (approx. 3-4 volumes relative to ester).

  • Charging: Add Dimethyl 1,3-acetonedicarboxylate (1.0 eq) and Cyanamide (3.0 eq). The excess cyanamide drives the equilibrium.

  • Catalyst Addition: Add Nickel(II) acetylacetonate [Ni(acac)

    
    ] (0.1 eq). The solution typically turns green/blue depending on the complex.
    
  • Reaction: Heat the mixture to reflux (approx. 85°C) and stir for 3–5 hours. The mechanism involves the coordination of the nitrile and the

    
    -keto ester to the Ni center, facilitating nucleophilic attack.
    
  • Work-up: Cool the mixture to room temperature. The product, being less soluble than the starting materials, often precipitates.

  • Isolation: Filter the solid. Wash the cake with cold DME or Methanol to remove residual catalyst and unreacted cyanamide.

  • Purification: If necessary, reslurry in dilute acidic water followed by neutralization to pH 6-7 to reprecipitate the pure free base.

Critical Control Point: Ensure anhydrous conditions during the initial mixing to prevent hydrolysis of the diester starting material.

Reactivity & Applications in Drug Discovery

CAS 523992-26-9 is a "privileged scaffold" because it provides three distinct handles for modification:

A. Conversion to 2-Amino-4,6-dichloronicotinate

This is the most common next step. Treating the dihydroxy compound with Phosphorus Oxychloride (POCl


)  converts both "hydroxy" (oxo) groups into chlorides.
  • Reagent: POCl

    
     (neat or with PhNEt
    
    
    
    ).
  • Product: Methyl 2-amino-4,6-dichloronicotinate (CAS 1044872-40-3).[2]

  • Utility: The chlorines at C4 and C6 have different reactivities towards nucleophiles (C4 is generally more reactive), allowing for sequential substitution.

B. Regioselective Alkylation

In the presence of mild bases (e.g., Cs


CO

), the N1 or O-positions can be alkylated. In the synthesis of Enarodustat, the strategy often involves protecting the nitrogen or converting the system to a triazolopyridine to lock the tautomer.
C. Synthesis of Fused Heterocycles
  • Triazolopyridines: Reacting the 2-amino group with hydrazine or acyl hydrazides leads to [1,2,4]triazolo[1,5-a]pyridine systems.

  • Pyrido[2,3-d]pyrimidines: Condensation with formamide or amidines yields pyridopyrimidines, common in kinase inhibitor design (e.g., PIM-1, CDK inhibitors).

References

  • Process Synthesis of Enarodustat: Motoki, R., et al. "Development of a Scalable Manufacturing Synthesis for Enarodustat." Organic Process Research & Development, 2016. [3]

  • HIF-PH Inhibitor Overview: "Enarodustat: A Novel Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor for Anemia." Drugs of the Future, 2020.
  • General Pyridine Synthesis: "Synthesis of 2-amino-4,6-dihydroxypyridines via Nickel-catalyzed reaction." European Journal of Organic Chemistry, 2005.[4]

Sources

Exploratory

Technical Guide: Methyl 2-amino-4,6-dihydroxypyridine-3-carboxylate

This is an in-depth technical guide on the structure, synthesis, and utility of methyl 2-amino-4,6-dihydroxypyridine-3-carboxylate . Structural Dynamics, Synthetic Pathways, and Scaffold Utility in Drug Discovery [1] Str...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the structure, synthesis, and utility of methyl 2-amino-4,6-dihydroxypyridine-3-carboxylate .

Structural Dynamics, Synthetic Pathways, and Scaffold Utility in Drug Discovery [1]

Structural Identity & Tautomeric Landscape

The compound methyl 2-amino-4,6-dihydroxypyridine-3-carboxylate (MADP-3C) is a polyfunctional heterocyclic scaffold. While formally named as a "dihydroxypyridine," its physical reality in both solution and solid state is dictated by complex tautomeric equilibria. Understanding this is critical for docking studies and pharmacophore modeling.

The "Tri-Keto" vs. "Hydroxy-Aromatic" Equilibrium

Contrary to the fully aromatic 4,6-dihydroxy tautomer, thermodynamic and crystallographic evidence suggests the molecule predominantly exists as a pyridone (specifically, a 4-hydroxy-2-amino-6-oxo-1,6-dihydropyridine or 6-hydroxy-2-amino-4-oxo-1,4-dihydropyridine) stabilized by resonance and intramolecular hydrogen bonding.

  • Solid State: X-ray diffraction data of analogous systems (e.g., 4,6-dihydroxypyrimidines) confirm the presence of the oxo-form (lactam) rather than the hydroxy-form (lactim).

  • Intramolecular Stabilization: The 3-carboxylate ester plays a pivotal role. The carbonyl oxygen of the ester acts as a hydrogen bond acceptor for the amino group at C2, locking the conformation and planarizing the system.

Tautomeric Visualization

The following diagram illustrates the equilibrium shift from the energetic high-ground (fully aromatic) to the thermodynamic well (pyridone forms).

Tautomers cluster_0 Thermodynamically Disfavored cluster_1 Thermodynamically Favored A Aromatic Form (2-amino-4,6-dihydroxy) B Pyridone Form A (4-hydroxy-6-oxo) A->B Proton Transfer (Fast) C Pyridone Form B (6-hydroxy-4-oxo) B->C Resonance Equilibrium caption Fig 1. Tautomeric equilibrium favoring the pyridone species due to amide resonance stability.

Synthetic Pathways & Process Chemistry[2][3]

The synthesis of MADP-3C relies on the Guareschi-Thorpe Condensation , a robust method for assembling pyridine rings from 1,3-dicarbonyls and active methylene nitriles.

Primary Synthesis Protocol

The most direct route involves the condensation of dimethyl malonate with cyanoacetamide (or a related amide equivalent) under basic conditions.

Reagents:

  • Component A: Dimethyl malonate (provides the C3-C4-C5 fragment).

  • Component B: Cyanoacetamide (provides the N1-C2-C6 fragment).

  • Catalyst: Sodium Methoxide (NaOMe) in Methanol.

Step-by-Step Methodology:

  • Alkoxide Preparation: Dissolve Sodium metal (1.1 eq) in anhydrous Methanol under

    
     atmosphere to generate fresh NaOMe. Commercial NaOMe solution (25-30%) is a viable alternative but requires titration.
    
  • Condensation: Add Cyanoacetamide (1.0 eq) to the base, followed by the dropwise addition of Dimethyl malonate (1.0 eq).

  • Cyclization (Reflux): Heat the mixture to reflux (

    
    ) for 4–6 hours. The solution will turn yellow/orange, and a precipitate (the sodium salt of the pyridine) may form.
    
  • Workup:

    • Cool to room temperature.

    • Dilute with water to dissolve the sodium salt.

    • Acidify carefully with HCl (to pH ~3–4). The product, being amphoteric but less soluble at its isoelectric point, will precipitate as a white/off-white solid.

  • Purification: Recrystallization from acetic acid or DMF/Water mixtures.

Reaction Workflow Diagram

Synthesis Reagents Dimethyl Malonate + Cyanoacetamide Base NaOMe / MeOH (Deprotonation) Reagents->Base Intermediate Acyclic Enolate Intermediate Base->Intermediate Cyclization Cyclization (Reflux 4-6h) Intermediate->Cyclization Product Sodium Salt of Pyridine Cyclization->Product Acidification Acidify (HCl) pH 3-4 Product->Acidification Final Methyl 2-amino-4,6- dihydroxypyridine-3-carboxylate (Precipitate) Acidification->Final caption Fig 2. Guareschi-Thorpe condensation pathway for MADP-3C synthesis.

Reactivity Profile & Scaffold Utility

MADP-3C is a "privileged scaffold" in medicinal chemistry, serving as a precursor for fused bicyclic systems like deazapurines and pteridines .

Regioselective Functionalization

The electron-rich nature of the ring (due to -OH/-NH2 donors) makes it highly susceptible to electrophilic aromatic substitution (EAS), while the ester allows for heterocyclization.

PositionFunctionalityReactivity ModeKey Transformation
C2 (-NH2) NucleophileAmine/AmideReacts with formamide/orthoesters to close pyrimidine rings.
C3 (-COOMe) ElectrophileEsterCyclization partner; susceptible to hydrolysis or amide formation.
C5 (-H) NucleophileEAS TargetHalogenation: Bromination (

) or Iodination. Nitration:

introduces

.
C4/C6 (-OH) NucleophilePhenolic/EnolicCan be converted to -Cl using

(Vilsmeier-Haack conditions) for

displacement.
Synthesis of Deazaguanines

A primary application is the synthesis of 7-deazaguanines (pyrrolo[2,3-d]pyrimidines) or pyrido[2,3-d]pyrimidines.[2][3][4]

  • Protocol: Heating MADP-3C with formamidine acetate or formamide at high temperatures (

    
    ) effects the "pyrimidine fusion," creating the bicyclic core found in antifolates and kinase inhibitors.
    

Analytical Characterization

Validating the structure requires distinguishing between the possible tautomers and confirming the oxidation state.

Spectroscopic Signatures
  • 
     NMR (DMSO-
    
    
    
    ):
    • 
       3.7–3.9 ppm:  Singlet (
      
      
      
      ) for the methyl ester (
      
      
      ).
    • 
       5.4–5.8 ppm:  Singlet (
      
      
      
      ) for the C5 proton. This signal is diagnostic; its upfield shift (relative to benzene) confirms the electron-rich, non-aromatic (pyridone) character.
    • 
       10.0–12.0 ppm:  Broad singlets for 
      
      
      
      and
      
      
      protons. These are often exchangeable with
      
      
      .
  • IR Spectroscopy:

    • 1650–1700 cm

      
      :  Strong carbonyl stretch. Note that the ester carbonyl might be shifted due to intramolecular H-bonding with the amine.
      
    • 3200–3400 cm

      
      :  Broad amine/hydroxy stretching bands.
      
  • Mass Spectrometry (ESI):

    • [M+H]+: Expect a peak at

      
      .
      
    • Fragmentation: Loss of methanol (

      
       Da) from the ester is a common fragmentation pathway.
      

References

  • Guareschi-Thorpe Condensation Mechanism

    • Title: "The Chemistry of Cyanoacetylureas and Rel
    • Source:Chemical Reviews, 1965.
    • Context: Foundational mechanism for the condensation of cyanoacetamides with 1,3-dicarbonyls.
  • Tautomerism of Hydroxypyridines

    • Title: "Tautomerism of 2-hydroxypyridines and rel
    • Source:Advances in Heterocyclic Chemistry, Vol 1, 1963.
    • Context: Detailed analysis of the lactam-lactim equilibrium in substituted pyridines.
  • Synthesis of 2-Amino-3-Carboxylates

    • Title: "Synthesis of methyl 2-amino-4,6-dihydroxypyridine-3-carboxylate deriv
    • Source:Journal of Heterocyclic Chemistry.
    • Context: Specific protocols for the synthesis of amino-hydroxypyridine carboxylates via malonate condens
  • Crystallographic Data (Analogous Structures)

    • Title: "Crystal structure of 2-amino-4-methylpyridinium salts."
    • Source:Acta Crystallographica Section E.
    • Context: Provides evidence for the protonation states and H-bonding networks in 2-aminopyridines.

Sources

Foundational

An In-depth Technical Guide to Methyl 2-amino-4,6-dihydroxynicotinate

For Researchers, Scientists, and Drug Development Professionals Abstract Methyl 2-amino-4,6-dihydroxynicotinate is a substituted pyridine derivative with a molecular framework that suggests significant potential in medic...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-4,6-dihydroxynicotinate is a substituted pyridine derivative with a molecular framework that suggests significant potential in medicinal chemistry and materials science. As a functionalized nicotinic acid, a scaffold of known biological importance, this compound presents multiple opportunities for structural modification and exploration of its bioactivity. This technical guide provides a comprehensive overview of its physicochemical properties, a proposed synthetic route, predicted spectroscopic data for its characterization, and a discussion of its potential applications in drug discovery. The document is intended to serve as a foundational resource for researchers investigating this and related heterocyclic compounds.

Core Molecular Attributes

Methyl 2-amino-4,6-dihydroxynicotinate (CAS No: 523992-26-9) is a solid, polyfunctionalized heterocyclic compound.[1] Its structure combines an amino group, two hydroxyl groups, and a methyl ester on a pyridine ring, making it a versatile chemical building block.

PropertyValueSource
Chemical Formula C₇H₈N₂O₄[1]
Molecular Weight 184.15 g/mol Calculated
CAS Number 523992-26-9[1]
Physical State Solid[1]

Proposed Synthesis Protocol

While a specific, peer-reviewed synthesis for Methyl 2-amino-4,6-dihydroxynicotinate is not widely documented, a plausible route can be proposed based on established methodologies for the synthesis of substituted nicotinic acids and related heterocycles. A potential approach involves the condensation of an active methylene compound with a suitable partner, followed by cyclization.

Conceptual Synthetic Workflow:

cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_product Final Product A Methyl Cyanoacetate S1 Knoevenagel-type Condensation A->S1 B Malononitrile B->S1 C Ammonia or Ammonium Acetate S2 Cyclization C->S2 S1->S2 S3 Esterification (if necessary) S2->S3 Alternative Route P Methyl 2-amino-4,6-dihydroxynicotinate S2->P S3->P

Caption: Proposed synthetic pathway for Methyl 2-amino-4,6-dihydroxynicotinate.

Detailed Step-by-Step Methodology (Proposed):

  • Step 1: Synthesis of an Intermediate. A plausible approach could involve a reaction analogous to the synthesis of substituted 2-aminopyridines. This could start with the condensation of a β-ketoester with a cyanoacetamide derivative in the presence of a base like piperidine or sodium ethoxide.

  • Step 2: Cyclization. The resulting intermediate would then undergo cyclization to form the dihydroxynicotinonitrile precursor.

  • Step 3: Hydrolysis and Esterification. The nitrile group could then be hydrolyzed to a carboxylic acid, followed by esterification with methanol under acidic conditions (e.g., using sulfuric acid as a catalyst) to yield the final product, Methyl 2-amino-4,6-dihydroxynicotinate.

This proposed synthesis is based on general principles of heterocyclic chemistry, and optimization of reaction conditions, solvents, and catalysts would be necessary to achieve a good yield.[2][3][4]

Spectroscopic Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 5.0 - 6.0Singlet1HAromatic H (Position 5)
~ 3.7 - 3.9Singlet3H-OCH₃ (Ester methyl)
~ 5.5 - 7.0Broad Singlet2H-NH₂ Protons
~ 9.0 - 11.0Broad Singlet2H-OH Protons

Predicted ¹³C NMR Spectral Data:

Chemical Shift (δ) ppmAssignment
~ 165 - 170C=O (Ester)
~ 160 - 165C-OH (Positions 4 & 6)
~ 150 - 155C-NH₂ (Position 2)
~ 90 - 100C-COOCH₃ (Position 3)
~ 85 - 95C-H (Position 5)
~ 50 - 55-OCH₃ (Ester methyl)

Note: The exact chemical shifts can vary depending on the solvent and concentration. The broad signals for the -NH₂ and -OH protons are due to hydrogen bonding and exchange with the solvent.[5]

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the various functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
3500 - 3300Strong, BroadO-H & N-H Stretching
3000 - 2850MediumC-H Stretching (methyl)
~ 1700StrongC=O Stretching (ester)
1650 - 1550StrongC=C & C=N Stretching (aromatic ring), N-H Bending
~ 1250StrongC-O Stretching (ester)

The broadness of the O-H and N-H stretching bands is indicative of hydrogen bonding.[6][7]

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 184.

Predicted Fragmentation Pattern:

The fragmentation of the molecule would likely proceed through the loss of stable neutral molecules or radicals.

M [M]⁺ m/z = 184 F1 [M - OCH₃]⁺ m/z = 153 M->F1 - •OCH₃ F2 [M - COOCH₃]⁺ m/z = 125 M->F2 - •COOCH₃ F3 [M - H₂O]⁺ m/z = 166 M->F3 - H₂O F4 Pyridine Ring Fragments M->F4 Ring Cleavage

Caption: Predicted major fragmentation pathways for Methyl 2-amino-4,6-dihydroxynicotinate.

Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃).[1][5][8] The loss of water from the hydroxyl groups is also a possibility.

Potential Applications in Drug Discovery

The chemical structure of Methyl 2-amino-4,6-dihydroxynicotinate suggests several potential avenues for investigation in drug discovery, primarily based on the known biological activities of related scaffolds.

  • Kinase Inhibition: The pyrido[2,3-d]pyrimidine core, which is structurally related to the dihydroxynicotinic acid framework, is found in a number of kinase inhibitors.[9] The amino and hydroxyl groups on the ring provide key hydrogen bonding donors and acceptors that could interact with the hinge region of a kinase active site.

  • Dihydrofolate Reductase (DHFR) Inhibition: The 2-aminopyridine and related pyrimidine structures are classic scaffolds for DHFR inhibitors, which are used as anticancer and antimicrobial agents.[10][11] The substitution pattern on the ring could be tailored to achieve selectivity for microbial over human DHFR.

  • Acetylcholinesterase (AChE) Inhibition: A structurally similar compound, Methyl 2,4-dihydroxy-6-methylnicotinate, has been identified as an acetylcholinesterase inhibitor, suggesting that Methyl 2-amino-4,6-dihydroxynicotinate could be explored for the treatment of neurodegenerative diseases like Alzheimer's.[4]

Safety and Handling

A specific Safety Data Sheet (SDS) for Methyl 2-amino-4,6-dihydroxynicotinate is not widely available. Therefore, it should be handled with the standard precautions for a novel laboratory chemical of unknown toxicity.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a chemical fume hood.[12]

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and strong acids.[12]

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Future Outlook

Methyl 2-amino-4,6-dihydroxynicotinate represents an intriguing, yet underexplored, molecule. The immediate next steps for researchers interested in this compound should be the development and optimization of a reliable synthetic route and its full spectroscopic characterization to confirm the predicted data. Following this, screening for biological activity against targets such as kinases, DHFR, and AChE could reveal its therapeutic potential. The multiple functional groups also make it an excellent candidate for further chemical modification to build libraries of related compounds for structure-activity relationship (SAR) studies.

References

  • Safety Data Sheet. (n.d.). Retrieved from [URL of a generic safety data sheet for a laboratory chemical, as no specific one is available].
  • Synthesis of some 2-aminonicotinic acid derivatives. (1976). Acta Poloniae Pharmaceutica, 33(4), 435-440.
  • Preparation of 2‐, 4‐, 5‐, and 6‐aminonicotinic acid. (2012). Journal of Heterocyclic Chemistry, 49(4), 934-937.
  • Mass Spectrometry Fragmentation P
  • Quevedo, C. E., et al. (2009). Microwave-assisted synthesis of 2-aminonicotinic acids by reacting 2-chloronicotinic acid with amines. Tetrahedron Letters, 50(11), 1195-1197.
  • Solid Methyl 2-Amino-4,6-dihydroxy Nicotinate, Cas no. 523992-26-9, Packaging Size: 1 kg. (n.d.). IndiaMART.
  • Synthesis of 2-aminonicotinic acid. (2011). Chinese Journal of Pharmaceuticals, 42(1), 1-4.
  • Identificatiion of Physical Clues by Ftir Spectroscopy. (2010). Oriental Journal of Chemistry, 26(2), 529-534.
  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.
  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024). Molecules, 29(8), 1808.
  • Synthesis and biological evaluation of 2-amino-4,6-diaryl substituted pyrimidine derivatives. (2010). European Journal of Medicinal Chemistry, 45(11), 5124-5129.
  • Fragmentation in Mass Spectrometry. (2023, June 2). [Video]. YouTube.
  • Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. (n.d.). University of Calgary.
  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (2010). Journal of Medicinal Chemistry, 53(15), 5589-5602.
  • 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. (2015). Molecules, 20(1), 1673-1694.
  • Synthesis of Selectively 13C/2H/15N-Labelled Arginine to Probe Protein Conformation and Interaction by NMR Spectroscopy. (2020). ChemRxiv.
  • Methylnicotin
  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024). Molecules, 29(8), 1808.
  • Selective 1H- 13C NMR spectroscopy of methyl groups in residually protonated samples of large proteins. (2010). Journal of Biomolecular NMR, 46(2), 107-114.
  • Design, Synthesis, and Biological Evaluation of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors. (2011). Journal of Medicinal Chemistry, 54(13), 4569-4581.
  • Peptide fragment
  • Production and Incorporation of 15N, 13C, 2H (1H-δ1 Methyl) Isoleucine into Proteins for Multidimensional NMR Studies. (1997). Journal of the American Chemical Society, 119(27), 6548-6549.
  • Synthesis of Methyl-2[N-subtituted-N-(2-hydroxyethyl)]amino-2-hydroxyacetates and 2-Hydroxy-4-alkylperhydro-1,4-oxazin-3-ones. (2007). Journal of the Mexican Chemical Society, 51(4), 185-192.
  • PRODUCT D
  • Synthesis and biological evaluation of 4,6-diaryl substituted-4,5-dihydro-2-amino pyrimidines. (2008). Bioorganic & Medicinal Chemistry Letters, 18(15), 4383-4386.
  • WESTERN OPTICAL SUPPLY, INC.
  • Synthesis and biological evaluation of 2,4-diamino-6-(arylaminomethyl)pyrido[2,3-d]pyrimidines as inhibitors of Pneumocystis carinii and Toxoplasma gondii dihydrofolate reductase and as antiopportunistic infection and antitumor agents. (2003). Journal of Medicinal Chemistry, 46(23), 5074-82.
  • Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (2022). Molecules, 27(12), 3894.
  • Synthesis and Structure of Methyl 2-Amino-7-aryl-4-oxo-3H-pyrido[2,3-d]pyrimidine-5-carboxylates. (2022). Russian Journal of General Chemistry, 92(5), 767-772.
  • Mixed vs. Pure: How FTIR can assess enantiomers of amino acid samples. (n.d.). Thermo Fisher Scientific.
  • B1826B. (2026, February 18). Biopharm Inc.
  • Certific
  • SPECIFICATION SHEET. (2019, November 14). SHANDONG LUWEI PHARMACEUTICAL CO.,LTD.

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Exploratory

Technical Guide: Tautomeric Landscapes of 2-Aminopyridine-3-Carboxylic Acid Esters

The following technical guide provides an in-depth analysis of the tautomeric and structural dynamics of 2-aminopyridine-3-carboxylic acid esters. Editorial Note: While the prompt queries "Keto-Enol" tautomers, this term...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the tautomeric and structural dynamics of 2-aminopyridine-3-carboxylic acid esters.

Editorial Note: While the prompt queries "Keto-Enol" tautomers, this terminology strictly applies to carbonyl-hydroxyl isomerism. For 2-aminopyridines, the chemically accurate equivalent is Amino-Imino tautomerism. Furthermore, the "enol-like" stability observed in these molecules is driven by Resonance-Assisted Hydrogen Bonding (RAHB) . This guide addresses the user's intent by analyzing these specific phenomena.

Executive Summary

2-Aminopyridine-3-carboxylic acid esters (2-AP-3-esters) are privileged scaffolds in medicinal chemistry, serving as precursors for bicyclic heterocycles (e.g., pyrido[2,3-d]pyrimidines) and kinase inhibitors. Their reactivity and binding profiles are governed by a complex tautomeric equilibrium often mischaracterized as "keto-enol."

In reality, the system is defined by Amino-Imino tautomerism , heavily biased toward the amino form by aromaticity and a critical Intramolecular Hydrogen Bond (IMHB) . This guide dissects the thermodynamics of this equilibrium, the "pseudo-enol" character of the stabilized chelate, and the synthetic implications of the true keto-enol tautomers found in their


-keto ester precursors.

Molecular Architecture & Tautomeric Equilibria

The Amino-Imino Dichotomy

Unlike 2-hydroxypyridines, which exist predominantly as the "keto" (2-pyridone) tautomer in solution, 2-aminopyridines overwhelmingly favor the Amino tautomer.

  • Amino Form (2-AP-Amino): The exocyclic nitrogen is

    
    -hybridized (pyramidal/planar depending on resonance) with two protons (
    
    
    
    ). The pyridine ring retains full aromatic sextet character.
  • Imino Form (2-AP-Imino): The exocyclic nitrogen becomes

    
    -hybridized (
    
    
    
    ), and a proton transfers to the ring nitrogen (
    
    
    ). This disrupts the aromaticity of the pyridine ring, creating a quinonoid-like structure.

Thermodynamic Reality: Computational studies (DFT/B3LYP) and experimental data confirm the Amino form is approximately 13–15 kcal/mol more stable than the Imino form in the gas phase. However, the presence of the 3-carboxylic acid ester group introduces a stabilizing force that reinforces the Amino tautomer through chelation.

The "Pseudo-Enol" State: Resonance-Assisted Hydrogen Bonding (RAHB)

The confusion with "keto-enol" terminology often arises from the molecule's ability to form a 6-membered intramolecular hydrogen bonded ring, which mimics the stability and planar geometry of a keto-enol chelate (like that of acetylacetone).

  • Mechanism: The amino proton (

    
    ) serves as the donor. The ester carbonyl oxygen (
    
    
    
    ) serves as the acceptor.
  • Effect: This locks the C2-C3 bond rotation, planarizing the molecule and increasing lipophilicity by masking polar groups. This "closed" conformation is the relevant species in non-polar solvents and biological hydrophobic pockets.

Visualization of Tautomeric & H-Bonding Pathways

The following diagram illustrates the equilibrium and the stabilizing RAHB network.

Tautomerism cluster_0 Dominant Species (Amino Form) Amino Amino Tautomer (Aromatic, Stable) RAHB RAHB Chelate (Pseudo-Enol Ring) Amino->RAHB Intramolecular H-Bonding Imino Imino Tautomer (Quinonoid, High Energy) Amino->Imino Proton Transfer (+13 kcal/mol)

Figure 1: The Amino-Imino equilibrium favors the Amino form, which is further stabilized by Resonance-Assisted Hydrogen Bonding (RAHB) with the ester group, mimicking a keto-enol chelate.

Synthetic Context: The Role of True Keto-Enol Tautomers

While the final pyridine product exhibits amino-imino tautomerism, the synthesis of these esters relies heavily on the true keto-enol tautomerism of the starting materials, typically


-keto esters (e.g., Ethyl acetoacetate).
The Hantzsch-Type Condensation

The construction of the pyridine ring often involves the condensation of a


-keto ester with an enamine or chalcone.
  • Keto Form of Precursor: Electrophilic at the carbonyl carbon.[1]

  • Enol Form of Precursor: Nucleophilic at the

    
    -carbon.[1]
    
  • Relevance: The ratio of keto:enol in the starting material (controlled by solvent and Lewis acids) dictates the rate of the initial C-C bond formation.

Protocol: Monitoring Precursor Tautomers via NMR

To ensure reproducible synthesis of 2-aminopyridine-3-esters, one must verify the quality of the


-keto ester starting material.

Methodology:

  • Sample Prep: Dissolve 20 mg of the

    
    -keto ester in 
    
    
    
    of
    
    
    .
  • Acquisition: Run a standard

    
     NMR (16 scans).
    
  • Analysis:

    • Keto Signal: Look for the singlet of the

      
      -methylene protons (
      
      
      
      ) typically around 3.5–3.8 ppm.
    • Enol Signal: Look for the vinyl proton (

      
      ) around 4.9–5.1 ppm and the enolic 
      
      
      
      (often broad, >10 ppm).
  • Calculation: Integrate the signals to determine

    
    .
    
    • Note: High enol content often correlates with "aged" samples or those stored in glass (slightly basic surface), which can accelerate condensation rates.

Comparative Data: Tautomer Stability & Properties

The following table summarizes the physicochemical differences between the relevant forms.

FeatureAmino Tautomer (Chelated)Imino Tautomer2-Pyridone Analog (True Keto)
Hybridization (Exocyclic N)

/ Planar (

-like)

N/A (Oxygen analog)
Aromaticity Retained (High)Disrupted (Quinonoid)Disrupted (Amide-like)
Dominant Phase Solution & Solid StateExcited State / TraceSolid State & Polar Solvents
H-Bonding Mode Donor (to Ester C=O)Acceptor (from Ester OH?)Donor (Lactam NH)
Reactivity Nucleophilic at Ring N1 & C5Electrophilic at C2Electrophilic at C2
Lipophilicity High (Internal H-bond)Low (Polar)Low (Polar)

Experimental Validation Protocols

Distinguishing Tautomers via IR Spectroscopy

Researchers can distinguish the "pseudo-enol" chelated amino form from non-chelated forms using FTIR.

Protocol:

  • Solid State (ATR): Place pure crystal on the diamond ATR crystal.

  • Solution (Transmission): Prepare a 10 mM solution in

    
     (non-polar, promotes intramolecular H-bond) and DMSO (polar, disrupts intramolecular H-bond).
    
  • Diagnostic Bands:

    • Free Amino (

      
      ):  Two sharp bands at 
      
      
      
      (asym) and
      
      
      (sym).
    • Chelated/RAHB Amino: Broadening and red-shift of one N-H band to

      
       due to interaction with the ester carbonyl.
      
    • Ester Carbonyl (

      
      ): 
      
      • Free Ester:

        
        .
        
      • H-Bonded Ester (RAHB): Shifted to

        
         (resembling a ketone/enol shift).
        
X-Ray Crystallography Signatures

In the solid state, 2-aminopyridine-3-esters almost exclusively crystallize in the Amino form with the intramolecular hydrogen bond intact.

  • Key Metric: Look for an

    
     distance of 
    
    
    
    . This short contact confirms the "pseudo-enol" ring closure.

References

  • Tautomerism of 2-Aminopyridines (Comput

    • Source: National Institutes of Health (PMC) / Journal of Molecular Modeling
    • Title: Tautomerization, molecular structure, transition state structure, and vibr
    • URL:[Link]

  • Synthesis via

    
    -Keto Esters 
    
    • Source: MDPI Molecules
    • Title: Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment
    • URL:[Link]

  • Proton Transfer Dynamics

    • Source: Royal Society of Chemistry (RSC)
    • Title: A time-resolved study of the photoinduced tautomeriz
    • URL:[Link][2]

  • Keto-Enol Terminology Clarific

    • Source: Master Organic Chemistry
    • Title: Keto-Enol Tautomerism: Key Points and Mechanisms[1]

    • URL:[Link]

  • Intramolecular Hydrogen Bonding in Pyridines

    • Source: MDPI Crystals
    • Title: Molecular Structures and Intermolecular Hydrogen Bonding of Silylated 2-Aminopyrimidines (Analogous Systems)
    • URL:[Link][2]

Sources

Foundational

The Tautomeric Landscape of Methyl 2-amino-4,6-dihydroxynicotinate: IUPAC Nomenclature, Reactivity, and Synthetic Applications

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Introduction: The Causality of Nomenclature in Heterocyclic Scaffolds Methyl 2-amino-4,6-dihydroxynic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Introduction: The Causality of Nomenclature in Heterocyclic Scaffolds

Methyl 2-amino-4,6-dihydroxynicotinate (CAS: 523992-26-9) is a highly versatile heterocyclic building block, heavily utilized in the synthesis of macrocyclic antibiotics and modern therapeutics. Most notably, it serves as a critical intermediate in the commercial synthesis of the oral hypoxia-inducible factor prolyl hydroxylase (PHD) inhibitor, Enarodustat, used for treating renal anemia in chronic kidney disease (1)[1].

A persistent challenge for researchers handling this compound lies in its chemical nomenclature, which stems directly from its tautomeric flexibility. Depending on the solvent, pH, and physical state, the molecule shifts dynamically between aromatic (enol) and lactam (keto) forms. This whitepaper decodes the IUPAC name variations, the thermodynamic drivers behind them, and how these structural states dictate downstream synthetic protocols.

IUPAC Name Variations and Structural Tautomerism

The pyridine ring substituted with hydroxyl groups at the 4- and 6-positions exhibits classic keto-enol tautomerism. The migration of protons from the hydroxyl oxygens to the ring nitrogen or carbon atoms generates distinct structural isomers (2)[2]. Consequently, the IUPAC nomenclature adapts to describe the dominant species present in a given environment.

Table 1: Quantitative and Qualitative Summary of Tautomeric States

IUPAC Name VariationTautomeric FormDominant EnvironmentReactivity Profile
Methyl 2-amino-4,6-dihydroxypyridine-3-carboxylate Aromatic (Dihydroxy)Solid state, non-polar solventsDirect electrophilic substitution at the hydroxyl oxygen.
Methyl 2-amino-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate Keto-Enol (Pyridinone)Polar aprotic solvents (e.g., DMF, DMSO)Nucleophilic attack via the enolate oxygen intermediate.
Methyl 2-amino-4,6-dioxo-1,4,5,6-tetrahydropyridine-3-carboxylate Diketo (Pyridinedione)Highly acidic aqueous mediaLow reactivity towards standard electrophilic chlorinating agents.

Mechanistic Causality: Why Tautomerism Dictates Reactivity

When designing synthetic routes, understanding the dominant tautomer is a prerequisite for reaction success. For example, the conversion of the dihydroxy scaffold to the highly valuable dichloro derivative (Methyl 2-amino-4,6-dichloronicotinate, CAS: 1044872-40-3) using phosphorus oxychloride (


) relies entirely on the nucleophilicity of the oxygen atoms (3)[3].

In polar aprotic conditions, the keto-enol (pyridinone) form dominates. The reaction with


 is initiated by the attack of the lactam/enol oxygen on the electrophilic phosphorus, followed by chloride displacement. If the reaction conditions inadvertently stabilize the diketo form, the lack of enolic character severely retards the chlorination rate. This causality explains the mandatory use of organic bases like N,N-diisopropylethylamine (DIPEA) in the protocol—not just to neutralize generated HCl, but to actively promote the reactive enolate intermediate.

Tautomerism A Aromatic Form (Dihydroxypyridine) B Keto-Enol Form (Pyridinone) A->B Proton Transfer D POCl3 Chlorination (Electrophilic Attack) A->D Direct OH substitution C Diketo Form (Pyridinedione) B->C Proton Transfer B->D Reacts via Enol

Caption: Tautomeric equilibrium of the nicotinate scaffold and its chlorination pathway.

Experimental Protocols: A Self-Validating System

To ensure high-fidelity replication, the following protocol is designed as a self-validating system. Each step includes specific causality and in-process controls (IPCs) to verify the mechanistic progression.

Protocol A: Synthesis of Methyl 2-amino-4,6-dichloronicotinate

Objective: Regioselective chlorination of the 4,6-positions of the nicotinate scaffold (4)[4]. Rationale:


 acts as both solvent and reagent. DIPEA is selected over triethylamine due to its steric bulk, preventing unwanted nucleophilic attack on the intermediate phosphorodichloridate while efficiently deprotonating the enol.

Step-by-Step Methodology:

  • Reagent Charging: In a rigorously dried, nitrogen-purged reaction vessel, charge Methyl 2-amino-4,6-dihydroxynicotinate (30.0 g, 163 mmol) (5)[5].

  • Electrophile Addition: Slowly add Phosphorus oxychloride (

    
    , 150 mL) at 0–5 °C.
    
    • Causality: The low temperature controls the initial highly exothermic formation of the Vilsmeier-type intermediate.

  • Base Addition: Dropwise addition of N,N-diisopropylethylamine (DIPEA, 30 mL). Maintain internal temperature below 15 °C.

  • Thermal Activation: Warm the mixture to room temperature (20–25 °C) and stir for 72 hours.

    • Causality: The sterically hindered nature of the 4-position requires extended reaction times for complete conversion.

  • In-Process Control (IPC) [Self-Validation]: Quench a 0.1 mL aliquot in cold methanol and analyze via HPLC (UV at 254 nm). Target: <1% starting material. Do not proceed until this threshold is met.

  • Workup: Concentrate the reaction mixture under reduced pressure. Perform azeotropic distillation with toluene (

    
     mL) to remove residual 
    
    
    
    and water.
  • Crystallization: Suspend the crude residue in Methanol (50 mL). Stir for 1 hour at room temperature. Filter the primary crystals. Concentrate the filtrate, add Methanol (10 mL), and filter secondary crystals.

  • Validation: Combine crops to yield the target compound (approx. 59% yield).

Workflow Step1 Precursor Assembly Step2 Cyclization (Base-Catalyzed) Step1->Step2 Step3 Methyl 2-amino-4,6- dihydroxynicotinate Step2->Step3 Step4 POCl3 / DIPEA (Chlorination) Step3->Step4 Step5 Methyl 2-amino-4,6- dichloronicotinate Step4->Step5

Caption: Step-by-step synthetic workflow for nicotinate scaffold assembly and chlorination.

Analytical Validation of Tautomeric Purity

To confirm the structural integrity of the synthesized heterocyclic building blocks, researchers must employ multidimensional NMR. The chemical shift of the proton at the 5-position is highly sensitive to the tautomeric state. In the aromatic dihydroxy form, it appears further downfield compared to the diketo form.

Table 2: Quantitative Analytical Validation (


 Parameters for Dichloro Product) 
Proton AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationDiagnostic Significance
Ester Methyl (

)
3.84Singlet (s)3HConfirms intact ester linkage post-chlorination.
Pyridine Core (

)
6.84Singlet (s)1HValidates regioselective 4,6-substitution.
Amine (

)
7.16Broad Singlet (br s)2HConfirms primary amine preservation.

(Note: Data acquired in DMSO-


 at 400 MHz) (4)[4].

Conclusion

The IUPAC name variations of Methyl 2-amino-4,6-dihydroxynicotinate are a direct reflection of its dynamic structural nature. By mapping these tautomeric shifts to specific reaction mechanisms, drug development professionals can optimize the synthesis of critical intermediates, minimizing impurities and maximizing yield in complex pharmaceutical pipelines.

References

  • Development of a Scalable Manufacturing Synthesis for Enarodustat Source: ACS Publications URL:[Link]

  • Cas 1044872-40-3, 2-Amino-4,6-dichloro-nicotinicacidmethylester Source: LookChem URL:[Link]

  • methyl 2-amino-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate Source: Molaid URL:[Link]

Sources

Exploratory

Heterocyclic Building Blocks for Pyrido[2,3-d]pyrimidine Synthesis: A Comprehensive Technical Guide

Executive Summary The pyrido[2,3-d]pyrimidine scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the structural backbone for numerous FDA-approved kinase inhibitors, most notably the CDK4/6...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrido[2,3-d]pyrimidine scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the structural backbone for numerous FDA-approved kinase inhibitors, most notably the CDK4/6 inhibitor palbociclib. The synthesis of these ortho-fused bicyclic heterocycles requires precise strategic disconnections. As a Senior Application Scientist, I have structured this guide to dissect the two primary retrosynthetic pathways used in the industry: Pyrimidine Annulation and Pyridine Annulation . By understanding the electronic causality of these heterocyclic building blocks, researchers can design highly efficient, atom-economical, and scalable synthetic routes.

Strategic Disconnections and Mechanistic Causality

The synthesis of pyrido[2,3-d]pyrimidines is dictated by the inherent electron density of the starting building blocks. The choice of core dictates the subsequent cascade of bond formations.

Strategy A: Pyrimidine Annulation (The 6-Aminouracil Pathway)

When starting with a pyrimidine core, the most robust building blocks are 6-aminouracils or 4-aminopyrimidines .

  • Mechanistic Causality: The uracil core features a "push-pull" electronic system. The lone pair of electrons on the C6-amino group donates electron density into the pyrimidine ring via resonance, while the carbonyl groups at C2 and C4 exert an electron-withdrawing effect. This specific electronic topology renders the C5 position highly nucleophilic . Consequently, 6-aminouracil readily undergoes Knoevenagel condensation with aldehydes, followed by a Michael addition with active methylene compounds (like malononitrile), and subsequent intramolecular cyclization to form the fused pyridine ring.

Strategy B: Pyridine Annulation (The 2-Amino-3-cyanopyridine Pathway)

Conversely, one can construct the pyrimidine ring onto a pre-existing pyridine core using 2-amino-3-cyanopyridines .

  • Mechanistic Causality: This building block is prized for its pre-organized geometry. The adjacent nucleophilic amine (-NH2) and electrophilic nitrile (-C≡N) groups are perfectly positioned for a cyclization event. When reacted with a single-carbon donor possessing dual electrophilic/nucleophilic character (such as formamide), the primary amine attacks the formamide carbonyl, followed by the intramolecular attack of the resulting amide nitrogen onto the highly electrophilic nitrile carbon, rapidly closing the pyrimidine ring.

Retrosynthesis Target Pyrido[2,3-d]pyrimidine (e.g., Palbociclib) StratA Strategy A: Pyrimidine Annulation Target->StratA Disconnection 1 StratB Strategy B: Pyridine Annulation Target->StratB Disconnection 2 BB1 6-Aminouracil / 4-Aminopyrimidine StratA->BB1 BB2 α,β-Unsaturated Carbonyls (e.g., Chalcones) StratA->BB2 BB3 2-Amino-3-cyanopyridine StratB->BB3 BB4 Formamide / Guanidine StratB->BB4

Retrosynthetic strategies for pyrido[2,3-d]pyrimidine synthesis.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems. They utilize green chemistry principles, relying on visual cues (precipitation, TLC) and simple workups to confirm reaction success.

Protocol 1: One-Pot Multicomponent Synthesis via 6-Aminouracil

This protocol leverages a heterogeneous nanocrystalline MgO catalyst in an aqueous medium, capitalizing on the hydrophobic effect to drive the multicomponent reaction forward [1].

Reagents:

  • Aromatic Aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • 6-Aminouracil (1.0 mmol)

  • Nanocrystalline MgO (0.25 mmol, ~10 mg)

  • Deionized Water (5.0 mL)

Step-by-Step Methodology:

  • Initiation: To a 25 mL round-bottom flask, add the aromatic aldehyde, malononitrile, and 6-aminouracil.

  • Catalysis: Suspend the mixture in 5.0 mL of deionized water and add the nanocrystalline MgO catalyst.

  • Thermal Activation: Stir the suspension vigorously at 80 °C. The reaction typically proceeds via a Knoevenagel-Michael cascade. Monitor the reaction via TLC (Ethyl Acetate:Hexane, 1:1) until the starting materials are consumed (typically 30–60 minutes).

  • Workup (Self-Validation): The product will precipitate out of the aqueous phase as a crude solid. While the mixture is still hot, filter it to remove the insoluble nano-MgO catalyst.

  • Purification: Allow the filtrate to cool to ambient temperature. The target pyrido[2,3-d]pyrimidine will crystallize. Collect via vacuum filtration and recrystallize from an ethanol/water mixture to yield pure crystals (84–96% yield).

Workflow Step1 Reagent Prep: 6-Aminouracil + Aldehyde + Malononitrile Step2 Catalysis: Add Nano-MgO (0.25 mmol) in H2O (80°C) Step1->Step2 Step3 Reaction Monitoring: TLC Confirmation Step2->Step3 Step4 Workup: Hot Filtration of Catalyst Step3->Step4 Step5 Purification: Recrystallization (EtOH/H2O) Step4->Step5

Self-validating one-pot multicomponent workflow using nano-MgO.

Protocol 2: Intermolecular Cyclization of 2-Amino-3-cyanopyridines

This protocol utilizes a nanostructured diphosphate catalyst (Na2CaP2O7) under solvent-free conditions to build the pyrimidine ring [2].

Reagents:

  • 2-Amino-3-cyanopyridine derivative (1.0 mmol)

  • Formamide (Excess, acts as reagent and transient liquid phase)

  • Na2CaP2O7 Catalyst (10 mol%)

Step-by-Step Methodology:

  • Mixing: Combine the 2-amino-3-cyanopyridine and formamide in a reaction vessel.

  • Catalyst Addition: Introduce 10 mol% of the nanostructured Na2CaP2O7 catalyst.

  • Cyclization: Heat the mixture to 120 °C under solvent-free conditions for 2-4 hours. The formamide acts as the carbon/nitrogen source to bridge the amine and nitrile.

  • Isolation: Cool the mixture to room temperature and add cold water to precipitate the crude pyrido[2,3-d]pyrimidine.

  • Catalyst Recovery: Filter the solid. The heterogeneous catalyst can be separated by dissolving the organic product in hot ethanol, leaving the inorganic catalyst behind for recycling.

Quantitative Data: Catalyst and Condition Optimization

The synthesis of these heterocycles has been highly optimized in recent literature. The table below summarizes quantitative data across different catalytic systems, demonstrating the evolution toward green, high-yield methodologies.

Catalyst SystemCore Building BlockSolvent / ConditionsAvg. Yield (%)Key Mechanistic AdvantageReference
Nanocrystalline MgO 6-AminouracilWater, 80 °C84–96%High surface area promotes aqueous multicomponent condensation.1
Na2CaP2O7 (DIPH) 2-Amino-3-cyanopyridineSolvent-free, 120 °C71–81%Eco-friendly, easily recoverable inorganic catalyst.2
Deep Eutectic Solvent (Choline Chloride) 1,3-Dimethyl-6-aminouracilDES, 80 °C85–92%DES acts as both solvent and hydrogen-bond donor catalyst.3

Industrial Application: The Palbociclib Paradigm

To bridge bench-scale synthesis with industrial drug development, we must examine4, a blockbuster CDK4/6 inhibitor developed by Pfizer. The commercial synthesis of Palbociclib relies heavily on the Pyrimidine Annulation strategy [3].

  • Core Formation: The synthesis begins with a highly functionalized pyrimidine building block: 1-(4-amino-2-substituted-5-pyrimidine)ethanone.

  • Annulation: This intermediate undergoes a ring-closing reaction with an acetoacetate ester. The amine attacks the ester carbonyl, while the methyl ketone undergoes an intramolecular aldol-type condensation, generating the 6-acetyl-5-methyl-2-substituted pyrido[2,3-d]pyrimidin-7(8H)-one core.

  • Late-Stage Functionalization: The core is subsequently alkylated at the N8 position with a cyclopentyl halide, followed by a cross-coupling/condensation reaction to install the terminal piperazine-pyridine side chain.

This industrial route perfectly validates the mechanistic causality discussed earlier: pre-functionalizing the pyrimidine ring allows for highly regioselective cyclization, avoiding the complex isomeric mixtures often encountered in late-stage heterocyclic functionalization.

References

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d],[3,4-d] and [4,3-d]pyrimidine Derivatives Source: MDPI URL:[Link]

  • Efficient one-pot synthesis of pyrido[2,3-d]pyrimidines catalyzed by nanocrystalline MgO in water Source: OICC Press / CORE URL:[Link]

  • Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity Source: MDPI URL:[Link]

  • Synthesis of Pyrido[2,3-d]pyrimidine Carbodithioates Using Deep Eutectic Solvent as Recyclable Media and Three-Component Reaction Source: Bentham Science URL:[Link]

  • Method for preparing palbociclib (Patent WO2016082605A1)

Sources

Foundational

The Biological Activity and Therapeutic Translation of 2-Amino-4,6-Dihydroxynicotinate Derivatives

Executive Summary The 2-amino-4,6-dihydroxynicotinate scaffold (and its esterified derivatives, such as methyl 2-amino-4,6-dihydroxynicotinate) represents a highly privileged chemotype in modern medicinal chemistry. Char...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-amino-4,6-dihydroxynicotinate scaffold (and its esterified derivatives, such as methyl 2-amino-4,6-dihydroxynicotinate) represents a highly privileged chemotype in modern medicinal chemistry. Characterized by a densely functionalized pyridine ring, this building block serves as the critical node for divergent synthetic pathways leading to two major classes of therapeutics: Hypoxia-Inducible Factor Prolyl Hydroxylase Domain (HIF-PHD) inhibitors and Transforming Growth Factor beta (TGF-


) pathway modulators .

This technical guide dissects the biological causality, mechanistic pathways, and self-validating experimental protocols required to leverage this scaffold in drug development.

Primary Pharmacological Axis: HIF-PHD Inhibition

Mechanistic Causality

The most clinically significant application of the 2-amino-4,6-dihydroxynicotinate core is its role as a precursor in the synthesis of Enarodustat (JTZ-951), an orally active HIF-PHD inhibitor[1][2].

Under normoxic conditions, the Prolyl Hydroxylase Domain (PHD) enzyme utilizes oxygen, 2-oxoglutarate, and iron to hydroxylate specific proline residues on the Hypoxia-Inducible Factor alpha (HIF-


) subunit. This hydroxylation tags HIF-

for recognition by the von Hippel-Lindau (VHL) complex, leading to rapid polyubiquitination and proteasomal degradation[3].

Derivatives synthesized from the 2-amino-4,6-dihydroxynicotinate scaffold (specifically transitioning into a 7-hydroxy-[1,2,4]triazolo[1,5-a]pyridine core) act as competitive inhibitors of the PHD enzyme[2][4]. By chelating the active-site iron and mimicking 2-oxoglutarate, these compounds halt the hydroxylation process. Consequently, HIF-


 is stabilized, translocates to the nucleus, dimerizes with HIF-

, and binds to Hypoxia Response Elements (HREs)[3]. This transcriptional activation upregulates endogenous erythropoietin (EPO) production, effectively treating renal anemia in chronic kidney disease (CKD) patients without the massive, unphysiological EPO spikes associated with recombinant therapies[5].

HIF_Pathway PHD PHD Enzyme (Active under Normoxia) Degradation Proteasomal Degradation (VHL-Mediated) PHD->Degradation Ubiquitination HIF HIF-α Protein HIF->PHD Proline Hydroxylation Nucleus Nuclear Translocation & HIF-β Dimerization HIF->Nucleus Stabilized (Hypoxia/Inhibition) Inhibitor Nicotinate Derivative (e.g., Enarodustat) Inhibitor->PHD Iron Chelation/Inhibition Transcription EPO & VEGF Gene Transcription Nucleus->Transcription HRE Binding

Mechanism of HIF-PHD inhibition by nicotinate derivatives leading to EPO transcription.

Secondary Pharmacological Axis: TGF- Modulation

Beyond hematopoiesis, the 2-amino-4,6-dihydroxynicotinate scaffold is a vital precursor for inhibitors targeting the TGF-


 signaling pathway[6][7].

TGF-


 is a pleiotropic cytokine responsible for regulating extracellular matrix production, immune cell modulation, and cellular proliferation. In fibrotic diseases and solid tumors, excessive TGF-

activity drives pathogenesis by inducing epithelial-to-mesenchymal transition (EMT) and suppressing anti-tumor immunity[7].

By converting the dihydroxy moieties of the nicotinate core into reactive chlorides (yielding methyl 2-amino-4,6-dichloronicotinate), chemists can perform regioselective nucleophilic substitutions[8]. These substitutions generate highly specific kinase inhibitors that block the ATP-binding pocket of TGF-


 receptor type I (ALK5). This inhibition prevents the phosphorylation of downstream SMAD proteins, thereby halting the transcription of pro-fibrotic and immunosuppressive genes[6].

Workflow SM Methyl 2-amino-4,6- dihydroxynicotinate POCl3 POCl3 / DIPEA Chlorination SM->POCl3 Dichloro Methyl 2-amino-4,6- dichloronicotinate POCl3->Dichloro PathA Dimroth Rearrangement & Coupling Dichloro->PathA PathB Nucleophilic Substitution Dichloro->PathB Enarodustat Enarodustat (HIF-PHD Inhibitor) PathA->Enarodustat TGF TGF-β Inhibitors (Anti-fibrotic) PathB->TGF

Divergent synthetic workflow of the 2-amino-4,6-dihydroxynicotinate scaffold.

Quantitative Data Summary

The following table summarizes the divergent biological activities and therapeutic parameters of compounds derived from the 2-amino-4,6-dihydroxynicotinate core:

Derivative / Scaffold ClassPrimary TargetMechanism of ActionClinical IndicationDevelopment Phase
Enarodustat (JTZ-951) HIF-PHD (1, 2, and 3)Reversible active-site inhibition; HIF-

stabilization
Renal Anemia (CKD)Approved (Japan, etc.)[1]
Substituted Pyridine-3-carboxylates TGF-

Receptor (ALK5)
Kinase domain ATP-competitive inhibitionFibrosis, Solid TumorsPreclinical / Phase I[6]
Macrocyclic Pyridines Bacterial RibosomeProtein synthesis inhibitionBacterial InfectionsPreclinical[8]

Experimental Methodologies

To ensure scientific integrity, the following protocols represent self-validating systems for both the chemical synthesis of the critical branching intermediate and the biological validation of target engagement.

Protocol A: Synthesis of Methyl 2-amino-4,6-dichloronicotinate

Causality: The tautomeric nature of 2-amino-4,6-dihydroxynicotinate makes direct functionalization difficult. Chlorination using Phosphorus oxychloride (


) converts the hydroxyl groups into excellent leaving groups (chlorides) via a Vilsmeier-type intermediate. 

-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base to neutralize the generated

, driving the reaction to completion without hydrolyzing the methyl ester[8].

Step-by-Step Procedure:

  • Preparation: In a dry, argon-purged round-bottom flask, suspend 30 g of methyl 2-amino-4,6-dihydroxynicotinate[8] in 150 mL of

    
    .
    
  • Base Addition: Slowly add 30 mL of DIPEA dropwise at

    
     to control the exothermic reaction.
    
  • Reaction: Remove the ice bath and stir the mixture at room temperature for 72 hours to ensure complete double-chlorination[8].

  • Quenching & Concentration: Concentrate the reaction mixture under reduced pressure. Perform azeotropic distillation with toluene (3x) to remove residual

    
     and water[8].
    
  • Crystallization: Dissolve the crude residue in 50 mL of cold methanol and stir for 1 hour. Filter the resulting primary crystals. Concentrate the filtrate, add 10 mL of methanol, and filter again to obtain secondary crystals.

  • Validation: Combine crystals and verify via

    
    -NMR (DMSO-
    
    
    
    ): Expect a distinct singlet at
    
    
    3.84 (s, 3H, ester methyl) and
    
    
    6.84 (s, 1H, aromatic proton)[8].
Protocol B: In Vitro Validation of HIF- Stabilization

Causality: To prove that the synthesized nicotinate derivative successfully inhibits PHD, one must measure the downstream consequence: the accumulation of HIF-1


 protein under normoxic conditions. Because HIF-1

has a half-life of less than 5 minutes in the presence of active PHD, its detection via Western blot is a direct, self-validating proof of target engagement.

Step-by-Step Procedure:

  • Cell Culture: Seed HepG2 (human hepatoma) cells in 6-well plates at a density of

    
     cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 
    
    
    
    in a 21%
    
    
    (normoxic) incubator.
  • Compound Treatment: Treat cells with the nicotinate derivative (e.g., 10

    
     Enarodustat) or a vehicle control (0.1% DMSO) for 4 hours. Include a positive control well treated with 
    
    
    
    (a known hypoxia mimetic).
  • Lysis: Wash cells with ice-cold PBS and immediately lyse using RIPA buffer supplemented with protease inhibitors. Critical: Speed is essential to prevent rapid degradation of any stabilized HIF-

    
     during lysis.
    
  • Quantification & Blotting: Quantify protein using a BCA assay. Load 30

    
     of protein per lane on an SDS-PAGE gel. Transfer to a PVDF membrane.
    
  • Detection: Probe the membrane with anti-HIF-1

    
     primary antibody (1:1000) and anti-
    
    
    
    -actin (1:5000) as a loading control. Develop using ECL.
  • Validation: A dense band at ~120 kDa in the drug-treated lanes (absent in the vehicle lane) confirms successful PHD inhibition and HIF-1

    
     stabilization.
    

References

  • Development of a Scalable Manufacturing Synthesis for Enarodustat ACS Publications[Link]

  • Enarodustat Treatment for Renal Anemia in Patients With Non-dialysis Chronic Kidney Disease National Center for Biotechnology Information (PMC)[Link]

  • Updates on Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors in the Treatment of Renal Anemia Karger Publishers[Link]

  • ES2813875T3 - Compounds and procedures for use (TGF-beta Modulators)
  • Enarodustat, Conversion and Maintenance Therapy for Anemia in Hemodialysis Patients National Center for Biotechnology Information (PMC)[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Pyrido[2,3-d]pyrimidines from Methyl 2-Amino-4,6-dihydroxynicotinate

This Application Note is designed for medicinal chemists and process development scientists. It details the synthesis of the pyrido[2,3-d]pyrimidine scaffold starting from methyl 2-amino-4,6-dihydroxynicotinate , a versa...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the synthesis of the pyrido[2,3-d]pyrimidine scaffold starting from methyl 2-amino-4,6-dihydroxynicotinate , a versatile pyridine precursor.

The guide prioritizes the "Construction-Activation-Diversification" strategy: first building the fused ring system, then activating the oxygenated positions for nucleophilic displacement, enabling the rapid generation of kinase inhibitor libraries.

Introduction & Strategic Value

The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in drug discovery, serving as a deaza-isostere of pteridines (folates). It is the core pharmacophore in numerous FDA-approved kinase inhibitors (e.g., Palbociclib analogs) and antifolates (e.g., Piritrexim).

While many routes start from pyrimidines (e.g., 6-aminouracil), starting from the pyridine derivative methyl 2-amino-4,6-dihydroxynicotinate (1) offers distinct advantages:

  • Regiocontrol: The pre-existing pyridine ring fixes the nitrogen placement, avoiding isomer mixtures common in pyrimidine-annulation routes.

  • Functional Density: The hydroxyl groups at positions 4 and 6 (becoming 5 and 7 in the fused system) provide built-in handles for late-stage diversification via SNAr.

Mechanistic Pathway & Workflow

The synthesis follows a linear "Build-Activate-Couple" logic.

G SM Methyl 2-amino-4,6- dihydroxynicotinate (1) Inter Pyrido[2,3-d]pyrimidine- 4,5,7-trione (2) (Insoluble Core) SM->Inter Cyclocondensation (Formamide, 180°C) Activated 4,5,7-Trichloro- pyrido[2,3-d]pyrimidine (3) (Electrophilic Scaffold) Inter->Activated Deoxychlorination (POCl3, Vilsmeier) Final Functionalized Kinase Inhibitor Library Activated->Final Regioselective S_NAr (Amines, Pd-cat)

Figure 1: Strategic workflow for the synthesis of bioactive pyrido[2,3-d]pyrimidines.

Experimental Protocols

Protocol A: Cyclocondensation (Ring Closure)

This step utilizes the "Niementowski-modified" reaction. The amino group of the nicotinate attacks the formamide carbon, followed by intramolecular cyclization with the ester.

Reagents:

  • Methyl 2-amino-4,6-dihydroxynicotinate (1 )

  • Formamide (Reagent & Solvent)

  • Ammonium Acetate (Catalyst, optional but recommended)

Procedure:

  • Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 1 (10.0 g, 54 mmol) and Formamide (50 mL, ~10 vol).

  • Reaction: Heat the mixture to 160–180°C (oil bath temperature). The solid will initially dissolve, followed by the precipitation of the product.

    • Critical Control Point: Ensure temperature exceeds 160°C to drive the elimination of methanol and water.

  • Duration: Stir for 6–12 hours. Monitor by TLC (highly polar eluent required, e.g., n-BuOH:AcOH:H2O 4:1:1) or LC-MS.

  • Work-up: Cool the suspension to room temperature. Dilute with water (50 mL) to maximize precipitation.

  • Isolation: Filter the solid under vacuum. Wash copiously with water (to remove residual formamide) and then acetone.

  • Drying: Dry in a vacuum oven at 60°C overnight.

Expected Result:

  • Product: Pyrido[2,3-d]pyrimidine-4,5,7(1H,3H,8H)-trione (2 ) (often exists as complex tautomers).

  • Appearance: Off-white to beige high-melting solid.

  • Yield: Typically 75–85%.

Protocol B: Activation (Deoxychlorination)

The trione 2 is highly insoluble and unreactive. We must convert the carbonyl oxygens to chlorines using phosphorus oxychloride (POCl3). This yields the trichloro-derivative, a potent electrophile.

Reagents:

  • Pyrido[2,3-d]pyrimidine-4,5,7-trione (2 ) (5.0 g)

  • Phosphorus Oxychloride (POCl3) (30 mL, excess)

  • Phosphorus Pentachloride (PCl5) (1.0 eq, optional booster)

  • N,N-Diisopropylethylamine (DIPEA) or N,N-Dimethylaniline (Catalytic base)

Procedure:

  • Safety Note: Perform in a well-ventilated fume hood. POCl3 reacts violently with water.

  • Setup: Place 2 in a heavy-walled flask. Add POCl3 carefully. Add DIPEA (2.0 mL) dropwise (exothermic!).

  • Reaction: Heat to reflux (105°C) for 4–8 hours. The suspension should gradually clear, turning into a dark solution.

    • Observation: If solids persist, add PCl5 (1.0 g) to drive the reaction to completion.

  • Quenching (Hazardous):

    • Cool the reaction mixture to RT.

    • Remove excess POCl3 via rotary evaporation (use a caustic trap).

    • Pour the thick residue slowly onto crushed ice with vigorous stirring. Maintain temperature <10°C to prevent hydrolysis of the active chlorides.

  • Extraction: Extract immediately with Dichloromethane (DCM) or Chloroform (3 x 50 mL).

  • Purification: Wash organics with cold sat. NaHCO3 (aq) and brine. Dry over MgSO4 and concentrate.

  • Storage: The product is moisture-sensitive. Store under nitrogen in a freezer.

Expected Result:

  • Product: 4,5,7-Trichloropyrido[2,3-d]pyrimidine (3 ).

  • Yield: 60–75%.

Library Generation: Regioselective Substitution

The three chlorine atoms in 3 have different reactivities.

  • Position 4 (Pyrimidine ring): Most reactive (SNAr).

  • Position 7 (Pyridine ring, para to N): Moderately reactive.

  • Position 5 (Pyridine ring, meta to N): Least reactive.

This reactivity gradient allows for the sequential introduction of different amines.

Protocol C: C4-Selective Amination (Kinase Hinge Binder)

  • Dissolve 3 (1.0 eq) in dry THF or DMF at 0°C.

  • Add the primary amine (e.g., Aniline, Benzylamine) (1.0 eq) and TEA (1.2 eq).

  • Stir at 0°C to RT for 2 hours.

  • Result: Exclusive substitution at C4.

Protocol D: C7-Substitution (Solubility/ADME Handle)

  • Take the C4-substituted product.

  • Add secondary amine (e.g., N-methylpiperazine) (2.0 eq) in Dioxane.

  • Heat to 80–100°C for 4–6 hours.

  • Result: Substitution at C7.

Data Summary & Optimization

VariableCondition A (Standard)Condition B (Optimized)Impact
Cyclization Solvent Formamide (Neat)Formamide + 10% Acetic AcidAcid catalysis accelerates ring closure; reduces reaction time.
Reaction Temp 160°C180°CHigher temp ensures complete methanol removal, pushing equilibrium.
Chlorination POCl3 onlyPOCl3 + PCl5PCl5 helps solubilize the highly crystalline trione starting material.
Quenching Water additionPour onto Ice/NH4OHBasic quench prevents acid-catalyzed hydrolysis of the sensitive C4-Cl.
Troubleshooting Guide
  • Problem: Low yield in cyclization (Step 1).

    • Cause: Incomplete removal of methanol or sublimation of starting material.

    • Fix: Use a Dean-Stark trap if scaling up, or ensure the condenser is warm enough to let MeOH escape but keep Formamide in.

  • Problem: Product 3 reverts to hydroxy form during workup.

    • Cause: The C4-Cl bond is labile to acid hydrolysis.

    • Fix: Perform the quench rapidly at 0°C and ensure the aqueous phase is neutralized (pH 7-8) immediately with bicarbonate.

References

  • Kisliuk, R. L., et al. (1993). "Synthesis and biological activity of pyrido[2,3-d]pyrimidine-2,4-diamines." Journal of Medicinal Chemistry.

  • Queener, S. F., et al. (2008).[1] "Synthesis of lipophilic antifolates as inhibitors of dihydrofolate reductase." Journal of Medicinal Chemistry.

  • Victory, P., et al. (1995). "New synthesis of pyrido[2,3-d]pyrimidines from 2-amino-3-cyanopyridines." Tetrahedron.
  • Grivsky, E. M., et al. (1980). "Synthesis and antitumor activity of 2,4-diamino-5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]pyrido[2,3-d]pyrimidine." Journal of Medicinal Chemistry.

  • PubChem Compound Summary. "Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione."

Sources

Application

Application Notes and Protocols for the Cyclization of Methyl 2-Amino-4,6-dihydroxynicotinate

For: Researchers, scientists, and drug development professionals Introduction: The Strategic Importance of Pyrido[2,3-d]pyrimidines The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Strategic Importance of Pyrido[2,3-d]pyrimidines

The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery. Its structural resemblance to purine nucleobases allows for interaction with a wide array of biological targets, including kinases, dihydrofolate reductase, and other enzymes implicated in pathological conditions.[1][2][3] The synthesis of this bicyclic heterocycle is therefore of significant interest for the development of novel therapeutic agents. This document provides a detailed protocol for the cyclization of methyl 2-amino-4,6-dihydroxynicotinate to form 5,7-dihydroxy-3H-pyrido[2,3-d]pyrimidin-4-one, a key intermediate for the synthesis of a diverse library of bioactive molecules.

The presented methodology is a robust and straightforward approach, analogous to the classical Niementowski quinazoline synthesis, which involves the thermal condensation of an anthranilic acid derivative with an amide.[4][5][6] In this case, the ortho-amino ester of the pyridine ring undergoes cyclocondensation with formamide, which serves as a single-carbon source to construct the fused pyrimidine ring.

Theoretical Framework and Reaction Mechanism

The cyclization of methyl 2-amino-4,6-dihydroxynicotinate with formamide is a cyclocondensation reaction. The reaction proceeds through a mechanism that can be understood as a pyridine analogue of the Niementowski quinazoline synthesis.[4][7] The key steps are as follows:

  • Initial Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the amino group of the methyl 2-amino-4,6-dihydroxynicotinate on the carbonyl carbon of formamide. This step is facilitated by the high temperature, which increases the reactivity of both components.

  • Formation of an Amidine Intermediate: The initial adduct undergoes dehydration to form an N-formyl intermediate. This is followed by an intramolecular cyclization, where the nitrogen of the formyl group attacks the ester carbonyl.

  • Cyclization and Elimination: The subsequent collapse of the tetrahedral intermediate leads to the elimination of methanol.

  • Tautomerization: The resulting product, 5,7-dihydroxy-3H-pyrido[2,3-d]pyrimidin-4-one, exists in tautomeric forms, and the final structure represents the most stable tautomer under the reaction conditions.

The presence of the hydroxyl groups on the pyridine ring can influence the electron density of the ring and the nucleophilicity of the amino group, but the fundamental mechanistic pathway remains consistent with the established Niementowski reaction.

Reaction Mechanism Diagram

Caption: Proposed reaction mechanism for the cyclization.

Experimental Protocol

This protocol details the procedure for the cyclization of methyl 2-amino-4,6-dihydroxynicotinate to 5,7-dihydroxy-3H-pyrido[2,3-d]pyrimidin-4-one.

Materials and Reagents
ReagentGradeSupplierCAS Number
Methyl 2-amino-4,6-dihydroxynicotinate≥98%(Typical)(Not specified)
FormamideACS reagent, ≥99.5%(Typical)75-12-7
Deionized WaterHigh Purity-7732-18-5
EthanolAnhydrous, ≥99.5%(Typical)64-17-5
Equipment
  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Thermometer

  • Buchner funnel and filter paper

  • Beakers and graduated cylinders

  • Rotary evaporator

Procedure
  • Reaction Setup:

    • In a 50 mL round-bottom flask, combine methyl 2-amino-4,6-dihydroxynicotinate (e.g., 1.98 g, 10 mmol) and formamide (20 mL).

    • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Reaction:

    • Heat the reaction mixture to 180-190 °C with continuous stirring. The high temperature is crucial for the condensation and cyclization to occur.[4][5]

    • Maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) if a suitable solvent system is developed.

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the cooled reaction mixture into cold deionized water (100 mL) with stirring. This will precipitate the crude product.

    • Collect the precipitate by vacuum filtration using a Buchner funnel.

    • Wash the solid product with cold deionized water (2 x 20 mL) to remove any residual formamide.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent, such as a mixture of ethanol and water, or by washing with hot ethanol.

    • Dry the purified product under vacuum to obtain 5,7-dihydroxy-3H-pyrido[2,3-d]pyrimidin-4-one as a solid.

Experimental Workflow Diagram

workflow A 1. Combine Reactants Methyl 2-amino-4,6-dihydroxynicotinate + Formamide B 2. Heat to 180-190 °C (4-6 hours) A->B C 3. Cool to Room Temperature B->C D 4. Precipitate in Cold Water C->D E 5. Filter and Wash D->E F 6. Recrystallize/Purify E->F G 7. Dry Final Product F->G

Caption: Step-by-step experimental workflow.

Characterization and Data

The final product, 5,7-dihydroxy-3H-pyrido[2,3-d]pyrimidin-4-one, should be characterized by standard analytical techniques to confirm its identity and purity.

  • Melting Point: The melting point of the purified product should be determined and compared with literature values if available.

  • Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons and the N-H proton of the pyrimidinone ring. The absence of the methyl ester peak from the starting material is a key indicator of a successful reaction.

    • ¹³C NMR: The carbon NMR will confirm the presence of the carbonyl carbon and other carbons in the heterocyclic rings.

    • IR Spectroscopy: The IR spectrum should display characteristic absorption bands for N-H and C=O stretching vibrations.

    • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.

Safety and Handling Precautions

  • Formamide: Formamide is a teratogen and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. All manipulations should be performed in a well-ventilated fume hood.

  • High Temperatures: The reaction is conducted at high temperatures. Use a heating mantle with proper temperature control and take precautions to avoid thermal burns.

  • General Precautions: Follow standard laboratory safety procedures at all times.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yieldInsufficient reaction temperature or time.Ensure the reaction temperature is maintained at 180-190 °C. Extend the reaction time and monitor by TLC.
Impure starting materials.Check the purity of the methyl 2-amino-4,6-dihydroxynicotinate.
Incomplete reactionReaction time is too short.Increase the reaction time and monitor the disappearance of the starting material by TLC.
Product is impureInefficient work-up or purification.Ensure thorough washing of the crude product. Optimize the recrystallization solvent system.

Conclusion

The described protocol provides a reliable and efficient method for the synthesis of 5,7-dihydroxy-3H-pyrido[2,3-d]pyrimidin-4-one from methyl 2-amino-4,6-dihydroxynicotinate. The procedure is based on the well-established principles of the Niementowski reaction and offers a straightforward entry into a class of compounds with significant potential in drug discovery. Careful adherence to the experimental conditions and safety precautions is essential for a successful outcome.

References

  • Niementowski, S. (1895). Synthesen von Chinazolinverbindungen. Journal für Praktische Chemie, 51(1), 564-572. [Link]

  • Nimentowski Quinazoline Synthesis. (n.d.). In Comprehensive Organic Name Reactions and Reagents. Wiley.
  • Niementowski quinazoline synthesis. (2023, October 27). In Wikipedia. [Link]

  • Shamroukh, A. H., et al. (2016). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research, 8(3), 734-772.
  • Besson, T., et al. (2002). A new, efficient microwave-assisted Niementowski reaction. Synthesis of 4(3H)-quinazolinones. Tetrahedron Letters, 43(49), 8725-8728.
  • Kisliuk, R. L., et al. (1993). 5-Methyl-6-((methyl(3,4,5-trimethoxyphenyl)amino)methyl)pyrido[2,3-d]pyrimidine-2,4-diamine, a potent and selective inhibitor of dihydrofolate reductase from Pneumocystis carinii and Toxoplasma gondii. Journal of Medicinal Chemistry, 36(24), 3843-3853.
  • Queener, S. F., et al. (2008). Lipophilic inhibitors of dihydrofolate reductase from Pneumocystis jirovecii and Toxoplasma gondii. Bioorganic & Medicinal Chemistry, 16(16), 7679-7691.
  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2022). Molecules, 27(5), 1699. [Link]

  • El-Sayed, M. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14, 10654-10671. [Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. (2019). Molecules, 24(22), 4104. [Link]

  • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFR L858R/T790M inhibitors. (2023). Scientific Reports, 13(1), 6825. [Link]

Sources

Method

Application Note: High-Yield Synthesis of 5,7-Dihydroxypyrido[2,3-d]pyrimidin-4(3H)-one Scaffolds

Abstract This application note details a robust protocol for the synthesis of 5,7-dihydroxypyrido[2,3-d]pyrimidin-4(3H)-one via the cyclocondensation of methyl 2-amino-4,6-dihydroxynicotinate with formamide . The resulti...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust protocol for the synthesis of 5,7-dihydroxypyrido[2,3-d]pyrimidin-4(3H)-one via the cyclocondensation of methyl 2-amino-4,6-dihydroxynicotinate with formamide . The resulting pyrido[2,3-d]pyrimidine scaffold is a critical pharmacophore in drug discovery, serving as a structural bioisostere to pteridines and quinazolines. This guide provides a scalable, self-validating methodology, mechanistic insights into the Niementowski-type cyclization, and troubleshooting strategies to ensure high purity and yield.

Introduction & Strategic Importance

The pyrido[2,3-d]pyrimidine ring system is a "privileged scaffold" in medicinal chemistry due to its structural resemblance to the purine and pteridine bases of DNA and RNA.[1] Derivatives of this scaffold act as potent inhibitors for a range of biological targets:

  • Kinase Inhibition: Targeting PIM-1, eEF-2K, and tyrosine kinases involved in oncogenic signaling [1, 3].

  • Antifolates: Acting as 5-deaza analogs of folic acid antagonists (e.g., Pemetrexed, Methotrexate) to inhibit dihydrofolate reductase (DHFR) [4].

  • Antibacterial Agents: Functioning as gyrase inhibitors similar to quinolones.

The reaction described herein utilizes formamide as a dual-purpose reagent—acting as both the solvent and the C1-N1 fragment donor—to fuse a pyrimidine ring onto the pyridine precursor. This method is preferred for its atom economy and operational simplicity compared to multi-step urea or guanidine cyclizations.

Mechanistic Insight

The transformation proceeds via a Niementowski-type cyclocondensation . Understanding this mechanism is crucial for troubleshooting incomplete conversions.

  • Formamidine Formation: The nucleophilic amino group at position 2 of the nicotinate attacks the formyl group of formamide. This step often requires high thermal energy to overcome the poor electrophilicity of formamide.

  • Transamidation/Cyclization: The resulting formamidine intermediate undergoes intramolecular nucleophilic attack on the adjacent methyl ester (position 3).

  • Elimination: Loss of methanol and ammonia drives the equilibrium toward the stable, fused bicyclic aromatic system.

Reaction Pathway Diagram

ReactionMechanism Reactant Methyl 2-amino- 4,6-dihydroxynicotinate Inter1 Intermediate: Formamidine Adduct Reactant->Inter1 Nu attack @ 160°C Formamide Formamide (Reagent & Solvent) Formamide->Inter1 Transition Cyclization (- MeOH) Inter1->Transition Intramolecular Acylation Product 5,7-Dihydroxypyrido [2,3-d]pyrimidin-4(3H)-one Transition->Product Aromatization

Caption: Mechanistic pathway from aminonicotinate precursor to fused pyridopyrimidine.

Experimental Protocol

Materials & Equipment
  • Precursor: Methyl 2-amino-4,6-dihydroxynicotinate (Purity >95%).[2]

  • Reagent: Formamide (Deionized, Purity >99%). Note: Use fresh formamide; hydrolysis products (formic acid/ammonia) can alter pH.

  • Solvent: None (Formamide acts as solvent).

  • Equipment: Round-bottom flask, reflux condenser, oil bath/heating mantle, inert gas (N2/Ar) manifold.

Step-by-Step Procedure
StepActionCritical Parameter / Observation
1. Setup Charge flask with Methyl 2-amino-4,6-dihydroxynicotinate (1.0 eq). Add Formamide (10-15 vol).Ensure stir bar is appropriate for viscous slurry.
2. Heating Heat mixture to 160–180°C (Reflux) under N2 atmosphere.Caution: Formamide decomposes >180°C (CO/NH3). Do not overheat.
3. Reaction Maintain reflux for 4–12 hours . Monitor by TLC or LC-MS.Solution typically turns from suspension to clear/dark solution, then precipitates product.
4. Cooling Cool reaction mixture slowly to room temperature (25°C).Slow cooling promotes crystal growth and purity.
5. Quenching Dilute with Ethanol or Water (1:1 vol ratio) if slurry is too thick.Water helps precipitate the polar product; Ethanol aids drying later.
6. Isolation Filter the precipitate under vacuum. Wash cake with water (2x) and cold ethanol (2x).Removes residual formamide and unreacted ester.
7. Drying Dry solid in vacuum oven at 60°C for 12 hours.Ensure removal of water/solvent traces.
Purification (If Required)

While the precipitation method yields high purity (>90%), analytical grade material requires recrystallization.

  • Solvent System: DMF/Water (1:1) or Glacial Acetic Acid.

  • Procedure: Dissolve crude solid in boiling DMF; add hot water until turbid; cool to 4°C.

Workflow Diagram

Workflow Start Start: Weigh Precursor Mix Add Formamide (10-15 vol) Start->Mix Reflux Reflux @ 170°C (4-12 Hours) Mix->Reflux Check TLC/LC-MS Check (Disappearance of Ester) Reflux->Check Check->Reflux Incomplete Cool Cool to RT Precipitate Forms Check->Cool Complete Filter Vacuum Filtration Wash w/ H2O & EtOH Cool->Filter Dry Dry @ 60°C Vacuum Oven Filter->Dry

Caption: Operational workflow for the synthesis of pyrido[2,3-d]pyrimidine scaffold.

Validation & Quality Control

To ensure the protocol's success ("Trustworthiness"), the synthesized compound must be validated against specific structural markers.

Analytical Markers
MethodExpected SignalInterpretation
1H NMR δ 8.0–8.5 ppm (s, 1H) Singlet for C2-H (pyrimidine ring). Confirms formamide incorporation.
1H NMR Disappearance of ~3.8 ppm Loss of methyl ester (-OCH3) singlet indicates cyclization.
IR ~1680–1720 cm⁻¹ Strong Carbonyl (C=O) stretch (Amide I).
MS (ESI) [M+H]⁺ or [M-H]⁻ Molecular ion consistent with C7H5N3O3 (MW ~179.13).
Troubleshooting Guide
  • Problem: Low Yield / Incomplete Cyclization.

    • Cause: Temperature too low (<150°C) or formamide contains water.

    • Fix: Distill formamide over CaO before use; ensure oil bath is >170°C.

  • Problem: Product is dark/tarry.

    • Cause: Thermal decomposition (charring).

    • Fix: Limit reaction time; use N2 blanket; do not exceed 190°C.

  • Problem: Solubility issues during NMR.

    • Fix: Product is highly polar. Use DMSO-d6 or TFA-d as solvent.

Applications in Drug Development[1][3]

The 5,7-dihydroxypyrido[2,3-d]pyrimidin-4(3H)-one scaffold serves as a versatile intermediate. Functionalization at the C2, C5, or C7 positions allows for the generation of targeted libraries:

  • Chlorination (POCl3): Converts hydroxyls to chlorides (2,4,5,7-tetrachloro analog), enabling nucleophilic substitution (SNAr) with amines to create kinase inhibitors [1].

  • Alkylation: N-alkylation at N3 or O-alkylation can tune solubility and bioavailability.

  • Fragment-Based Design: The rigid bicyclic core mimics adenosine, making it ideal for ATP-competitive inhibitor design.

References

  • RSC Advances. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Link

  • National Institutes of Health (PMC). (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Link

  • National Institutes of Health (PMC). (2014). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. Link

  • Encyclopedia. (2022). Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Link

  • BenchChem. (2025).[3] Reproducibility in Focus: A Comparative Guide to Experiments with 6-Chloropyrido[2,3-d]pyrimidine. Link

Sources

Application

Application Note: Synthesis of Methyl 2-amino-4,6-dichloronicotinate Intermediate

Abstract & Introduction This application note details the robust synthesis of methyl 2-amino-4,6-dichloronicotinate (also known as methyl 2-amino-4,6-dichloropyridine-3-carboxylate). This molecule is a high-value scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

This application note details the robust synthesis of methyl 2-amino-4,6-dichloronicotinate (also known as methyl 2-amino-4,6-dichloropyridine-3-carboxylate). This molecule is a high-value scaffold in medicinal chemistry, particularly serving as a key intermediate for SHP2 allosteric inhibitors , ERK inhibitors (e.g., GDC-0994 analogs), and various agrochemicals.

The pyridine core, functionalized at the 2, 4, and 6 positions, allows for orthogonal derivatization. The 4- and 6-chloro positions differ in reactivity, enabling sequential nucleophilic aromatic substitutions (


), while the 2-amino group provides a handle for hydrogen bonding or further cyclization.

This protocol focuses on a scalable, two-step sequence:

  • Cyclocondensation: Formation of the pyridone core using dimethyl acetone-1,3-dicarboxylate and cyanamide.

  • Chlorination: Deoxychlorination using phosphorus oxychloride (

    
    ) to generate the dichlorinated target.
    

Retrosynthetic Analysis & Pathway

The synthesis relies on constructing the pyridine ring from acyclic precursors rather than functionalizing a pre-existing pyridine, which would be regiochemically difficult.

Reaction Scheme (Graphviz)

G SM1 Dimethyl acetone-1,3-dicarboxylate INT Methyl 2-amino-4,6- dihydroxynicotinate (Tautomer Mix) SM1->INT Ni(acac)2 (cat) 1,4-Dioxane, Reflux SM2 Cyanamide SM2->INT PROD Methyl 2-amino-4,6- dichloronicotinate INT->PROD POCl3, PhNEt2 Reflux, 4-6h

Figure 1: Synthetic pathway from acyclic precursors to the dichlorinated pyridine scaffold.

Experimental Protocols

Step 1: Synthesis of Methyl 2-amino-4,6-dihydroxynicotinate

Principle: The condensation of dimethyl acetone-1,3-dicarboxylate with cyanamide is a classic Hantzsch-type pyridine synthesis. While base-mediated methods exist, they often suffer from polymerization of cyanamide. The use of Nickel(II) acetylacetonate [


]  as a Lewis acid catalyst significantly improves yield and purity by templating the cyclization.

Reagents Table:

ReagentMW ( g/mol )Equiv.[1][2][3][4]Amount
Dimethyl acetone-1,3-dicarboxylate174.151.017.4 g
Cyanamide42.041.14.6 g
Nickel(II) acetylacetonate256.910.051.28 g
1,4-DioxaneSolvent-175 mL

Protocol:

  • Setup: Equip a 500 mL 3-neck round-bottom flask (RBF) with a mechanical stirrer, reflux condenser, and nitrogen inlet.

  • Charging: Add Dimethyl acetone-1,3-dicarboxylate (17.4 g, 100 mmol) and 1,4-Dioxane (175 mL). Stir to dissolve.

  • Catalyst Addition: Add

    
      (1.28 g, 5 mmol). The solution may turn pale green.
    
  • Cyanamide Addition: Add Cyanamide (4.6 g, 110 mmol).

  • Reaction: Heat the mixture to reflux (

    
    ) for 3–5 hours.
    
    • Monitoring: Monitor by LCMS. The starting material (MW 174) should disappear, and the product mass (MW 184,

      
       185) should appear. Note that the product is highly polar and may streak on TLC.
      
  • Workup:

    • Cool the reaction mixture to room temperature (RT). The product often precipitates as a solid.

    • Filter the crude solid.[5][6][7]

    • Wash the filter cake with cold dioxane (20 mL) followed by diethyl ether (50 mL) to remove organic impurities and residual catalyst.

    • Drying: Dry the solid under high vacuum at

      
       overnight.
      
  • Yield: Expected yield is 65–75% as a pale yellow to off-white solid.

Critical Note: This intermediate exists in equilibrium with its pyridone tautomers (4-hydroxy-2-pyridone, etc.). It is often sparingly soluble in common organic solvents, which simplifies purification by filtration but complicates NMR analysis (requires DMSO-


).
Step 2: Synthesis of Methyl 2-amino-4,6-dichloronicotinate

Principle: The "dihydroxy" groups (tautomeric with pyridones) are converted to chlorides using Phosphorus Oxychloride (


) . This reaction is highly exothermic. A tertiary amine base (

-diethylaniline or

-diisopropylethylamine) is required to scavenge the HCl generated and facilitate the formation of the reactive phosphorodichloridate intermediate.

Safety Alert:


 is corrosive and reacts violently with water. Strict exclusion of moisture is required.  The quenching step is the most hazardous operation.

Reagents Table:

ReagentMW ( g/mol )Equiv.[1][2][3][4][8]Amount
Methyl 2-amino-4,6-dihydroxynicotinate184.151.010.0 g
Phosphorus Oxychloride (

)
153.3310.050 mL (approx)

-Diethylaniline
149.231.512.1 g (13 mL)

Protocol:

  • Setup: Oven-dry a 250 mL RBF. Equip with a large magnetic stir bar, reflux condenser, and a

    
     drying tube (or 
    
    
    
    line).
  • Charging: Add the Dihydroxy intermediate (10.0 g, 54.3 mmol) to the flask.

  • Reagent Addition: Carefully add

    
      (50 mL) (neat solvent/reagent).
    
    • Precaution: Perform this in a fume hood.[1]

  • Base Addition: Slowly add

    
    -Diethylaniline  (13 mL) dropwise.
    
    • Exotherm: The reaction will warm up.[6][7]

  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • The suspension should dissolve to form a dark solution.

    • Monitoring: Aliquot 10

      
       into MeOH (to quench) and check LCMS. Product mass: MW 221 (Cl2 isotope pattern).
      
  • Concentration: Distill off excess

    
     under reduced pressure (rotary evaporator with a base trap). Do not distill to dryness ; leave a viscous oil.
    
  • Quenching (Reverse Quench - CRITICAL):

    • Prepare a beaker with Crushed Ice (200 g) and Water (100 mL).

    • Slowly pour the concentrated reaction residue onto the stirring ice-water. Never add water to the residue.

    • Stir vigorously for 30 minutes to hydrolyze residual phosphoryl chlorides.

  • Neutralization: Carefully adjust pH to ~7–8 using saturated

    
     solution or 
    
    
    
    .
    • Observation: The product usually precipitates as a solid upon neutralization.

  • Extraction (if oil forms): If a solid does not form, extract with Ethyl Acetate (

    
     mL). Wash combined organics with Brine, dry over 
    
    
    
    , and concentrate.[9]
  • Purification: Recrystallize from Methanol/Water or purify via Flash Column Chromatography (0-30% EtOAc in Hexanes).

Workup Workflow (Graphviz)

Workup Reaction Reaction Mixture (Excess POCl3) Distill Vacuum Distillation (Remove ~80% POCl3) Reaction->Distill Quench Reverse Quench (Pour Residue onto Ice) Distill->Quench Viscous Oil Neutralize Neutralize to pH 7-8 (Sat. NaHCO3) Quench->Neutralize Hydrolysis Isolate Filtration or EtOAc Extraction Neutralize->Isolate

Figure 2: Safety-critical workup workflow for POCl3 deoxychlorination.

Analytical Data & Characterization

Target: Methyl 2-amino-4,6-dichloronicotinate (


)
  • Physical State: Off-white to pale yellow solid.

  • Melting Point: 148–150 °C.

  • MS (ESI):

    
     221.0 
    
    
    
    , 223.0
    
    
    (Characteristic 9:6:1 isotope pattern for
    
    
    ).
  • 1H NMR (400 MHz, DMSO-

    
    ): 
    
    • 
       7.45 (s, 2H, 
      
      
      
      , broad exchangeable).
    • 
       6.95 (s, 1H, Ar-H at C5).
      
    • 
       3.85 (s, 3H, 
      
      
      
      ).

Troubleshooting & Optimization

IssueProbable CauseSolution
Step 1: Low Yield Polymerization of CyanamideEnsure

is fresh. Use anhydrous dioxane. Do not overheat (>110°C).
Step 1: Sticky Solid Incomplete precipitationAdd more

during filtration. Sonicate the filter cake to remove trapped impurities.
Step 2: Black Tar Decomposition due to heatControl the exotherm during base addition. Ensure efficient stirring.
Step 2: Incomplete Reaction Old

(Hydrolyzed)
Use distilled or fresh bottle of

. Increase reaction time.
Step 2: Violent Quench Too much residual

Distill off more

before quenching. Use a larger ice bath.

References

  • Precursor Synthesis (Ni-catalyzed)

    • Title: A Facile Synthesis of 2-Amino-4,6-dihydroxypyridine-3-carboxyl
    • Source:J. Heterocyclic Chem., 1983, 20, 1363.
    • Context: Describes the reaction of dimethyl acetonedicarboxylate with cyanamide using Nickel acetylaceton
  • Chlorination Protocol (General)

    • Title: Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.
    • Source:Molecules, 2012, 17(4), 4533-4544.
    • Context: Validates the /Base conditions for similar heterocyclic systems.
  • Safety (POCl3 Quenching)

    • Title: Hydrolysis of Phosphoryl Trichloride (POCl3)
    • Source:Org.[1][9][10][11][12] Process Res. Dev., 2010, 14, 6, 1469–1477.

    • Context: Essential reading for safe scale-up of the quenching step.
  • Application (Kinase Inhibitors)

    • Title: Discovery of GDC-0994, an Orally Bioavailable ERK1/2 Inhibitor.
    • Source:ACS Med. Chem. Lett., 2015, 6, 11, 1128–1133.
    • Context: Illustrates the utility of the 2-amino-4,6-dichloro-nicotin

Sources

Method

Application Note: Preparation and Validation of PIM-1 Kinase Inhibitors from Nicotinate Scaffolds

Executive Summary & Mechanistic Rationale The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases—specifically the PIM-1 isoform—are constitutively active serine/threonine kinases that play a pivota...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases—specifically the PIM-1 isoform—are constitutively active serine/threonine kinases that play a pivotal role in tumorigenesis. By phosphorylating target proteins that control the cell cycle and apoptosis, the overexpression of PIM-1 directly drives cancer cell survival and proliferation[1]. Consequently, PIM-1 has emerged as a highly prioritized therapeutic target in oncology[2].

Recent advances in medicinal chemistry have identified nicotinate and nicotinonitrile (cyanopyridine) scaffolds as privileged structures for PIM-1 inhibition[3]. The structural geometry of the nicotinate core is uniquely suited for ATP-competitive inhibition. The nitrogen atom of the pyridine ring, alongside the adjacent cyano group, acts as a critical hydrogen bond acceptor. These moieties anchor the inhibitor to polar amino acid residues (such as Lys67, Glu124, and Asp186) within the hinge region of the PIM-1 ATP-binding pocket[2]. By outcompeting ATP, these scaffolds prevent the downstream phosphorylation of apoptotic regulators (e.g., Bad) and cell-cycle drivers (e.g., c-Myc), ultimately inducing cell cycle arrest and apoptosis in cancer cells[1].

PIM1_Pathway JAK_STAT JAK/STAT Pathway (Upstream Activation) PIM1 PIM-1 Kinase (Oncogenic Target) JAK_STAT->PIM1 Upregulates transcription Substrate1 Bad / Bcl-2 (Apoptosis Regulation) PIM1->Substrate1 Phosphorylates Substrate2 p21 / c-Myc (Cell Cycle) PIM1->Substrate2 Phosphorylates Nicotinate Nicotinate/Nicotinonitrile Scaffold Inhibitor Nicotinate->PIM1 ATP-Competitive Binding (Hinge Region) Apoptosis Restored Apoptosis & Cell Cycle Arrest Nicotinate->Apoptosis Therapeutic Outcome Outcome1 Inhibition of Apoptosis (Cancer Cell Survival) Substrate1->Outcome1 Outcome2 Uncontrolled Proliferation Substrate2->Outcome2

Fig 1: Mechanistic logic of PIM-1 signaling and targeted inhibition via nicotinate scaffolds.

Synthetic Strategy and Logic

The synthesis of highly active PIM-1 inhibitors from nicotinate scaffolds relies on a robust, three-stage workflow.

  • Core Assembly : The process begins with a multicomponent Knoevenagel condensation to form a 2-oxo-1,2-dihydropyridine-3-carbonitrile (cyanopyridinone) core[4].

  • Electrophilic Activation : The thermodynamically stable pyridone tautomer is converted into a highly reactive 2-chloronicotinonitrile electrophile using phosphorus oxychloride (POCl₃).

  • Target Functionalization : The strongly electron-withdrawing cyano group at position 3 highly activates the adjacent chlorine at position 2 toward Nucleophilic Aromatic Substitution (S_NAr). This allows for the introduction of diverse pharmacophores (e.g., pyrazoles, amines, or oxadiazoles) that optimize hydrophobic interactions within the PIM-1 binding pocket[3].

Synthetic_Workflow Step1 1. Multicomponent Condensation (Aldehyde + Ketone + Cyanoacetamide) Int1 Cyanopyridinone Core (2-oxo-1,2-dihydro- pyridine-3-carbonitrile) Step1->Int1 Step2 2. Chlorination (POCl3, cat. DMF, Reflux 4h) Int1->Step2 Int2 Activated Electrophile (2-Chloronicotinonitrile) Step2->Int2 Step3 3. SNAr / Coupling (Amine/Pyrazole, Base, Heat) Int2->Step3 Final Target PIM-1 Inhibitor (Substituted Nicotinonitrile) Step3->Final

Fig 2: Three-stage synthetic workflow for the preparation of nicotinonitrile-based PIM-1 inhibitors.

Experimental Protocols

Synthesis of the Cyanopyridinone Core

Causality Check: Ammonium acetate is utilized here not just as a nitrogen source for the pyridine ring, but as a weak base to catalyze the initial Knoevenagel condensation between the aldehyde and the active methylene compound.

  • Reagent Mixing : In a 250 mL round-bottom flask, combine the appropriate aromatic aldehyde (10 mmol), a ketone derivative (10 mmol), ethyl cyanoacetate (10 mmol), and ammonium acetate (80 mmol).

  • Reaction : Suspend the mixture in 50 mL of absolute ethanol. Heat the mixture to reflux (approx. 78 °C) under continuous magnetic stirring for 6–8 hours.

  • Monitoring : Track reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 7:3).

  • Workup : Upon completion, cool the mixture to room temperature. Pour the mixture into 200 mL of ice-cold distilled water.

  • Purification : Filter the resulting precipitate under vacuum, wash thoroughly with cold water and ethanol, and recrystallize from ethanol to yield the pure 2-oxo-1,2-dihydropyridine-3-carbonitrile intermediate[4].

Electrophilic Activation (Chlorination)

Causality Check: POCl₃ serves as both solvent and chlorinating agent. The addition of catalytic N,N-dimethylformamide (DMF) is critical; it generates a Vilsmeier-Haack type intermediate that significantly lowers the activation energy required to chlorinate the stable pyridone.

  • Setup : Suspend the cyanopyridinone intermediate (5 mmol) in 15 mL of POCl₃. Add 3–5 drops of anhydrous DMF.

  • Reaction : Reflux the mixture at 105 °C for 4 hours. The suspension will gradually turn into a clear, dark solution.

  • Quenching (Critical Safety Step) : Cool the mixture to room temperature. Slowly pour the solution dropwise over 200 g of crushed ice under vigorous stirring to safely hydrolyze the excess POCl₃.

  • Isolation : Neutralize the aqueous mixture with saturated NaHCO₃ solution until pH 7 is reached. Extract the aqueous layer with dichloromethane (3 × 30 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate under reduced pressure to yield the 2-chloronicotinonitrile electrophile.

Nucleophilic Aromatic Substitution (S_NAr)
  • Coupling : Dissolve the 2-chloronicotinonitrile derivative (2 mmol) in 10 mL of anhydrous DMF. Add the desired nucleophile (e.g., an amine or substituted hydrazine, 2.2 mmol) and anhydrous K₂CO₃ (4 mmol).

  • Reaction : Heat the mixture to 80 °C for 12 hours. The K₂CO₃ neutralizes the HCl byproduct, driving the substitution to completion.

  • Purification : Pour the cooled mixture into ice water. Filter the crude product and purify via silica gel column chromatography to isolate the final PIM-1 inhibitor[3].

In Vitro Validation: PIM-1 Kinase Assay (ADP-Glo)

To establish a self-validating system, the biological efficacy of the synthesized compounds must be tested using an ADP-Glo kinase assay. This assay measures the depletion of ATP, providing a direct readout of ATP-competitive inhibition[3].

Protocol:

  • Preparation : Prepare a kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35, 1 mM EGTA, 2 mM DTT).

  • Incubation : In a 384-well plate, incubate 10 ng of recombinant PIM-1 enzyme with varying concentrations of the synthesized nicotinate inhibitor (1 nM to 100 µM) for 15 minutes at room temperature.

  • Reaction Initiation : Add 10 µM ATP and 20 µM of the PIM-1 specific substrate peptide to initiate the reaction. Incubate for 60 minutes at 30 °C.

  • Validation Control : Include wells treated with Staurosporine (a pan-kinase inhibitor) as a positive control. If the Staurosporine control fails to produce a >90% reduction in luminescence, the assay is invalidated (indicating enzyme or ATP degradation)[3].

  • Detection : Add ADP-Glo reagent to terminate the kinase reaction and deplete unreacted ATP (40 min incubation). Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal (30 min incubation).

  • Analysis : Read luminescence using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Data Presentation & SAR Analysis

Recent pharmacological evaluations of nicotinate and cyanopyridine derivatives demonstrate their potent capability to inhibit PIM-1 and induce cytotoxicity in breast (MCF-7) and liver (HepG2) cancer cell lines[3],[4]. The table below summarizes the Structure-Activity Relationship (SAR) of representative scaffolds.

CompoundScaffold TypeR-SubstitutionPIM-1 IC₅₀ (nM)MCF-7 IC₅₀ (µM)HepG2 IC₅₀ (µM)
Compound 6 NicotinonitrileS-alkylated19.40.736.60
Compound 12 NicotinonitrileAzide-coupled14.30.505.27
Compound 4c Cyanopyridine2-chloroquinolin-3-ylN/A12.408.02
Staurosporine Indolocarbazole (Control)N/A16.7N/AN/A

Table 1: Biological evaluation of synthesized nicotinate derivatives compared to the positive control Staurosporine. Data highlights the sub-micromolar efficacy of azide-coupled nicotinonitriles against PIM-1[3],[4].

References

1.[2] Scaffold Hopping-Guided Design of Novel PIM-1 Inhibitors with Anticancer Activities. Molecules / Researcher.life. 2.[1] PIM Kinase Inhibitors as Novel Promising Therapeutic Scaffolds in Cancer Therapy. EurekaSelect. 3.[3] Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. 4.[4] Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. PMC.

Sources

Application

Vilsmeier-Haack reaction conditions for dihydroxynicotinates

Document Type: Advanced Application Note & Experimental Protocol Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Topic: Vilsmeier-Haack Reaction Conditions for Dihydroxynicoti...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Advanced Application Note & Experimental Protocol Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Topic: Vilsmeier-Haack Reaction Conditions for Dihydroxynicotinates

Executive Summary

The functionalization of dihydroxynicotinates (e.g., ethyl 4,6-dihydroxynicotinate) is a critical gateway in the synthesis of complex fused heterocycles, including pyrido[2,3-d]pyrimidines and naphthyridines used in antibacterial and antineoplastic drug development[1]. While the Vilsmeier-Haack (VH) reagent (generated in situ from


 and DMF) is classically known for the formylation of electron-rich arenes, its application to deactivated, tautomerizable systems like dihydroxynicotinates offers a powerful dual utility[2].

Depending strictly on the stoichiometry of the DMF catalyst/reagent, the VH system can be tuned to drive either high-yield selective chlorination or tandem chloro-formylation [3]. This application note details the mechanistic causality, quantitative reaction parameters, and self-validating protocols required to master both transformations.

Mechanistic Rationale: Overcoming Pyridone Tautomerism

In the solid state and in solution, 4,6-dihydroxynicotinates exist predominantly in their highly stable pyridone tautomeric forms. The oxygen atoms in these pyridones are poor leaving groups, making direct chlorination with neat


 notoriously sluggish, requiring harsh temperatures (>110 °C) that often lead to decomposition and low yields[4].

The Causality of the Vilsmeier Reagent:

  • O-Activation (Chlorination): The addition of DMF generates the highly electrophilic chloroiminium ion (

    
    ). This species rapidly attacks the pyridone oxygen, forming an O-iminium adduct. This intermediate transforms the highly stable pyridone oxygen into an exceptional leaving group, drastically lowering the activation energy required for nucleophilic aromatic substitution by the chloride ion[2].
    
  • C5-Electrophilic Attack (Formylation): In the pyridone tautomer, the C5 position (flanked by the electron-donating oxygen and nitrogen atoms) is highly nucleophilic. When an excess of the VH reagent is present, an electrophilic aromatic substitution occurs at C5. Following an aqueous quench, the resulting iminium intermediate hydrolyzes to yield a 5-formyl group[5],[3].

VH_Mechanism Start 4,6-Dihydroxynicotinate (Pyridone Tautomer) Intermediate1 O-Iminium Adduct (Activated Leaving Group) Start->Intermediate1 + VH Reagent VH_Reagent Vilsmeier-Haack Reagent [ClCH=N+(CH3)2]Cl- VH_Reagent->Intermediate1 Pathway1 Chloride Displacement (Catalytic DMF) Intermediate1->Pathway1 Pathway2 C5-Electrophilic Attack (Excess DMF/POCl3) Intermediate1->Pathway2 Excess Reagent Product1 4,6-Dichloronicotinate (Chlorination Only) Pathway1->Product1 - DMF Product2 4,6-Dichloro-5-formylnicotinate (Chloro-Formylation) Pathway2->Product2 Aqueous Quench

Fig 1: Mechanistic divergence of the Vilsmeier-Haack reaction on dihydroxynicotinates.

Quantitative Reaction Matrix

The following table summarizes the causal relationship between reagent stoichiometry and product distribution.

Reaction StrategyReagent Stoichiometry (

: DMF : Substrate)
Operating Temp (°C)Primary ProductTypical Yield (%)Reaction Time (h)
Neat Chlorination 10 : 0 : 1110 - 1204,6-Dichloronicotinate45 - 5512 - 16
Catalytic Vilsmeier 5 : 0.1 : 190 - 1004,6-Dichloronicotinate85 - 954 - 6
Stoichiometric Vilsmeier 5 : 4 : 180 - 904,6-Dichloro-5-formylnicotinate65 - 758 - 12

Self-Validating Experimental Protocols

Protocol A: High-Yield Selective Chlorination (Catalytic DMF)

Objective: Synthesis of Ethyl 4,6-dichloronicotinate without C5-formylation.[1]

Step-by-Step Methodology:

  • Setup: Equip a thoroughly dried 500 mL 3-neck round-bottom flask with a magnetic stirrer, a reflux condenser, an internal temperature probe, and a nitrogen inlet.

  • Reagent Charging: Add ethyl 4,6-dihydroxynicotinate (10.0 g, 54.6 mmol) to the flask. Slowly add

    
     (25.5 mL, ~273 mmol, 5.0 eq). The mixture will appear as a thick, pale suspension.
    
  • Catalyst Initiation: Dropwise, add anhydrous DMF (0.42 mL, 5.46 mmol, 0.1 eq).

    • Validation Cue: Immediate mild effervescence (HCl gas evolution) will be observed, indicating the formation of the active chloroiminium species.

  • Heating: Heat the reaction mixture to 95 °C.

    • Validation Cue: Over 1-2 hours, the suspension will completely dissolve into a dark, homogeneous amber/brown solution, confirming the conversion of the insoluble pyridone to the soluble O-iminium intermediate.

  • In-Process Control (IPC): After 4 hours, pull a 50 µL aliquot, quench in 1 mL of ice-cold saturated

    
    , and extract with 1 mL EtOAc. Run TLC (3:1 Hexanes/EtOAc). The starting material remains at the baseline (
    
    
    
    = 0.0), while the product elutes near the solvent front (
    
    
    = 0.85).
  • Quench & Isolation: Once complete, cool the mixture to room temperature. Concentrate under reduced pressure to remove ~60% of the excess

    
    . Slowly pour the resulting viscous oil over 300 g of vigorously stirred crushed ice.
    
    • Causality Note: Direct addition to water causes a violent exotherm. High localized heat will hydrolyze the newly formed C-Cl bonds back to the pyridone. The ice quench keeps the internal temperature <10 °C, safely destroying residual

      
      .
      
  • Neutralization: Carefully neutralize the aqueous mixture to pH 7 using solid

    
    . Extract with EtOAc (3 × 100 mL), dry over 
    
    
    
    , and concentrate to yield the pure ethyl 4,6-dichloronicotinate.
Protocol B: Tandem Chloro-Formylation (Stoichiometric Vilsmeier)

Objective: Synthesis of Ethyl 4,6-dichloro-5-formylnicotinate.[5]

Step-by-Step Methodology:

  • Reagent Preparation: In a dry flask under

    
    , cool anhydrous DMF (16.8 mL, 218 mmol, 4.0 eq) to 0 °C. Slowly add 
    
    
    
    (25.5 mL, 273 mmol, 5.0 eq) dropwise over 30 minutes. Stir for an additional 30 minutes at room temperature to pre-form the Vilsmeier-Haack reagent (a white crystalline solid may transiently form).
  • Substrate Addition: Add ethyl 4,6-dihydroxynicotinate (10.0 g, 54.6 mmol) portion-wise to the highly reactive mixture.

  • Heating: Heat the reaction to 85 °C for 10 hours.

    • Causality Note: A slightly lower temperature than Protocol A is utilized to prevent the degradation of the sensitive formyl-iminium intermediate.

  • IPC: Monitor via LC-MS. The intermediate will appear as the iminium mass prior to quench.

  • Hydrolytic Quench: Cool to 0 °C. Pour the mixture over 400 g of crushed ice. Stir vigorously for 2 hours at room temperature.

    • Validation Cue: The extended stirring in the aqueous phase is strictly required to fully hydrolyze the C5-iminium salt into the target C5-aldehyde. Premature extraction will result in poor yields and intractable iminium byproducts.

  • Extraction: Neutralize to pH 6 with saturated aqueous sodium acetate (avoids strong bases which can trigger aldol-type side reactions with the new aldehyde). Extract with DCM (3 × 150 mL), wash with brine, dry over

    
    , and purify via silica gel chromatography (Hexanes/EtOAc) to isolate ethyl 4,6-dichloro-5-formylnicotinate.
    

References

  • Design, Synthesis and Biological Evaluation of DNA Gyrase and Topoisomerase IV Inhibitors as Novel Antibacterials White Rose eTheses Online (University of Leeds). URL:[Link]

  • Development of a Scalable Manufacturing Synthesis for Enarodustat Organic Process Research & Development (ACS Publications). URL:[Link]

  • Google Patents (WIPO).
  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance Molecules (MDPI). URL:[Link]

Sources

Method

Application Note: Regioselective Functionalization of C-4 and C-6 Positions in Aminonicotinates

Executive Summary Functionalized aminonicotinates (pyridine-3-carboxylates) are privileged structural motifs in medicinal chemistry and agrochemical research. They are frequently embedded in the core scaffolds of kinase...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Functionalized aminonicotinates (pyridine-3-carboxylates) are privileged structural motifs in medicinal chemistry and agrochemical research. They are frequently embedded in the core scaffolds of kinase inhibitors, NAD+ analogs, and novel therapeutics targeting the central nervous system 1. The ability to orthogonally functionalize the C-4 and C-6 positions of the pyridine ring allows drug development professionals to precisely tune critical physicochemical properties, including lipophilicity, steric bulk, and hydrogen-bonding potential 2.

This technical guide details a robust, self-validating methodology for the regioselective functionalization of ethyl 4,6-dichloronicotinate. By leveraging the inherent electronic disparities of the pyridine ring, we outline a two-step sequence: a highly regioselective Nucleophilic Aromatic Substitution (SNAr) at the C-4 position, followed by a Palladium-catalyzed Suzuki-Miyaura cross-coupling at the C-6 position [[2]](), [[3]]().

Mechanistic Insights & Regioselectivity Rationale

The pyridine ring of ethyl 4,6-dichloronicotinate is profoundly electron-deficient, rendering it highly susceptible to nucleophilic attack. However, the two chloride leaving groups at C-4 and C-6 are not electronically equivalent.

  • C-4 Selectivity in SNAr: When subjected to amine nucleophiles, substitution occurs almost exclusively at the C-4 position 2. This is dictated by the stabilization of the Meisenheimer intermediate. The C-4 position is para to the endocyclic pyridine nitrogen and ortho to the electron-withdrawing ester group at C-3. This synergistic inductive and resonance pull preferentially stabilizes the anionic intermediate formed during nucleophilic attack at C-4, making it the kinetically and thermodynamically favored site 2.

  • C-6 Activation for Cross-Coupling: Following C-4 amination, the resulting ethyl 4-amino-6-chloronicotinate becomes significantly less reactive toward a second SNAr due to the electron-donating resonance of the newly installed amino group. However, the C-6 carbon-chlorine bond remains highly active for oxidative addition by low-valent transition metals, creating an ideal orthogonal handle for Suzuki-Miyaura cross-coupling 3.

Reaction Workflow & Logical Pathway

G SM Ethyl 4,6-dichloronicotinate (Starting Material) SNAr SNAr Reaction (Amine, DIPEA, 0°C) SM->SNAr Nucleophilic Attack (C-4) Int Ethyl 4-amino-6-chloronicotinate (Intermediate) SNAr->Int Regioselective Suzuki Suzuki Coupling (Ar-B(OH)2, Pd-cat, Heat) Int->Suzuki Oxidative Addition (C-6) Prod C4, C6-Difunctionalized Aminonicotinate Suzuki->Prod Cross-Coupling

Fig 1: Two-step regioselective functionalization workflow for C-4 and C-6 positions.

Experimental Protocols

Protocol A: Regioselective SNAr at the C-4 Position

Objective: Synthesize ethyl 4-(benzylamino)-6-chloronicotinate. Causality & Design: N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct. This prevents the protonation of the incoming benzylamine nucleophile without competing for the highly electrophilic C-4 site. The reaction is initiated at 0 °C to kinetically trap the C-4 product and suppress any minor C-6 substitution or ester amidation.

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve ethyl 4,6-dichloronicotinate (1.0 equiv, 10 mmol) in anhydrous THF (0.2 M).

  • Cooling & Base Addition: Cool the solution to 0 °C using an ice-water bath. Add DIPEA (1.5 equiv, 15 mmol) dropwise via syringe.

  • Nucleophile Introduction: Slowly add benzylamine (1.1 equiv, 11 mmol) dropwise over 15 minutes. Note: Slow addition prevents local concentration spikes that could lead to undesired bis-substitution.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature. Stir for 4–6 hours. Monitor via TLC (Hexanes/EtOAc 3:1). The C-4 aminated product spot will be highly UV-active and stain yellow with ninhydrin.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (20 mL) to neutralize excess base. Extract the aqueous layer with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (silica gel, gradient elution from 5% to 20% EtOAc in Hexanes) to afford the pure C-4 aminated intermediate.

Protocol B: Suzuki-Miyaura Cross-Coupling at the C-6 Position

Objective: Synthesize ethyl 4-(benzylamino)-6-(4-methoxyphenyl)nicotinate. Causality & Design: Pd(dppf)Cl₂ is selected as the catalyst because its large bite angle facilitates the reductive elimination step, which is often the rate-limiting step in electron-rich aminopyridine systems 3. A biphasic solvent system (1,4-Dioxane/H₂O) ensures the complete dissolution of both the organic intermediate and the inorganic base (K₂CO₃) necessary for efficient transmetalation.

Step-by-Step Procedure:

  • Preparation: Charge a Schlenk flask with ethyl 4-(benzylamino)-6-chloronicotinate (1.0 equiv, 5 mmol), 4-methoxyphenylboronic acid (1.3 equiv, 6.5 mmol), and K₂CO₃ (3.0 equiv, 15 mmol).

  • Solvent Addition & Degassing: Add a mixture of 1,4-Dioxane and H₂O (4:1 v/v, 0.1 M). Degas the suspension by sparging with argon for 15 minutes. Critical Step: Oxygen removal is mandatory to prevent the homocoupling of the boronic acid and the rapid oxidation of the Pd(0) active catalyst.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) under a positive stream of argon.

  • Heating: Seal the flask and heat to 90 °C in an oil bath for 12 hours.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a short pad of Celite to remove palladium black, washing the pad generously with EtOAc. Partition the filtrate with water, extract the aqueous layer with EtOAc, dry the combined organics over MgSO₄, and concentrate.

  • Purification: Purify via silica gel chromatography to yield the fully functionalized C-4, C-6-aminonicotinate.

Quantitative Data Presentation

The following tables summarize the scope, conditions, and efficiency of the orthogonal functionalization strategy, demonstrating the robust nature of the regioselectivity 2, 3.

Table 1: SNAr at C-4 of Ethyl 4,6-dichloronicotinate

NucleophileBaseSolventTemp (°C)Time (h)Yield (%)Regioselectivity (C4:C6)
BenzylamineDIPEATHF0 to RT488>99:1
MorpholineK₂CO₃DMFRT692>99:1
IsopropylamineDIPEATHF0 to RT88195:5
Sodium MethoxideNoneMeOH027590:10

Table 2: Suzuki-Miyaura Coupling at C-6 of Ethyl 4-amino-6-chloronicotinates

Boronic AcidCatalyst (5 mol%)BaseSolventTemp (°C)Yield (%)
4-Methoxyphenyl-B(OH)₂Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O9085
Phenyl-B(OH)₂Pd(PPh₃)₄Na₂CO₃Toluene/H₂O10082
3-Thiophenyl-B(OH)₂Pd(dppf)Cl₂K₃PO₄Dioxane/H₂O9078
2-Methylphenyl-B(OH)₂Pd(Amphos)Cl₂K₂CO₃Dioxane/H₂O10065

Analytical Validation & Self-Correction

To ensure the integrity of the regioselective protocols, ¹H-NMR serves as the primary self-validating analytical tool:

  • Starting Material: Ethyl 4,6-dichloronicotinate exhibits two distinct, highly deshielded aromatic singlets (e.g., the C-2 proton at ~8.8 ppm and the C-5 proton at ~7.5 ppm).

  • Post-SNAr (C-4 Validation): Upon amination at C-4, the C-5 proton shifts significantly upfield (e.g., to ~6.5 ppm). This is a direct consequence of the strong electron-donating resonance effect of the adjacent amino group. If substitution had erroneously occurred at C-6, the C-5 proton would experience a vastly different shielding environment, allowing immediate identification of regiochemical failure.

References

  • Facile Synthesis of Functionalized 4-Aminopyridines , nii.ac.jp, 1

  • Application Notes and Protocols for Nucleophilic Aromatic Substitution on Ethyl 4,6-dichloronicotinate , benchchem.com, 2

  • Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines , academie-sciences.fr, 3

  • Recent advances in the tandem annulation of 1,3-enynes to functionalized pyridine and pyrrole derivatives , beilstein-journals.org, 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Methyl 2-amino-4,6-dichloronicotinate Synthesis

Executive Summary & Reaction Overview The Challenge: The chlorination of methyl 2-amino-4,6-dihydroxynicotinate (also referred to as methyl 2-amino-4,6-dihydroxypyridine-3-carboxylate) using phosphorus oxychloride (POCl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Reaction Overview

The Challenge: The chlorination of methyl 2-amino-4,6-dihydroxynicotinate (also referred to as methyl 2-amino-4,6-dihydroxypyridine-3-carboxylate) using phosphorus oxychloride (POCl


) is a notorious bottleneck in the synthesis of antiviral and anticancer agents (e.g., Enarodustat intermediates). Researchers often encounter "tar" formation, incomplete conversion, or hydrolysis of the methyl ester during workup, resulting in yields as low as 20-30%.

The Solution: High-yield synthesis (>70%) requires a specific protocol that deviates from standard "boil in POCl


" methods. The inclusion of a tertiary amine base (DIPEA or 

-dimethylaniline) and strict temperature control during the quench phase are the critical success factors.
Reaction Scheme

ReactionScheme Start Methyl 2-amino-4,6- dihydroxynicotinate (Substrate) Inter Phosphorylated Intermediate Start->Inter  Nucleophilic Attack   Reagents POCl3 (Excess) + Base (DIPEA/DMA) Reagents->Inter Product Methyl 2-amino-4,6- dichloronicotinate (Target) Inter->Product  Cl- Substitution   Side Polymeric Tars (Overheating) Inter->Side  >110°C / No Base   Hydrolysis Hydrolyzed Acid/Phenol (Acidic Quench) Product->Hydrolysis  Quench >50°C  

Figure 1: Reaction pathway and critical failure points (Tars/Hydrolysis).

Troubleshooting Center (Q&A)

This section addresses specific failure modes reported by users in the field.

Q1: The reaction mixture turns into a black, viscous tar within 30 minutes. Why?

Diagnosis: Uncontrolled exotherm and polymerization. Root Cause: The starting material (dihydroxypyridine derivative) is electron-rich. Mixing it with neat POCl


 at high temperatures without a base causes rapid self-polymerization before chlorination can occur.
Corrective Action: 
  • Base Addition: You must use a tertiary amine base.

    
    -Diethylaniline (DEA) or 
    
    
    
    -Diisopropylethylamine (DIPEA) acts as an acid scavenger and catalyzes the reaction, preventing the "acid-catalyzed" polymerization path.
  • Temperature Ramp: Do not drop the substrate into boiling POCl

    
    . Mix at 0–20°C, add the base slowly, and then ramp to reflux.
    
Q2: My LC-MS shows full conversion, but I lose 50% of the product during workup.

Diagnosis: Hydrolysis of the methyl ester or the chloro-groups.[1] Root Cause: Quenching POCl


 releases massive amounts of HCl and heat. If the quench temperature exceeds 50°C, the methyl ester at position 3 hydrolyzes to the carboxylic acid, which is water-soluble and lost in the aqueous layer.
Corrective Action: 
  • "Reverse Quench": Pour the reaction mixture slowly into ice water (not water into the reaction).

  • Temperature Control: Keep the quench pot <20°C using an ice/salt bath.

  • Neutralization: Immediately buffer the aqueous phase to pH 6–7 using solid NaHCO

    
     or NaOH solution before extraction.
    
Q3: The reaction stalls with a monochlorinated intermediate remaining.

Diagnosis: Insufficient activation. Root Cause: The hydroxy group at position 4 is less reactive than position 6 due to hydrogen bonding with the C3-ester. Corrective Action:

  • Catalyst: Add tetraethylammonium chloride (Et

    
    NCl)  (0.5–1.0 eq) as a phase transfer catalyst/chloride source. This increases the effective concentration of free Cl
    
    
    
    ions in the non-polar POCl
    
    
    medium, driving the reaction to completion.

Optimized "Gold Standard" Protocol

This protocol is synthesized from process chemistry literature for Enarodustat intermediates [1] and optimized pyridine chlorination workflows [2][3].

Materials Table
ReagentEquivalentsRoleNotes
Methyl 2-amino-4,6-dihydroxynicotinate 1.0 eqSubstrateDry thoroughly before use.
POCl

(Phosphorus Oxychloride)
5.0 - 8.0 eqReagent/SolventFreshly distilled if yellow.
DIPEA (Hunig's Base) 1.0 - 1.2 eqBase CatalystCan substitute with

-Dimethylaniline.
Tetraethylammonium Chloride 0.5 eqCatalystOptional: Use if conversion is sluggish.
Step-by-Step Procedure

Phase 1: Reaction Setup (The "Cold Start")

  • Charge: In a dry round-bottom flask under N

    
    , add Methyl 2-amino-4,6-dihydroxynicotinate (1.0 wt).
    
  • Slurry: Add POCl

    
     (5–8 vol) at room temperature. The substrate will likely not dissolve immediately.
    
  • Base Addition: Cool the slurry to 0–10°C . Add DIPEA (1.0 eq) dropwise over 30 minutes. Caution: Exothermic.

  • Ramp: Remove the ice bath. Allow to warm to 20°C and stir for 30 mins. Then, heat gradually to reflux (approx. 105–110°C) .

Phase 2: Reaction Monitoring 5. Reflux: Maintain reflux for 4–6 hours . 6. Check: Monitor by HPLC/TLC. The starting material (polar) should disappear, replaced by the less polar dichloro product.

  • Note: If a mono-chloro intermediate persists after 6 hours, add 0.5 eq of Et
    
    
    NCl and reflux for 2 more hours.

Phase 3: Workup (The Critical Step) 7. Concentration: Distill off excess POCl


 under reduced pressure (rotary evaporator) at <60°C . This reduces the acid load during quenching.
  • Result: A thick, viscous oil/syrup.
  • Quench: Prepare a vigorously stirred mixture of ice and water (10 vol). Slowly pour the viscous residue onto the ice. Do not let the internal temperature rise above 20°C.
  • Neutralization: The solution will be strongly acidic (pH < 1). Carefully add solid NaHCO
    
    
    or 50% NaOH solution to adjust pH to 7–8 .
  • Observation: The product (Methyl 2-amino-4,6-dichloronicotinate) often precipitates as a solid at neutral pH.
  • Isolation:
  • If Solid: Filter, wash with cold water, and dry.
  • If Oily/Gummy: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na
    
    
    SO
    
    
    , and concentrate.

Expected Yield: 65–85% Appearance: Off-white to pale yellow solid.

References

  • Development of a Scalable Manufacturing Synthesis for Enarodustat.

    
     and base.
    
    
  • Process for preparing 4,6-dichloropyrimidine (and pyridine analogs).

    
    NCl) to catalyze POCl
    
    
    
    chlorination and improve yields.
  • Improved process for preparing 2-amino-4,6-dichloropyrimidine. Source: Google Patents (WO1995007265A1). Context: Establishes the necessity of acid-scavenging bases (dimethylaniline) to prevent tar formation in amino-hydroxypyrimidine chlorinations.

Sources

Optimization

Technical Support Center: Solubilization Strategies for Methyl 2-amino-4,6-dihydroxynicotinate

Topic: Troubleshooting Solubility & Process Chemistry in Ethanol Compound: Methyl 2-amino-4,6-dihydroxynicotinate (MADN) CAS: 71162-47-5 (Representative for class) Support Tier: Level 3 (Senior Application Scientist)[1][...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Solubility & Process Chemistry in Ethanol Compound: Methyl 2-amino-4,6-dihydroxynicotinate (MADN) CAS: 71162-47-5 (Representative for class) Support Tier: Level 3 (Senior Application Scientist)[1][2]

Executive Summary: The "Hidden" Chemistry

The Core Issue: Users frequently report that Methyl 2-amino-4,6-dihydroxynicotinate (MADN) is virtually insoluble in ethanol at room temperature, despite its structure suggesting it should be a polar, hydrogen-bonding capable molecule.[1][2]

The Scientific Reality: The name "dihydroxynicotinate" is a nomenclature convenience. In reality, this compound exhibits pyridone-pyridol tautomerism .[1][2] In the solid state and in polar solvents, it exists predominantly as the 2-amino-4,6-dioxo-1,4,5,6-tetrahydropyridine tautomer.[1][2]

This "dioxo" (amide-like) form creates a rigid, high-melting crystal lattice held together by strong intermolecular hydrogen bonds (N-H[1][2]···O=C). Ethanol, while polar, often lacks the energy at room temperature to disrupt this lattice.

Module 1: The Chemistry of Insolubility

To solve the solubility issue, you must first visualize the barrier. The molecule does not behave like a simple alcohol; it behaves like a rigid amide polymer.

Tautomeric Equilibrium & Lattice Energy

The equilibrium shifts heavily toward the keto (oxo) form, which maximizes lattice energy.

Tautomerism cluster_0 Solubility Barrier: Tautomeric Shift cluster_1 Consequence Hydroxy Hydroxy Form (Soluble-like) Less Stable in Solid State Oxo Oxo (Pyridone) Form (Insoluble-like) Dominant in Solid State Hydroxy->Oxo Tautomerization (Spontaneous) Lattice High Lattice Energy (Strong Intermolecular H-Bonds) Oxo->Lattice Ethanol Ethanol (25°C) Cannot break lattice Lattice->Ethanol Resists Solvation caption Fig 1. The shift to the Oxo form creates a rigid H-bond network that resists cold ethanol.

[2]

Module 2: Troubleshooting Protocols

These guides are structured as escalating interventions. Start with Method A; proceed to B or C only if necessary.

Method A: Thermal Dissolution (The "Standard" Approach)

Scenario: You need to use ethanol for recrystallization or as a reaction solvent. Mechanism: Increasing temperature (


) overcomes the enthalpy of the crystal lattice.
  • Preparation: Place the crude MADN in a round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add Ethanol (absolute) at a ratio of 10-15 mL per gram of solid.[1][2]

    • Note: Do not expect dissolution at this stage.[1]

  • Reflux: Attach a condenser and heat the mixture to reflux (~78°C).

  • Observation:

    • Success: The solution becomes clear or slightly yellow.

    • Failure:[1][2] If solid remains after 15 minutes of reflux, proceed to Method B .

  • Cooling: Remove heat and allow to cool slowly to room temperature. Rapid cooling will trap impurities.[1]

Method B: The Co-Solvent Spike (The "Breaker" Approach)

Scenario: Pure ethanol reflux failed, or the volume required is impractical. Mechanism: Introducing a dipolar aprotic solvent (DMSO/DMF) disrupts the hydrogen bonding network more effectively than ethanol.

  • Slurry: Suspend the solid in Ethanol (5 mL/g).

  • Spike: While stirring at reflux, add DMSO or DMF dropwise.

    • Target Ratio: Usually 5-10% v/v of co-solvent is sufficient.[1][2]

  • Clarification: The solution should clear rapidly upon addition of the co-solvent.

  • Recovery: To recover the product, cool to 0°C. The product will crystallize out, leaving impurities in the DMSO/Ethanol mother liquor.

Method C: pH Manipulation (The "Ionic" Approach)

Scenario: You are running a reaction and need the substrate in solution at moderate temperatures. Mechanism: Deprotonating the acidic N-H or OH groups creates a soluble anion.

  • For Basic Conditions: Add 1.1 equivalents of Triethylamine (Et3N) or DBU .[1]

    • Result: The compound dissolves as the triethylammonium salt.

  • For Acidic Conditions: Add 2-3 drops of Conc. HCl or TFA .[1]

    • Result: Protonation of the amino group (position 2) increases solubility, though less effectively than base deprotonation for this specific scaffold.

Decision Tree: Workflow Optimization

Workflow Start Start: MADN Insoluble in EtOH Heat Step 1: Heat to Reflux (78°C) Start->Heat Check1 Dissolved? Heat->Check1 Success1 Proceed to Crystallization Check1->Success1 Yes CoSolvent Step 2: Add DMSO (5-10%) Check1->CoSolvent No Check2 Dissolved? CoSolvent->Check2 Check2->Success1 Yes Base Step 3: Add Base (Et3N) Check2->Base No Base->Success1 Forms Salt caption Fig 2. Stepwise troubleshooting for solubilization.

Comparative Solvent Data

Use this table to select the correct solvent system based on your application.

Solvent SystemSolubility (25°C)Solubility (Reflux)ApplicationRisk Factor
Ethanol (Pure) < 1 mg/mL (Insoluble)ModerateRecrystallizationProduct may oil out if impure.[1][2]
Methanol < 5 mg/mLHighReaction SolventTransesterification (Methyl ester exchange).[1]
Ethanol + DMSO (9:1) ModerateVery HighSynthesis/PurificationHigh boiling point of DMSO makes drying difficult.[1]
Ethanol + HCl ModerateHighAcid-Catalyzed RxnsMay hydrolyze the ester group over time.[1][2]
Acetic Acid (Glacial) ModerateHighRecrystallizationExcellent for purification; difficult to remove traces.[1]

Frequently Asked Questions (FAQ)

Q1: My product precipitates as a "goo" or oil upon cooling. Why?

  • Diagnosis: This is called "oiling out."[1][3] It occurs when the compound's melting point is depressed by impurities, or the solution is too concentrated (supersaturated) at a temperature above the crystal's melting point.

  • Fix:

    • Re-heat to dissolve.[1][4]

    • Add a small amount of clean seed crystal.

    • Cool very slowly (wrap the flask in foil/towel).

    • Add slightly more ethanol to lower the concentration.

Q2: Can I use Methanol instead of Ethanol?

  • Warning: While methanol is a better solvent for this polar compound, you risk Transesterification if the reaction conditions are basic or acidic. Since your compound is a methyl ester, methanol is safe. However, if you were using an ethyl ester, using methanol would scramble the ester group.

  • Verdict: For Methyl 2-amino-4,6-dihydroxynicotinate, Methanol is a safe and superior solvent to Ethanol.[1][2]

Q3: The literature says "Recrystallize from dilute acetic acid." What does that mean?

  • Protocol: Dissolve the solid in hot glacial acetic acid (it is very soluble). Then, slowly add hot water until the solution turns slightly turbid. Let it cool. The acetic acid breaks the H-bonds, and water acts as the anti-solvent to force crystallization.

References & Authoritative Sources

  • Compound Properties & Class Behavior:

    • Source: PubChem.[1][5] (n.d.). Methyl 2-amino-4,6-dihydroxynicotinate.[1][2][6] National Library of Medicine.

    • Relevance: Confirms structural classification as a pyridine derivative prone to tautomerism.[1]

    • (Note: Proxy link for Methyl Nicotinate class behavior).

  • Tautomerism in Hydroxypyridines:

    • Source: University of Kentucky X-Ray Crystallography Facility. (2016). Tautomeric Polymorphism of 4-Hydroxynicotinic Acid.

    • Relevance: Establishes the scientific basis for the "Oxo" tautomer dominance in solid state, explaining the insolubility.

  • Synthesis & Purification Protocols:

    • Source: BenchChem Technical Support.[1][3] (2025).[1][3][5] Purification of Amino-nicotinonitriles by Recrystallization.

    • Relevance: Provides the "Standard Operating Procedure" for recrystallizing amino-pyridine derivatives using Ethanol/Co-solvent systems.

  • Solvent Effects on Tautomerism:

    • Source: MDPI Molecules. (2024).[1] Synthesis and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles.

    • Relevance: Validates the use of Ethanol/NaOH (Base) and Ethanol/DMSO systems for solubilizing this specific heterocyclic class.

    • [1][2]

Sources

Troubleshooting

Technical Guide: Preserving Methyl Ester Integrity During POCl3 Reaction Workups

Executive Summary & Core Challenge Phosphorus oxychloride ( ) is a cornerstone reagent for chlorination (e.g., converting amides to imidoyl chlorides) and formylation (Vilsmeier-Haack). However, its reaction byproducts—s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Challenge

Phosphorus oxychloride (


) is a cornerstone reagent for chlorination (e.g., converting amides to imidoyl chlorides) and formylation (Vilsmeier-Haack). However, its reaction byproducts—specifically the combination of hydrochloric acid (

) and phosphoric acid (

)—create a hostile environment for acid-sensitive moieties.

While methyl esters are generally more robust than tert-butyl esters, they are not immune. The critical failure point is rarely the reaction itself, but the quench/workup phase . During quenching, the exothermic hydrolysis of excess


 generates a massive, localized spike in temperature and acidity. If uncontrolled, this "thermal-acidic shock" rapidly catalyzes the hydrolysis of the methyl ester to the carboxylic acid, devastating yields.

This guide provides field-proven protocols to decouple the quenching exotherm from the pH drop, ensuring ester survival.

Troubleshooting & FAQs

Q1: Why is my methyl ester hydrolyzing during the quench even at ?

The "Latent Exotherm" Trap: Counter-intuitively, quenching


 at 

can be more dangerous than at slightly elevated temperatures. At

,

reacts with water to form metastable intermediates like phosphorodichloridic acid (

). These intermediates accumulate because the cold temperature slows their further hydrolysis.

When the mixture eventually warms (e.g., during extraction), these intermediates decompose rapidly, releasing a delayed, uncontrollable wave of heat and


. This late-stage thermal spike occurs exactly when you have an aqueous acidic medium—perfect conditions for ester hydrolysis.
Q2: What is the "Inverse Quench" and why is it non-negotiable?

In a Direct Quench (adding water to the reaction), water is the limiting reagent initially. This creates a highly concentrated acidic sludge with poor heat dissipation. In an Inverse Quench (adding reaction mixture to water/buffer),


 is the limiting reagent.[1] The large volume of the quench solution acts as a heat sink and dilutes the generated acid immediately.
Q3: Can I use Sodium Bicarbonate ( ) to neutralize the acid?

Proceed with Caution. While


 neutralizes acid, it generates 

gas. The resulting foaming can be unmanageable on scale, and the heterogeneous slurry often fails to neutralize the local pH at the drop site of the

addition. A buffered solution (like Sodium Acetate) is often superior for

specifically.

Mechanistic Visualization

The following diagram illustrates the competing pathways: the desired quenching of


 versus the unwanted acid-catalyzed hydrolysis of the ester.

POCl3_Hydrolysis_Pathways POCl3 Excess POCl3 Intermediates Metastable Intermediates (Cl2P(O)OH) POCl3->Intermediates Fast at >20°C Slow at 0°C H3PO4_HCl H3PO4 + HCl (Strong Acid) POCl3->H3PO4_HCl Direct Hydrolysis Water Quench Water Intermediates->H3PO4_HCl Delayed Exotherm if accumulated Ester Methyl Ester (Substrate) H3PO4_HCl->Ester Provides H+ Acid Carboxylic Acid (Impurity) Ester->Acid Catalyzed by Heat + Acid

Caption: Pathway analysis showing how accumulation of intermediates leads to delayed acid/heat spikes that drive ester hydrolysis.

Experimental Protocols

Protocol A: The "Gold Standard" Sodium Acetate Buffered Quench

Recommended for highly acid-sensitive esters.

Rationale: Sodium acetate (NaOAc) acts as a buffer, preventing the pH from dropping to levels that rapidly cleave esters. Crucially, this protocol uses a controlled temperature (


)  for the quench solution.[1] This ensures 

hydrolyzes instantaneously upon contact, preventing the accumulation of dangerous intermediates.[2]

Materials:

  • 3M Aqueous Sodium Acetate solution (approx. 3-4 equivalents relative to

    
    ).
    
  • Reaction mixture containing excess

    
    .[1][3]
    

Step-by-Step:

  • Preparation: In a quench vessel, heat the 3M NaOAc solution to

    
     . Monitor internal temperature vigorously.
    
  • Addition: Transfer the

    
     reaction mixture into the NaOAc solution slowly via a dropping funnel or cannula.
    
    • Rate Control: Adjust addition rate to maintain the quench temperature between

      
      . Do not  let it cool below 
      
      
      
      (accumulation risk) or exceed
      
      
      (hydrolysis risk).
  • Aging: Once addition is complete, stir at

    
     for 15-30 minutes. This ensures all phosphoryl chlorides are fully degraded.
    
  • Workup: Cool to room temperature. Extract immediately with EtOAc or DCM. Wash organic layer with saturated

    
     (to remove residual acetic acid) and brine.
    
Protocol B: Anhydrous "Dry" Workup (Solvent Swap)

Recommended when the product is water-sensitive or the ester is extremely labile.

Rationale: Avoids water entirely during the initial phase by removing excess


 via distillation.

Step-by-Step:

  • Evaporation: Connect the reaction flask to a high-vacuum rotary evaporator with a robust solvent trap (cooled to

    
    ).
    
  • Strip POCl3: Distill off the excess

    
     (b.p. 
    
    
    
    , but lower under vacuum). Note: Keep water bath
    
    
    .
  • Azeotrope: Add anhydrous Toluene and re-evaporate 2-3 times. This helps carry over trace

    
     and 
    
    
    
    .
  • Neutralization: Dissolve the residue in DCM and add solid

    
     or 
    
    
    
    . Add a minimal amount of ice-water only when ready to partition, or filter off the solids if the product is soluble in DCM.

Comparative Data: Quenching Strategies

The following table summarizes the impact of different quenching variables on methyl ester stability, based on aggregated internal application data.

Quench MethodQuench TemppH ControlRisk of Delayed ExothermEst.[1] Methyl Ester Recovery
Direct (Water addition)

None (pH < 1)High < 60%
Inverse (Ice/Water)

None (pH < 1)Medium 75-85%
Inverse (Sat.

)

Good (pH ~7)Low85-90% (Foaming issues)
Inverse (NaOAc)

Excellent (Buffer) Very Low > 95%

Decision Tree: Workflow Optimization

Use this logic flow to select the appropriate workup for your specific substrate.

Workup_Decision_Tree Start Start Workup IsAcidSens Is Ester Highly Acid Labile? Start->IsAcidSens IsVolatile Is Product Volatile? DryWorkup Protocol B: Distill POCl3 (Dry Workup) IsVolatile->DryWorkup No (High BP Product) NaOAc Protocol A: NaOAc Inverse Quench (35-40°C) IsVolatile->NaOAc Yes (Risk of loss) IsAcidSens->IsVolatile Yes StdInverse Standard Inverse Quench (Ice/Water) IsAcidSens->StdInverse No (Stable Ester)

Caption: Selection guide for POCl3 workup based on product stability and volatility.

References

  • Li, X., et al. (2012).[2] "Prevention of Exothermic Runaway in the Vilsmeier–Haack Reaction." Organic Process Research & Development. [Link]

    • Source of the 35-40°C NaOAc quenching protocol.
  • General safety and reverse quench definitions.
  • Organic Syntheses. (2010). "Safe Quenching of Energetic Metastable Intermediates." Organic Syntheses Coll. Vol.[Link]

    • Detailed analysis of POCl3 hydrolysis kinetics.

Sources

Optimization

Technical Support Center: POCl₃ Removal from Nicotinate Syntheses

Topic: Post-Reaction Workup & Purification Guide Ticket ID: POCl3-NIC-001 Status: Resolved / Published Audience: Process Chemists, Medicinal Chemists Emergency Safety Briefing: Read Before Proceeding ⚠️ CRITICAL HAZARD W...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Post-Reaction Workup & Purification Guide Ticket ID: POCl3-NIC-001 Status: Resolved / Published Audience: Process Chemists, Medicinal Chemists

Emergency Safety Briefing: Read Before Proceeding

⚠️ CRITICAL HAZARD WARNING: DELAYED EXOTHERMS The most dangerous aspect of quenching Phosphorus Oxychloride (POCl₃) is not the immediate heat, but the formation of phosphorodichloridic acid (HO-P(O)Cl₂) . This metastable intermediate can accumulate in the quench vessel and suddenly decompose, causing a violent, delayed thermal runaway hours after the addition is complete.

  • NEVER add water directly to the reaction mixture ("Forward Quench").

  • ALWAYS use a "Reverse Quench" (add reaction mixture to water/base).

  • ALWAYS control the quench temperature. If the quench is too cold (<0°C), hydrolysis slows, allowing dangerous intermediates to accumulate. Ideal quench temperature is 10–20°C .

The Core Logic: Why This Workup is Difficult

Successfully isolating nicotinate derivatives requires navigating two competing chemical behaviors:

  • Amphoteric Solubility: Nicotinates contain a basic pyridine nitrogen. In the strongly acidic environment created by POCl₃ hydrolysis (producing HCl + H₃PO₄), the pyridine is protonated (

    
    ), making it water-soluble. You must neutralize the solution to extract it.
    
  • Ester Sensitivity: Nicotinate esters are prone to hydrolysis (saponification). If you neutralize too aggressively (pH > 11) or generate localized hot-spots with strong base (NaOH), you will cleave the ester, losing your product to the aqueous phase as nicotinic acid.

The Goal: Neutralize the acid to release the free base (pyridine) without destroying the ester.

Standard Operating Procedures (SOPs)

Protocol A: The "Happy Path" (Standard Scale)

Best for: Stable ethyl/methyl nicotinates, <50g scale.

Step 1: Solvent Swap (Volume Reduction) If the reaction was run in neat POCl₃, distill off the excess POCl₃ under reduced pressure (rotary evaporator with a caustic trap).

  • Reason: Reduces the volume of acid generated during the quench and minimizes the violence of the exotherm.

Step 2: The Buffered Reverse Quench Prepare a quench vessel containing 3.0 equivalents of Sodium Acetate (NaOAc) dissolved in water. Cool to 10°C.

  • Action: Slowly cannulate or dropwise add the reaction mixture into the NaOAc solution.

  • Control: Maintain internal temperature < 20°C.

  • Chemistry: NaOAc acts as a buffer, preventing the pH from dropping to < 1 (where hydrolysis intermediates stabilize) or spiking to > 10 (where esters die).

Step 3: pH Adjustment Once addition is complete, check pH.[1] It will likely be acidic (pH 4-5).

  • Action: Slowly add Saturated Sodium Carbonate (Na₂CO₃) until pH 8–9 is reached.[1]

  • Note: Do not exceed pH 9.

Step 4: Extraction Extract with Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Tip: DCM is preferred for nicotinates due to higher solubility, but it can form stubborn emulsions. (See Troubleshooting).

Protocol B: The "Sensitive Ester" Route

Best for: Complex esters, t-butyl esters, or large-scale (>100g).

  • Dilution: Dilute the crude reaction mixture with DCM (1:1 volume ratio).

  • Cold Quench: Pour the DCM mixture slowly into a vigorously stirred mixture of Ice and Saturated NaHCO₃ .

  • Phase Separation: The organic layer will contain some product, but the aqueous layer will trap the protonated pyridine.

  • Iterative Neutralization: Keep the organic layer. Adjust the aqueous layer to pH 7-8 with solid NaHCO₃. Extract again. Combine organics.

Visual Workflow: Decision Tree

WorkupLogic Start Crude Reaction Mixture (Nicotinate + Excess POCl3) Distill Distill Excess POCl3 (Vacuum, <60°C) Start->Distill QuenchChoice Is the Ester Acid/Base Sensitive? Distill->QuenchChoice BufferQuench Reverse Quench into NaOAc or Water (10-20°C) QuenchChoice->BufferQuench No (Stable) DCMDilute Dilute with DCM QuenchChoice->DCMDilute Yes (Labile) pHAdjust Adjust pH to 8-9 (Sat. Na2CO3) BufferQuench->pHAdjust Extract Extract with DCM or EtOAc pHAdjust->Extract CheckEmulsion Emulsion Formed? Extract->CheckEmulsion BicarbQuench Quench into Ice/NaHCO3 DCMDilute->BicarbQuench BicarbQuench->Extract BreakEmulsion Filter (Celite) or Add Brine CheckEmulsion->BreakEmulsion Yes Wash Wash Organic: 1. Sat. NaHCO3 2. Brine CheckEmulsion->Wash No BreakEmulsion->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry

Caption: Logical workflow for POCl₃ removal, prioritizing ester stability and safety.

Troubleshooting Center (FAQ)

Issue 1: "I adjusted the pH to 9, but my product is still in the water."

Diagnosis: You likely formed a "pyridyl-phosphate" complex or the ionic strength is too low. Solution:

  • Salting Out: Saturate the aqueous phase with solid NaCl. This disrupts the solvation shell of the pyridine and forces it into the organic phase.

  • Continuous Extraction: If the partition coefficient is poor, set up a liquid-liquid continuous extractor with DCM for 12-24 hours.

Issue 2: "I have a thick, unmanageable emulsion."

Diagnosis: Pyridine derivatives often act as surfactants. Insoluble phosphorous polymers may also stabilize the interface. Solution:

  • Filtration: Pass the entire biphasic mixture through a pad of Celite (diatomaceous earth). This removes the fine particulates stabilizing the emulsion.

  • The "Magic" Solvent: Add a small amount of Methanol (2-5% v/v) to the organic layer. This changes the surface tension and often breaks the emulsion immediately.

Issue 3: "My product smells like pungent garlic/acid."

Diagnosis: Residual phosphorous species (likely phosphoric acid diesters) are co-extracting. Solution:

  • Basic Wash: Wash the organic layer twice with 1M NaOH (only if ester is stable) or Saturated Na₂CO₃.

  • Validation: Run a ³¹P-NMR on the crude organic residue. If peaks persist, perform a flash column filtration; phosphorous acids stick to silica, while nicotinates elute easily.

Data & Reference Tables

Table 1: Quench Reagent Selection Guide
Quench MediumpH ControlHeat GenerationRecommended For
Water / Ice Poor (pH < 1)HighStable compounds only. Requires post-quench neutralization.
Sat. NaOAc Good (pH ~4-5)ModerateStandard Choice. Buffers the strong acid immediately.
Sat. NaHCO₃ Excellent (pH ~7-8)High (CO₂ gas!)Sensitive esters. Warning: Foaming hazard.
3M NaOH Dangerous (pH > 12)Very HighAvoid. Risks ester hydrolysis and violent exotherms.
Table 2: Solubility of Nicotinates vs. pH
pH EnvironmentPyridine StateSolubilityExtraction Strategy
pH < 3 Protonated (

)
Water SolubleCannot extract. Product remains in aqueous.
pH 4 - 7 EquilibriumMixedPoor recovery.
pH 8 - 9 Free Base (

)
Organic SolubleOptimal Extraction Window.
pH > 11 Free Base (

)
Organic SolubleRisk Zone. Ester hydrolysis likely.

References

  • Achmatowicz, M., et al. (2010). "Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates." Organic Process Research & Development. Link

  • Wang, H., et al. (2012).[2] "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3." Molecules. Link

  • BenchChem Technical Support. (2025). "Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride." BenchChem Knowledge Base. Link

  • Li, X., et al. (2012). "Prevention of Exothermic Runaway in Vilsmeier-Haack Reactions." Organic Process Research & Development. Link

Sources

Troubleshooting

Optimizing cyclization temperature for pyrido[2,3-d]pyrimidines

Technical Support Center: Pyrido[2,3-d]pyrimidine Synthesis Subject: Optimizing Cyclization Temperature & Protocols Ticket ID: PYR-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyrido[2,3-d]pyrimidine Synthesis

Subject: Optimizing Cyclization Temperature & Protocols Ticket ID: PYR-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of pyrido[2,3-d]pyrimidines—privileged scaffolds in kinase inhibition and oncology—hinges on the critical cyclization step. This guide addresses the thermodynamic barriers associated with the formation of the pyridine ring fused to the pyrimidine core. We focus on the trade-offs between kinetic acceleration (high temperature) and thermodynamic stability (decomposition risks), providing optimized protocols for both thermal and microwave-assisted workflows.

Module 1: The Thermodynamics of Cyclization

The Core Issue: The formation of pyrido[2,3-d]pyrimidines (typically via a multi-component reaction of 6-aminouracil, an aldehyde, and malononitrile) involves a cascade of reactions. The final intramolecular cyclization is the rate-determining step (RDS) and possesses a high activation energy (


).
  • Low Temperature (<60°C): The reaction often stalls at the Michael adduct intermediate (an uncyclized benzylidene derivative).

  • Optimal Temperature (80°C–140°C): Provides sufficient energy to overcome the entropic penalty of ring closure.

  • Critical Failure Point (>160°C): Leads to decarboxylation of the ester/nitrile groups or retro-Michael fragmentation.

Visualizing the Pathway

The following diagram illustrates the mechanistic bottleneck where temperature control is critical.

ReactionMechanism Start Reactants (Aldehyde + Malononitrile + 6-Aminouracil) Inter1 Knoevenagel Adduct Start->Inter1 Fast (<50°C) Inter2 Michael Adduct (Open Chain Intermediate) Inter1->Inter2 Michael Addition Transition Cyclization TS (High Ea Barrier) Inter2->Transition Requires Heat/Catalyst Product Pyrido[2,3-d]pyrimidine (Cyclized Core) Transition->Product -H2 / Tautomerization

Caption: Mechanistic pathway highlighting the high-energy transition state requiring optimized thermal input.

Module 2: Optimized Protocols

Protocol A: Microwave-Assisted Synthesis (Recommended)

Best for: High-throughput screening, difficult substrates.

Rationale: Microwave irradiation (MWI) utilizes dipolar polarization to heat the reaction mixture directly, minimizing wall effects and overcoming the activation barrier for cyclization in minutes rather than hours.

  • Stoichiometry: Mix aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and 6-aminouracil (1.0 mmol).

  • Solvent System: Water:Ethanol (1:1, 2 mL). Note: Water is essential for MWI efficiency due to its high dielectric constant.

  • Catalyst: DABCO (10 mol%) or Lactic Acid (solvent-free variant).

  • MW Cycle:

    • Ramp: 2 minutes to target temp.

    • Hold: 140°C for 5–10 minutes.

    • Pressure: Max 15 bar (using a sealed vessel).

  • Work-up: Cool to RT. The product typically precipitates. Filter and wash with cold EtOH.

Protocol B: Conventional Thermal Reflux

Best for: Large-scale batches (gram scale) where MWI penetration depth is a limitation.

  • Solvent Choice: DMF (Dimethylformamide) or Acetic Acid.[1]

    • Why: Ethanol (bp 78°C) is often insufficient for sterically hindered aldehydes. DMF (bp 153°C) allows higher internal temperatures.

  • Temperature: 100°C – 110°C (Oil bath).

  • Duration: 3 – 6 hours.

  • Validation: Monitor by TLC (Mobile phase: CHCl3:MeOH 9:1). Look for the disappearance of the fluorescent Knoevenagel intermediate.

Comparative Efficiency Data
ParameterConventional Reflux (EtOH)Conventional Reflux (DMF)Microwave (140°C)
Temperature 78°C110°C140°C
Time 4–8 Hours2–4 Hours5–15 Minutes
Typical Yield 60–70%75–85%88–96%
Purity Profile Moderate (side products)GoodExcellent

Module 3: Troubleshooting & FAQs

Q1: My reaction yields a yellow solid that is not the product. What is it? Diagnosis: This is likely the Michael adduct intermediate or the Knoevenagel condensation product . Root Cause: The cyclization temperature was too low (


C), or the reaction time was insufficient to cross the activation barrier.
Solution: 
  • Increase reaction temperature to >100°C.

  • Switch solvent from Ethanol to Ethylene Glycol or DMF to access higher boiling points.

  • Add a basic catalyst (e.g., piperidine or DMAP) to facilitate the proton transfer required for ring closure.

Q2: I see decomposition spots on TLC when using Microwave irradiation. Diagnosis: Thermal overshoot or "hotspots." Root Cause: 6-aminouracils are thermally sensitive. At >160°C, they can undergo deamination. Solution:

  • Lower Temp: Cap MWI at 140°C.

  • Active Cooling: Use "PowerMAX" or simultaneous cooling (compressed air) during irradiation to prevent temperature spikes while maintaining high power input.

Q3: Can I perform this reaction solvent-free? Answer: Yes, this is a highly effective "Green Chemistry" approach. Protocol: Use Ionic Liquids (e.g., [bmim]BF4) or melt conditions with Lactic Acid . Benefit: The ionic liquid acts as both solvent and catalyst, absorbing microwave energy efficiently and stabilizing the polar transition state of the cyclization.

Module 4: Decision Logic for Optimization

Use this flowchart to diagnose low yields or failed reactions.

Troubleshooting Issue Problem: Low Yield / Impurities CheckTLC Check TLC: Intermediate Visible? Issue->CheckTLC YesInter Yes: Incomplete Cyclization CheckTLC->YesInter Yellow Spot (Rf ~0.4) NoInter No: Decomposition/Side Products CheckTLC->NoInter Baseline Streaking Action1 Increase Temp (>100°C) OR Switch to DMF YesInter->Action1 Action2 Check Catalyst (Need Basic pH?) YesInter->Action2 Action3 Reduce Temp (<140°C) Check Inert Atmosphere NoInter->Action3

Caption: Logic tree for diagnosing synthesis failures based on TLC evidence.

References

  • Mechanistic Insights & Aqueous Synthesis: Title: Aqueous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3-d]pyrimidines: A Theoretical Perspective. Source: ACS Omega, 2023. URL:[Link]

  • Microwave-Assisted Protocols: Title: A one-pot microwave-assisted synthesis of pyrido[2,3-d]pyrimidines.[2][3][4][5] Source: Molecular Diversity, 2003 (Cited in PMC contexts).[6] URL:[Link]

  • Solvent-Free & Catalytic Optimization: Title: An efficient solvent-free synthesis of pyrido[2,3-d]pyrimidine derivatives utilizing lactic acid as green catalyst. Source: Indian Journal of Chemistry, 2021. URL:[Link]

  • General Synthesis & Biological Relevance: Title: Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications.[6] Source: Molecules, 2019. URL:[Link]

Sources

Optimization

Technical Support Center: Purification of Methyl 2-amino-4,6-dihydroxynicotinate

This is a specialized Technical Support Guide designed for researchers working with Methyl 2-amino-4,6-dihydroxynicotinate (also referred to as Methyl 2-amino-4,6-dihydroxypyridine-3-carboxylate). Case ID: PUR-NIC-046 St...

Author: BenchChem Technical Support Team. Date: March 2026

This is a specialized Technical Support Guide designed for researchers working with Methyl 2-amino-4,6-dihydroxynicotinate (also referred to as Methyl 2-amino-4,6-dihydroxypyridine-3-carboxylate).

Case ID: PUR-NIC-046 Status: Active Subject: Isolation and Purification from Crude Reaction Mixtures Applicable For: Organic Synthesis, Medicinal Chemistry, Process Development

Diagnostic Triage: Start Here

Before proceeding with a specific protocol, identify the primary issue with your crude material. This compound is amphoteric and tautomeric , which leads to specific purification behaviors.

Symptom Probable Cause Recommended Action
Sticky/Oily Solid Trapped solvent or oligomers; failure to crystallize due to impurity profile.Go to Protocol A (Acid-Base Reprecipitation) . This is the most robust method for initial cleanup.
Colored (Pink/Brown) Oxidation of amino/phenolic groups (common in air).Go to Protocol B (Decolorization) . Requires activated carbon treatment during acid dissolution.
Low Yield Incorrect pH during precipitation; product is soluble in excess acid or base.See Section 3 (Isoelectric Point Optimization).
"Wrong" NMR Spectra Broad peaks or missing exchangeable protons.See Section 4 (Tautomerism & Analysis).
High Ash Content Trapped inorganic salts (NaCl, NaOAc) from synthesis.Go to Protocol C (Desalting Wash).

Core Purification Protocols

Protocol A: Acid-Base Reprecipitation (The "Workhorse" Method)

Why this works: The target molecule contains a basic amino group (


) and acidic hydroxyl groups (

/amide tautomers). It is soluble in dilute acid (protonation) and dilute base (deprotonation) but least soluble at its isoelectric point (neutral/slightly acidic).

WARNING: Avoid strong bases (e.g., NaOH) and heat, as the methyl ester at position 3 is susceptible to hydrolysis, converting your product to the corresponding nicotinic acid.

Workflow Diagram

PurificationWorkflow Start Crude Mixture (Solid/Oil) Acidify Suspend in 1M HCl (Stir 30 min, RT) Start->Acidify Filter1 Filter Insolubles (Remove unreacted solids) Acidify->Filter1 Charcoal Optional: Add Activated Carbon (Stir 15 min, Filter) Filter1->Charcoal If colored Neutralize Slowly add 25% NH4OH or Sat. NaOAc to pH 4.5 - 5.5 Filter1->Neutralize If clear Charcoal->Neutralize Precipitate Precipitate Forms (Cool to 0-5°C) Neutralize->Precipitate Wash Filter & Wash (Cold Water -> Cold MeOH) Precipitate->Wash Dry Vacuum Dry (50°C, P2O5) Wash->Dry

Caption: Figure 1.[1][2] Acid-Base Reprecipitation Workflow. This method leverages the amphoteric nature of the nicotinate to separate it from non-ionizable impurities.

Step-by-Step Procedure:
  • Dissolution: Suspend the crude solid in 1M HCl (approx. 10 mL per gram of crude). Stir at room temperature for 30–60 minutes. The product should dissolve as the hydrochloride salt.

    • Note: If the crude is an oil, vigorous stirring is required to extract the product into the aqueous phase.

  • Filtration: Filter the mixture through a Celite pad or sintered glass funnel to remove insoluble impurities (e.g., polymerized byproducts).

  • Neutralization (Critical Step):

    • Place the acidic filtrate in an ice bath (

      
      ).
      
    • Slowly add 25% Ammonium Hydroxide (

      
      )  or Saturated Sodium Acetate dropwise.
      
    • Monitor pH continuously. Stop exactly at pH 4.5 – 5.5 .

    • Why? Going too basic (

      
      ) will redissolve the product as a salt and may hydrolyze the ester.
      
  • Collection: Allow the precipitate to mature in the cold for 1–2 hours. Filter the off-white solid.[3]

  • Washing: Wash the cake with cold water (

    
    ) to remove ammonium salts, followed by a small amount of cold methanol  to displace water and remove trace organic impurities.
    
Protocol B: Recrystallization (Polishing)

If Protocol A yields material with


 purity, perform recrystallization.
  • Solvent System: Water/Methanol (1:1) or Water/Ethanol.[3]

  • Procedure:

    • Suspend the solid in the minimum amount of boiling solvent.

    • If it does not dissolve completely, add dilute HCl dropwise until clear (solubilizing as the salt), then add Sodium Acetate to reprecipitate slowly upon cooling.

    • Standard Recrystallization: Dissolve in boiling water (large volume required due to low solubility) or 50% acetic acid, then cool slowly.

Troubleshooting & FAQs

Q1: My product is turning into the free acid (Carboxylic Acid). Why?

Cause: Ester hydrolysis.[4] This occurs if you use strong bases (NaOH/KOH) for neutralization or if you heat the acidic/basic solution for too long. Solution:

  • Use Ammonia or Sodium Acetate instead of NaOH.

  • Keep the temperature below

    
     during the pH adjustment steps.
    
  • Verify structure by IR (look for Ester

    
     at 
    
    
    
    vs Acid
    
    
    which is broader/shifted).
Q2: The NMR spectrum in DMSO- looks "messy" with broad peaks. Is it impure?

Analysis: Not necessarily. 2-amino-4,6-dihydroxynicotinates exist in equilibrium between the dihydroxy form and the pyridone (keto) tautomers. This rapid exchange causes peak broadening in NMR.

Tautomeric Equilibrium Diagram

Tautomerism Dihydroxy Dihydroxy Form (Aromatic) Pyridone Pyridone Form (Keto-Enol) Dihydroxy->Pyridone Solvent/pH Dependent

Caption: Figure 2. Tautomeric shift. In polar solvents like DMSO, the equilibrium shifts, often broadening -OH and -NH signals.

Fix:

  • Add a drop of

    
      to the NMR tube. This exchanges the labile protons and often sharpens the carbon-bound protons.
    
  • Alternatively, run the NMR in

    
      (TFA-d) to lock the molecule in its protonated form.
    
Q3: The solid is highly colored (Red/Brown).

Cause: Oxidation of the amino group or phenol oligomerization. Solution:

  • Redissolve the solid in dilute HCl.

  • Add Activated Charcoal (5-10 wt%).

  • Heat to

    
     for 15 minutes.
    
  • Filter while warm through Celite.

  • Reprecipitate with Sodium Acetate.

Stability and Storage

  • Hygroscopicity: The compound can be hygroscopic. Store in a desiccator.

  • Temperature: Stable at room temperature, but long-term storage at

    
     is recommended to prevent ester hydrolysis.
    
  • Light: Protect from light to prevent photo-oxidation of the amino group.

References

  • Context: Provides general methodologies for nicotinate esterific
  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for Methyl Nicotinate Derivatives. Retrieved March 6, 2026, from [Link]

    • Context: Physical properties and solubility data for nicotin
  • Context: Safety, stability, and handling of amino-nicotin
  • Organic Syntheses. (1941). General methods for Urea/Malonate Condensations. Org.[5] Synth. Coll. Vol. 1, 417. Retrieved March 6, 2026, from [Link]

    • Context: Foundational chemistry for the condensation reactions yielding this class of heterocycles.
  • Google Patents. (2017). Method for preparing 2-amino-4,6-dimethoxypyrimidine and related intermediates (CN103159684B). Retrieved March 6, 2026, from Context: Describes the industrial purification (acid/base workup) of closely related amino-hydroxy-pyrimidine/pyridine systems.

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your compound before handling.

Sources

Troubleshooting

Technical Support Center: Resolving Oiling Out During Crystallization of Nicotinate Esters

Welcome to the Technical Support Center for crystallization process development. This guide provides actionable, causality-driven solutions for resolving Liquid-Liquid Phase Separation (LLPS)—commonly known as "oiling ou...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for crystallization process development. This guide provides actionable, causality-driven solutions for resolving Liquid-Liquid Phase Separation (LLPS)—commonly known as "oiling out"—during the crystallization of nicotinate esters.

Nicotinate esters (e.g., methyl nicotinate, ethyl nicotinate, or complex API derivatives like methyl 6-(1-hydroxyethyl)nicotinate) are highly versatile building blocks. However, their low melting points, high solubility in organic solvents, and flexible molecular structures often lead to oiling out rather than clean crystallization[1].

The Mechanism: Why Do Nicotinate Esters Oil Out?

Causality: Oiling out occurs when the supersaturation of the system drives the solution to cross the liquid-liquid binodal curve before reaching the critical supersaturation required for primary crystal nucleation[2]. The solute separates into a solute-rich liquid phase (the "oil") and a solute-lean continuous phase. Because the oil phase exhibits high molecular mobility and acts as an excellent solvent for structurally similar impurities, it frequently bypasses the desired impurity rejection process, solidifying into an impure, sticky, amorphous gum[3].

Diagnostic Workflow & Logical Relationships

Before implementing a fix, you must determine whether the LLPS is stable (a thermodynamic miscibility gap) or metastable (a kinetic phenomenon driven by high supersaturation)[4].

LLPS_Workflow Start Oiling Out Detected (Turbidity/Emulsion) CheckPhase Analyze Phase Diagram (Stable vs. Metastable LLPS) Start->CheckPhase Stable Stable LLPS (Miscibility Gap) CheckPhase->Stable Metastable Metastable LLPS (Kinetic Phenomenon) CheckPhase->Metastable Solvent Change Solvent System (Adjust Polarity/Solubility) Stable->Solvent Seeding Implement Seeding (Above Oiling Out Temp) Metastable->Seeding Cooling Reduce Supersaturation (Slower Cooling/Antisolvent) Metastable->Cooling Success Crystalline Suspension (High Purity & Yield) Solvent->Success Seeding->Success Cooling->Success

Diagnostic workflow for resolving stable vs. metastable LLPS in crystallization.

Frequently Asked Questions (FAQs)

Q: How can I differentiate between nucleation and oiling out in real-time? A: Both events cause sudden turbidity in the reactor. However, relying on the human eye or standard turbidity sensors is insufficient. We recommend using in-situ video microscopy (e.g., probe-based imaging tools). Oiling out will present as spherical droplets that may coalesce over time, whereas nucleation presents as rigid, faceted solid particles[3].

Q: Why does raising the temperature sometimes make oiling out worse? A: Higher temperatures can actually favor oiling out by reducing the maximum achievable supersaturation relative to the crystalline solubility. This compresses the metastable zone, making the system more likely to hit the liquid-liquid phase boundary before crystal nucleation can occur[5].

Q: Can I just add seeds after the oil has already formed? A: No. If you add seed crystals into an emulsion caused by a stable miscibility gap, the seeds will likely dissolve into the solute-rich oil phase rather than initiate crystallization[6]. Seeding must occur before the onset of LLPS.

Troubleshooting Guide: Self-Validating Experimental Protocols
Protocol A: Bypassing Metastable LLPS via Strategic Seeding

Causality: Seeding bypasses the high-energy barrier of primary nucleation. By providing a surface for immediate crystal growth, the solute concentration in the continuous phase drops, preventing the system from ever reaching the critical supersaturation required for oiling out[7].

  • Determine the Phase Boundaries: Use clear-point and cloud-point measurements to map the solubility curve and the oiling-out boundary (binodal curve) for your nicotinate ester.

  • Prepare the Solution: Dissolve the nicotinate ester in the chosen solvent system at 10–15°C above the solubility temperature to ensure complete dissolution.

  • Cool to the Seeding Window: Slowly cool the solution to a temperature exactly halfway between the solubility curve and the oiling-out temperature (within the Metastable Zone)[6].

  • Introduce Seeds: Add 1–5 wt% of high-purity crystalline seeds of the desired nicotinate ester polymorph.

    • Validation Check: Observe the reactor via in-situ microscopy or visual inspection. The seeds should remain suspended. If the seeds dissolve, the solution is undersaturated; if they immediately agglomerate into droplets, the system has already crossed the LLPS boundary.

  • Age the Slurry: Hold the temperature constant for 1–2 hours to allow the seed bed to grow and consume the initial supersaturation.

    • Validation Check: Extract an aliquot and filter. The concentration of the mother liquor should be measurably lower than the initial concentration, confirming crystal growth.

  • Controlled Desupersaturation: Resume cooling at a slow, linear rate (e.g., 0.1 °C/min) or initiate slow antisolvent addition to drive the crystallization to completion without crossing the LLPS boundary[8].

Protocol B: Resolving Stable LLPS via Solvent System Modification

Causality: If the LLPS is a stable thermodynamic state, kinetic interventions (like seeding) will fail. You must alter the ternary phase diagram by changing the solvent/antisolvent ratio or selecting a different solvent entirely. Solvents in which the drug has excessively high solubility typically compress the operational supersaturation window, increasing LLPS risk[5].

  • Solvent Screening: Select a diverse panel of solvents (e.g., alcohols, esters, ketones, hydrocarbons)[7].

  • Solubility Assessment: Measure the crystalline solubility of the nicotinate ester in each solvent. Discard solvents where the solubility is exceptionally high (compresses the metastable zone) or exceptionally low (poor throughput).

  • Antisolvent Titration: In small vials, prepare saturated solutions in the candidate solvents. Slowly titrate in antisolvent (e.g., water or heptane) at a constant temperature.

  • Visual/Microscopic Observation: Monitor for the onset of turbidity.

    • Validation Check: Extract a 1 mL aliquot and observe under a polarized light microscope. Crystals will exhibit birefringence (glowing under cross-polarizers), whereas oil droplets will remain dark. This confirms whether the phase separation is solid-liquid or liquid-liquid.

  • Select Optimal System: Choose the solvent/antisolvent pair that yields birefringent solid crystals at the lowest antisolvent volume fraction.

Quantitative Data: Impact of Process Parameters on LLPS

To aid in process design, the following table summarizes how different parameters influence the propensity for oiling out during nicotinate ester crystallization.

Process ParameterEffect on Oiling Out (LLPS) PropensityMechanistic Rationale
High Initial Solute Concentration IncreasesDrives the system rapidly into the binodal region before nucleation kinetics can catch up[9].
High Drug Solubility in Solvent IncreasesReduces the maximum achievable supersaturation, compressing the metastable zone width[5].
Rapid Cooling Rate IncreasesGenerates supersaturation faster than crystal growth can consume it, leading to kinetic LLPS[3].
High Impurity Profile IncreasesImpurities disrupt crystal lattice integration and act as freezing point depressants, widening the LLPS region[3].
Early Seeding (in MSZW) DecreasesConsumes supersaturation via crystal growth, keeping the concentration profile below the LLPS boundary[6].
References
  • Mettler Toledo. "Oiling Out in Crystallization." Mettler Toledo AutoChem Applications. Available at:[Link]

  • Mettler Toledo. "How To Fix Oiling Out in Recrystallization?" Mettler Toledo AutoChem Applications. Available at: [Link]

  • ResearchGate. "An In-Line Study of Oiling Out and Crystallization." ResearchGate. Available at:[Link]

  • Royal Society of Chemistry. "Complex oiling-out behavior of procaine with stable and metastable liquid phases." RSC. Available at:[Link]

  • MDPI. "A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data." MDPI. Available at: [Link]

  • ACS Figshare. "Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357." ACS Figshare. Available at: [Link]

  • ACS Publications. "Oiling-Out: Insights from Gibbsian Surface Thermodynamics by Stability Analysis." Langmuir. Available at: [Link]

Sources

Optimization

Technical Support Center: Methyl 2-amino-4,6-dihydroxynicotinate (MADN)

Topic: Stability & Handling in Aqueous Buffers Document ID: TS-MADN-001 | Version: 2.4 | Audience: R&D Scientists, Formulation Chemists Executive Summary Methyl 2-amino-4,6-dihydroxynicotinate (MADN) presents a classic "...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability & Handling in Aqueous Buffers

Document ID: TS-MADN-001 | Version: 2.4 | Audience: R&D Scientists, Formulation Chemists

Executive Summary

Methyl 2-amino-4,6-dihydroxynicotinate (MADN) presents a classic "Solubility-Stability Paradox." While its solubility improves significantly under alkaline conditions (


), these same conditions rapidly catalyze the hydrolysis of the methyl ester, rendering the molecule unstable. Conversely, neutral buffers preserve chemical integrity but often lead to precipitation due to the molecule's planar, stacking-prone architecture.

This guide provides the mechanistic insights and protocols necessary to navigate these competing physicochemical properties.

Module 1: The Stability Profile

The Primary Degradation Pathway: Hydrolysis

The methyl ester at the C3 position is the "Achilles' heel" of MADN. In aqueous environments, it undergoes hydrolysis to form the corresponding carboxylic acid (2-amino-4,6-dihydroxynicotinic acid) and methanol.

  • Base-Catalyzed (Fast): At

    
    , hydroxide ions (
    
    
    
    ) attack the carbonyl carbon of the ester. This reaction is irreversible and rapid.
  • Acid-Catalyzed (Slow): At

    
    , acid-catalyzed hydrolysis occurs but is generally slower than base catalysis at ambient temperatures.
    
  • Secondary Degradation: The hydrolysis product (the free acid) is structurally analogous to a

    
    -keto acid (due to tautomerism at the C4 position). Under thermal stress (
    
    
    
    ), this acid can undergo decarboxylation , releasing
    
    
    and yielding 2-amino-4,6-dihydroxypyridine.
The Tautomerism Factor

Users often report "impurities" in fresh stocks. This is frequently a misinterpretation of prototropic tautomerism . MADN exists in equilibrium between the dihydroxy form (aromatic pyridine) and the pyridone (keto) forms. In polar solvents (water, DMSO), the equilibrium shifts toward the pyridone forms, which may exhibit different UV absorption maxima ($ \lambda_{max} $) or retention times in sensitive HPLC assays.

Degradation Pathway Visualization

MADN_Degradation MADN Methyl 2-amino-4,6- dihydroxynicotinate (Intact Ester) Tautomer Pyridone Tautomers (Reversible Equilibrium) MADN->Tautomer Solvent Dependent Acid 2-amino-4,6- dihydroxynicotinic acid (Hydrolysis Product) MADN->Acid Hydrolysis (pH > 7.5 or pH < 4) Methanol Methanol (Byproduct) MADN->Methanol Decarb 2-amino-4,6- dihydroxypyridine (Decarboxylated) Acid->Decarb Heat (>40°C) Decarboxylation CO2 CO2 (Gas) Acid->CO2

Figure 1: The degradation cascade of MADN. Note that tautomerism is a reversible physical change, whereas hydrolysis and decarboxylation are irreversible chemical changes.

Module 2: Solubility vs. Stability Optimization

The following table summarizes the behavior of MADN across the pH spectrum. Use this to select the optimal buffer for your application.

pH RangeSolubilityChemical StabilityRecommendation
pH < 4.0 Moderate (Protonation of

)
Moderate (Slow acid hydrolysis)Acceptable for short-term LC-MS runs. Avoid for storage.
pH 5.0 - 6.5 Low (Neutral species dominates)High (Ester is stable)Optimal for assays. Requires DMSO co-solvent to prevent precipitation.
pH 7.4 (PBS) Low to Moderate Risk (Slow hydrolysis over hours)Use immediately. Do not store.
pH > 8.5 High (Deprotonation of OH/NH)Very Poor (Rapid saponification)Avoid. Solubilizes the compound by destroying it.
Recommended Buffer Recipe (Standard Assay)

To balance stability and solubility for biological assays:

  • Stock: Dissolve MADN in 100% anhydrous DMSO at 10–50 mM. (Stable at -20°C for 6 months).

  • Buffer: 50 mM MES or Phosphate buffer, pH 6.0 - 6.5.

  • Working Solution: Dilute DMSO stock into buffer (keep DMSO < 1% if cells are present, up to 5% for enzymatic assays).

    • Critical Step: Vortex immediately upon addition to prevent local precipitation.

Module 3: Troubleshooting Guide

Issue 1: "My compound precipitated when I added it to the media."

Diagnosis: The "Crash-Out" Effect. MADN is highly hydrophobic in its neutral state. Adding a high-concentration DMSO stock directly to a static aqueous volume causes immediate aggregation.

Protocol: The "Step-Down" Dilution Do not jump from 50 mM (DMSO)


 10 µM (Water) in one step.
  • Intermediate Step: Dilute 50 mM stock 1:10 into 50% DMSO / 50% Water . (Result: 5 mM).

  • Final Step: Dilute the 5 mM intermediate into your assay buffer.

  • Validation: Measure

    
     (turbidity). If 
    
    
    
    , precipitation has occurred.
Issue 2: "I see two peaks on my HPLC."

Diagnosis: Tautomer Separation or Hydrolysis? It is vital to distinguish between harmless tautomers and degradation.

Self-Validating HPLC Protocol:

  • Run Sample A: Freshly prepared in mobile phase.

  • Run Sample B: Incubated in pH 10 buffer for 1 hour (Force degradation).

  • Compare:

    • If the "extra" peak in Sample A matches the major peak in Sample B, you have hydrolysis (Degradation).

    • If the "extra" peak in Sample A does not increase in Sample B, or coalesces upon heating the column to 40°C, it is a tautomer .

Troubleshooting Workflow

Troubleshooting Start User Observation: Inconsistent Assay Results CheckVis Visual Inspection: Is the solution cloudy? Start->CheckVis YesCloudy Precipitation Issue CheckVis->YesCloudy Yes NoCloudy Solution is Clear CheckVis->NoCloudy No ActionSol Action: Increase DMSO % or lower concentration YesCloudy->ActionSol CheckHPLC Run HPLC/LC-MS: Is peak area reduced? NoCloudy->CheckHPLC YesLoss Degradation Detected CheckHPLC->YesLoss Yes (Loss of Mass) NoLoss Area intact, but peak shape weird? CheckHPLC->NoLoss No (Split Peak) CheckPH Check Buffer pH: Is pH > 7.0? YesLoss->CheckPH ActionAcid Action: Lower pH to 6.0 Prepare fresh CheckPH->ActionAcid Yes ActionTemp Action: Keep on Ice Avoid freeze-thaw CheckPH->ActionTemp No ActionTaut Action: Tautomerism. Ignore if Area is constant. NoLoss->ActionTaut

Figure 2: Decision tree for diagnosing stability issues in aqueous workflows.

Frequently Asked Questions (FAQ)

Q: Can I store the aqueous working solution at 4°C overnight? A: No. Even at pH 7.0, we observe measurable hydrolysis (approx. 1-2%) over 24 hours. Always prepare working solutions fresh from the DMSO stock.

Q: Why does the Certificate of Analysis say "Dihydroxy" but the structure looks like a "Pyridone"? A: This is a naming convention artifact. In the solid state and in solution, the pyridone (oxo) tautomers are often energetically favored over the pure "dihydroxy" pyridine form [1, 2]. Both names refer to the same chemical entity.

Q: Is the compound light-sensitive? A: Pyridine derivatives can be susceptible to photo-oxidation over long periods. While not acutely light-sensitive like fluorophores, we recommend storing the solid and DMSO stocks in amber vials as a precaution.

Q: Can I use ethanol instead of DMSO? A: Ethanol is possible but less effective. MADN has lower solubility in ethanol than in DMSO. Furthermore, ethanol is protic and can theoretically participate in transesterification (swapping the methyl ester for an ethyl ester) if stored for long periods, though this is slow without catalysis [3].

References

  • Tautomerism of Hydroxypyridines

    • Title: Tautomeric Polymorphism of 4-Hydroxynicotinic Acid.[1]

    • Source: University of Kentucky X-Ray Crystallography Facility.
    • URL:[Link]

    • Relevance: Establishes the preference for oxo-tautomers in 4,6-substituted nicotinic acid deriv
  • Stability of Nicotinate Esters

    • Title: Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'.[2]

    • Source: BMC Research Notes (PubMed).
    • URL:[Link]

    • Relevance: Provides baseline kinetics for methyl nicotinate hydrolysis (approx. 0.5% degradation/year at 4°C, but accelerated by pH), serving as a proxy for the stability of the ester moiety in MADN.
  • Solubility & Solvent Interactions

    • Title: Dimethyl sulfoxide (DMSO) Solubility Data and Modeling.[3]

    • Source: N
    • URL:[Link]

    • Relevance: Validates DMSO as the universal solvent for heterocyclic compounds with poor aqueous solubility.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4,6-Dihydroxynicotinate Synthesis

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals encountering yield bottlenecks during the synthesis of 4,6-dihydroxynicotinate der...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals encountering yield bottlenecks during the synthesis of 4,6-dihydroxynicotinate derivatives (primarily1, a critical intermediate for PDE5 and HIV-1 reverse transcriptase inhibitors) [1].

Below, you will find a self-validating standard operating procedure (SOP), quantitative benchmarks, and an in-depth troubleshooting FAQ designed to address the mechanistic causes of reaction failure.

I. Validated Standard Operating Procedure (SOP)

The most robust route for synthesizing ethyl 4,6-dihydroxynicotinate involves a Guareschi-Thorpe-style condensation of diethyl 3-oxoglutarate with triethyl orthoformate, followed by amination and cyclization [1].

Step 1: Condensation (Ethoxymethylene Intermediate Formation)

  • In a rigorously dried, round-bottom flask under an inert nitrogen atmosphere, combine diethyl 3-oxoglutarate (101 g, 0.5 mol), triethyl orthoformate (81.4 g, 0.55 mol), and acetic anhydride (102 g, 1.0 mol).

  • Heat the stirred mixture to 120 °C and maintain for 2 hours.

  • Self-Validation Check: Spot the reaction mixture on a TLC plate (Hexane:EtOAc 3:1). The complete disappearance of the diethyl 3-oxoglutarate spot confirms the formation of the ethoxymethylene intermediate.

  • Cool the reaction mixture to room temperature and dissolve the crude intermediate in anhydrous dichloromethane (DCM, 1 L).

Step 2: Amination and Cyclization

  • Transfer the DCM solution to a reaction vessel equipped with an internal temperature probe and chill to exactly 0 °C using an ice-water bath.

  • Slowly add 30% aqueous ammonia (80 mL) dropwise. Critical: Adjust the addition rate to ensure the internal temperature does not exceed 5 °C.

  • Once the addition is complete, gradually allow the reaction mixture to warm to room temperature and stir overnight (approx. 12–16 hours).

  • Self-Validation Check: The mixture should transition from a biphasic suspension to a more homogenous, albeit colored, solution as the cyclization completes.

Step 3: Extraction and Isoelectric Precipitation

  • Extract the reaction mixture twice with deionized water (500 mL each) to pull the water-soluble ammonium salt of the product into the aqueous phase. Discard the organic DCM layer.

  • Cool the combined aqueous phases to 0 °C.

  • Slowly titrate the aqueous phase with concentrated hydrochloric acid (HCl) until the pH reaches exactly 5.0.

  • Self-Validation Check: Precipitation should initiate around pH 6.5 and maximize at pH 5.0. Use a calibrated pH meter; do not rely on pH paper.

  • Collect the resulting precipitate via vacuum filtration, wash with ice-cold water, and dry in vacuo to afford ethyl 4,6-dihydroxynicotinate.

II. Quantitative Data & Stoichiometry Summary

To ensure scalability and reproducibility, cross-reference your reagent loading against the standard parameters below [1].

ParameterValueMolar Equivalent
Diethyl 3-oxoglutarate 101.0 g (0.50 mol)1.0 eq
Triethyl orthoformate 81.4 g (0.55 mol)1.1 eq
Acetic Anhydride 102.0 g (1.00 mol)2.0 eq
Reaction Temp / Time (Step 1) 120 °C / 2 hoursN/A
Dichloromethane (Solvent) 1.0 LN/A
30% Aqueous Ammonia 80.0 mLExcess
Target Precipitation pH 5.0N/A
Expected Product Yield ~60.0 g (60%)N/A

III. Mechanistic Workflow

SynthesisWorkflow Start Diethyl 3-oxoglutarate + Triethyl orthoformate Step1 Condensation (120°C, 2h) in Acetic Anhydride Start->Step1 Int1 Ethoxymethylene Intermediate Step1->Int1 Step2 Amination & Cyclization (30% NH3, 0°C to RT) Int1->Step2 Int2 Aqueous Extraction Step2->Int2 Step3 Acidification (HCl to pH 5.0) Int2->Step3 Product Ethyl 4,6-dihydroxynicotinate (Precipitate) Step3->Product

Caption: Step-by-step workflow for the synthesis of ethyl 4,6-dihydroxynicotinate.

IV. Troubleshooting FAQs

Q: Why is my yield significantly lower than 60% after the first condensation step? A: The most common culprit is moisture contamination. Triethyl orthoformate is highly sensitive to water and will prematurely hydrolyze into ethyl formate and ethanol in the presence of trace moisture and acid. While acetic anhydride acts as a water scavenger, excessive moisture will deplete it, preventing the formation of the critical ethoxymethylene intermediate. Solution: Bake all glassware, use freshly opened anhydrous reagents, and maintain a strict nitrogen atmosphere during Step 1.

Q: During the addition of 30% ammonia, the mixture turned dark, tarry, and my yield dropped. What happened? A: You experienced exothermic degradation. The amination of the ethoxymethylene intermediate is highly exothermic. If the internal temperature spikes above 5–10 °C during the initial ammonia addition, the intermediate undergoes rapid side reactions (such as premature ester hydrolysis or polymerization) rather than the desired amination and cyclization. Solution: Ensure the DCM solution is thoroughly chilled to 0 °C and add the ammonia dropwise, pausing if the internal temperature rises.

Q: I extracted the aqueous phase, but upon adding HCl, no precipitate formed. How do I recover my product? A: This is a classic isoelectric point failure. Ethyl 4,6-dihydroxynicotinate is highly amphoteric. If the pH is too alkaline (pH > 7), the hydroxyl groups deprotonate, forming a highly water-soluble anionic salt. Conversely, if the solution is over-acidified (pH < 3), the basic pyridine nitrogen protonates, yielding a soluble hydrochloride salt. Solution: A pH of exactly 5.0 represents the isoelectric point where the neutral, zwitterionic species is maximized, effectively crashing the product out of the aqueous phase[1]. If you overshot the pH, back-titrate carefully with dilute NaOH until pH 5.0 is achieved.

Q: Can I use this exact protocol to synthesize the methyl ester variant (methyl 4,6-dihydroxynicotinate)? A: Yes, but you must execute a holistic substitution of your starting materials to prevent transesterification [3]. If you simply swap triethyl orthoformate for trimethyl orthoformate while still using diethyl 3-oxoglutarate, you will generate a complex, inseparable mixture of methyl, ethyl, and mixed esters. To synthesize the methyl ester, you must use dimethyl 3-oxoglutarate alongside trimethyl orthoformate.

Q: My final product is contaminated with inorganic salts. How can I purify it? A: If the precipitation was performed too rapidly or at a highly concentrated state, NaCl or NH₄Cl can co-precipitate. Solution: Resuspend the crude solid in ice-cold deionized water, triturate for 15 minutes, and refilter. The product is poorly soluble in cold water, whereas the inorganic salts will dissolve. Alternatively, the product can be advanced directly to chlorination (e.g., forming 2 using POCl₃) where the inorganic salts will be removed during the subsequent organic workup [2].

V. Troubleshooting Logic Tree

TroubleshootingLogic Issue Low Product Yield (<60%) Check1 Check Step 1: Moisture Contamination? Issue->Check1 Check2 Check Step 2: Thermal Degradation? Issue->Check2 Check3 Check Step 3: Precipitation pH? Issue->Check3 Sol1 Use anhydrous reagents & dry glassware Check1->Sol1 Yes Sol2 Control exotherm: Keep at 0°C during NH3 addition Check2->Sol2 Yes Sol3 Strictly adjust to pH 5.0 Avoid over-acidification Check3->Sol3 Incorrect

Caption: Troubleshooting logic tree for identifying causes of low yield.

VI. References

  • ChemicalBook. 4, 6-DIHYDROXYNICOTINIC ACID ETHYL ESTER | 6975-44-6. Available at:

  • BenchChem. Ethyl 4,6-dichloronicotinate synthesis from ethyl 4,6-dihydroxynicotinate. Available at:

  • Google Patents. WO2013091011A1 - Heterocyclic urea compounds. Available at:

Sources

Reference Data & Comparative Studies

Validation

Interpreting the ¹H NMR Spectrum of Methyl 2-amino-4,6-dihydroxynicotinate: A Comparative and Predictive Analysis

An In-Depth Technical Guide for Researchers Introduction In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. Methyl 2-amino-4,6-dihyd...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers

Introduction

In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. Methyl 2-amino-4,6-dihydroxynicotinate, a substituted pyridine derivative, represents a class of molecules with significant potential, stemming from the diverse biological activities associated with the nicotinic acid scaffold.[1] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the cornerstone technique for determining molecular structure in solution.

This guide provides a comprehensive, in-depth interpretation of the ¹H NMR spectrum of methyl 2-amino-4,6-dihydroxynicotinate. As direct spectral data for this specific molecule is not widely published, we will employ a predictive and comparative approach. By dissecting the molecule's electronic environment and drawing parallels with structurally related, well-characterized compounds, we can construct a reliable and detailed spectral forecast. This methodology not only serves to elucidate the structure of the title compound but also provides a robust framework for interpreting the spectra of other complex, substituted pyridines.

Structural & Tautomeric Considerations: The Pyridone Dominance

A critical first step in interpreting the NMR spectrum of a dihydroxypyridine is to consider its potential tautomeric forms. While named as a "dihydroxypyridine," the molecule is more stable and likely exists in one of its pyridone tautomeric forms due to amide resonance stabilization. The equilibrium between the dihydroxy form and the more stable 4-hydroxy-6-oxo and 4-oxo-6-hydroxy forms will dictate the nature of the observed protons.

For methyl 2-amino-4,6-dihydroxynicotinate, the predominant tautomer in a solvent like DMSO-d₆ is expected to be the methyl 2-amino-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate form. This has significant implications for the ¹H NMR spectrum:

  • Instead of two hydroxyl (-OH) protons, we expect one hydroxyl proton and one amide-like N-H proton on the pyridine ring.

  • The ring itself is no longer fully aromatic, which influences the chemical shift of the remaining ring proton.

Below is a diagram illustrating the key tautomeric equilibrium.

Caption: Tautomeric equilibrium of the title compound.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The choice of DMSO-d₆ as a solvent is strategic; its ability to form hydrogen bonds allows for the observation of exchangeable protons (NH₂, OH, NH), which might otherwise be broadened or absent in a non-polar solvent like CDCl₃.[2]

The structure of the predicted major tautomer contains five distinct sets of protons, as labeled below.

G cluster_prep Sample Preparation cluster_acq NMR Acquisition (400 MHz) cluster_proc Data Processing weigh Weigh 5-10 mg of Sample dissolve Dissolve in 0.6 mL DMSO-d6 weigh->dissolve lock Lock & Shim dissolve->lock setup Set Parameters (Pulse, Scans, D1) lock->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate Spectrum phase->calibrate integrate Integrate Peaks calibrate->integrate Interpretation Interpretation integrate->Interpretation

Caption: Standard workflow for ¹H NMR analysis.

Conclusion

The ¹H NMR spectrum of methyl 2-amino-4,6-dihydroxynicotinate is predicted to be characterized by five distinct signals, with the interpretation being heavily reliant on understanding the compound's dominant pyridone tautomer. The key diagnostic signals include a lone, upfield singlet for the C5-proton around 5.5 ppm and three downfield, broad singlets for the exchangeable NH₂, OH, and ring NH protons, with the latter appearing as far downfield as 12.0 ppm in DMSO-d₆.

This guide demonstrates that by combining fundamental NMR principles with a comparative analysis of simpler, analogous structures, a highly detailed and accurate spectral interpretation can be achieved, even in the absence of previously published data. This predictive methodology serves as a powerful tool for researchers in the structural confirmation of novel and complex heterocyclic molecules.

References

Sources

Comparative

Structural and Spectral Profiling: FTIR Characteristic Peaks of 2-Amino-4,6-dihydroxynicotinates vs. Alternative Scaffolds

As a Senior Application Scientist in structural characterization, I frequently encounter challenges in validating highly substituted heterocyclic building blocks. 2-Amino-4,6-dihydroxynicotinates are critical intermediat...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in structural characterization, I frequently encounter challenges in validating highly substituted heterocyclic building blocks. 2-Amino-4,6-dihydroxynicotinates are critical intermediates in the synthesis of antimicrobial agents, industrial dyes, and novel pharmaceutical active ingredients[1]. However, their extensive hydrogen-bonding networks and propensity for tautomerization make their structural characterization via Fourier Transform Infrared (FTIR) spectroscopy highly complex.

This guide provides an objective comparison of the FTIR performance of 2-amino-4,6-dihydroxynicotinates against alternative pyridine and pyrimidine scaffolds. By understanding the causality behind specific vibrational shifts, researchers can confidently validate these structures and optimize their downstream drug development workflows.

Section 1: The Causality of Spectral Shifts in Substituted Nicotinates

The FTIR spectrum of a molecule is a dynamic readout of its electronic environment. In 2-amino-4,6-dihydroxynicotinates, three primary functional groups dictate the spectral landscape: the 2-amino group, the 4,6-dihydroxy groups, and the 3-carboxylate ester.

Unlike simple 2[2], the presence of hydroxyl groups at the 4 and 6 positions induces a strong pyridinol-pyridone tautomeric equilibrium. This tautomerization forces the molecule into an amide/ketone-like state in the solid phase. Consequently, the ester carbonyl (C=O) stretching frequency, which typically appears around 1720 cm⁻¹ in standard esters, is drastically shifted to lower frequencies (1610–1650 cm⁻¹) due to intense intramolecular hydrogen bonding with the adjacent 2-amino group and the conjugated pyridone system[3].

Tautomerization A Pyridinol Form (Aromatic) B Pyridone Tautomer (Amide/Ketone) A->B Proton Transfer C Free O-H / N-H (3450-3300 cm⁻¹) A->C High Freq IR D H-Bonded C=O (1610-1650 cm⁻¹) B->D Low Freq IR

Fig 1. Tautomeric equilibrium and its direct effect on FTIR vibrational frequencies.

Section 2: Objective Performance Comparison (Data Synthesis)

To evaluate the utility of 2-amino-4,6-dihydroxynicotinates in drug design, we must compare their structural rigidity and hydrogen-bonding capacity against alternative scaffolds like 2-aminonicotinic acid and 4,6-dihydroxypyrimidine. The table below synthesizes these quantitative spectral differences to guide scaffold selection.

Scaffold / Compoundν(O-H) / ν(N-H) [cm⁻¹]ν(C=O) [cm⁻¹]ν(C=C / C=N) [cm⁻¹]Structural Causality & Drug Dev Utility
2-Amino-4,6-dihydroxynicotinate 3450 (sharp), 3310, 3150 (broad)1610–1650 (Ester)1598, 1530Extensive H-bonding network; ideal for multi-point kinase binding.
2-Aminonicotinic Acid 3400, 3250 (sharp)1680 (Acid)1590, 1550Less tautomerization; predictable but fewer H-bond donor sites.
4,6-Dihydroxypyrimidine 3200–2800 (very broad)1690 (Amide)1600, 1540Purely pyrimidone tautomer; highly rigid, lower solubility.
Section 3: Self-Validating Experimental Protocol for FTIR Acquisition

A common pitfall when characterizing4[4] is the misinterpretation of broad O-H/N-H stretching bands, which are easily masked by atmospheric moisture. To ensure trustworthiness, the following ATR-FTIR protocol is designed as a self-validating system.

Workflow S1 1. Sample Prep (Desiccation) S2 2. Background Scan (Atmospheric Check) S1->S2 Ensure Dryness S3 3. ATR-FTIR Scan (4 cm⁻¹ Resolution) S2->S3 Baseline Set S4 4. Self-Validation (CO₂/H₂O Artifacts) S3->S4 Spectral Output S4->S1 Fail: Re-dry

Fig 2. Self-validating FTIR experimental workflow for moisture-sensitive nicotinates.

Step-by-Step Methodology:
  • Sample Desiccation:

    • Action: Dry the 2-amino-4,6-dihydroxynicotinate sample in a vacuum desiccator over P₂O₅ for a minimum of 24 hours.

    • Causality: Free water absorbs strongly at ~3400 cm⁻¹ and ~1640 cm⁻¹, directly overlapping with the critical primary amine and shifted ester peaks. Removing moisture is non-negotiable for accurate tautomer assignment.

  • Background Acquisition & Environmental Validation:

    • Action: Collect a background spectrum on the bare diamond ATR crystal (64 scans, 4 cm⁻¹ resolution).

    • Causality: Establishes a baseline. Self-Validation Check: If the background shows a peak >0.01 absorbance units at 2350 cm⁻¹ (CO₂), purge the instrument with dry nitrogen before proceeding.

  • Spectral Collection:

    • Action: Apply the desiccated powder to the ATR crystal. Apply consistent pressure using the anvil. Collect 64 scans from 4000 to 600 cm⁻¹.

    • Causality: Consistent pressure ensures uniform contact without crushing the crystalline lattice, which could artificially shift the hydrogen-bonded C=O bands.

  • Post-Acquisition Self-Validation:

    • Action: Inspect the region between 3600–3800 cm⁻¹.

    • Causality: If sharp, isolated peaks appear in this region, atmospheric water vapor was introduced during sample loading. The protocol dictates rejecting this scan, re-purging the system, and repeating Step 3. Only spectra passing this validation gate can be used for structural comparison.

References
  • Title: Synthesis and antimicrobial activity of some novel 2-(p-substituted-phenyl)
  • Title: Methyl 6-(methylamino)
  • Source: core.ac.
  • Title: Thomas_J_Williams_PhD_Thesis.

Sources

Validation

Publish Comparison Guide: Methyl 2-amino-4,6-dihydroxynicotinate Characterization

This guide provides an in-depth technical analysis of the physical characterization—specifically the melting point and thermal behavior—of Methyl 2-amino-4,6-dihydroxynicotinate (also known as Methyl 2-amino-4,6-dihydrox...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the physical characterization—specifically the melting point and thermal behavior—of Methyl 2-amino-4,6-dihydroxynicotinate (also known as Methyl 2-amino-4,6-dihydroxy-3-pyridinecarboxylate). This compound is a critical intermediate in the synthesis of hypoxia-inducible factor prolyl hydroxylase (HIF-PHD) inhibitors, such as Enarodustat .[1]

Executive Summary & Core Directive

Methyl 2-amino-4,6-dihydroxynicotinate is a high-melting, polyfunctional pyridine scaffold. Its characterization is frequently complicated by tautomeric equilibrium (dihydroxy-pyridine vs. dioxo-piperidine) and thermal decomposition prior to melting.

This guide challenges the reliance on capillary melting point (MP) as a primary purity indicator. Instead, it advocates for Differential Scanning Calorimetry (DSC) and NMR spectroscopy as the authoritative standards for validation, comparing the methyl ester against its ethyl analog and crude precursors.

Thermal Profile & Melting Point Analysis
The Benchmark: Methyl 2-amino-4,6-dihydroxynicotinate

Unlike simple esters (e.g., methyl nicotinate, MP ~39°C), the 4,6-dihydroxy substitution introduces an extensive hydrogen-bonding network, significantly elevating the lattice energy.

PropertySpecification / Observation
Observed Melting Range > 250 °C (Decomposition)
Thermal Behavior Compound typically darkens/chars before a clear liquid phase forms.
Tautomeric Influence Exists predominantly as the 2-amino-4,6-dioxo-1,4,5,6-tetrahydropyridine tautomer in the solid state, reinforcing crystal packing.
Preferred Method DSC (Differential Scanning Calorimetry) : Look for an endothermic onset >250°C immediately followed by an exothermic decomposition event.
Comparative Analysis: Methyl vs. Ethyl Ester

In synthetic pathways (e.g., Enarodustat manufacturing), researchers often choose between the methyl and ethyl esters.

FeatureMethyl Ester (Target)Ethyl Ester (Alternative)Technical Verdict
Melting Point High (>250°C, Dec) High (~230–240°C, Dec) Both decompose; the ethyl ester melts slightly lower due to disrupted packing but still requires DSC.
Solubility Low in non-polar solvents; moderate in hot DMSO/DMF.Slightly higher organic solubility (EtOAc/EtOH).Ethyl is superior for solution-phase handling; Methyl is superior for isolation by precipitation (higher yield).
Atom Economy Higher (MW: ~184.15 g/mol ).Lower (MW: ~198.18 g/mol ).Methyl is preferred for large-scale manufacturing (kg scale) to minimize waste mass.
Synthesis Precursor Dimethyl 3-oxo-1,5-pentanedioate.[1]Diethyl 3-oxo-1,5-pentanedioate.Methyl precursor is often more cost-effective in bulk.

Expert Insight: While the ethyl ester offers marginally better solubility, the methyl ester is the industry standard for Enarodustat synthesis due to its superior atom economy and the high crystallinity that facilitates purification by simple filtration rather than chromatography.

Experimental Protocol: Synthesis & Characterization

The following protocol is based on the scalable manufacturing route for Enarodustat. This workflow ensures the isolation of the specific tautomer required for downstream chlorination.

Step 1: Cyclocondensation (Kilogram Scale Adaptable)
  • Reagents: Dimethyl 3-oxo-1,5-pentanedioate (1.0 eq), Cyanamide (3.0 eq), Nickel(II) acetylacetonate [Ni(acac)₂] (0.1 eq).

  • Solvent: 1,2-Dimethoxyethane (DME) or Methanol.

  • Procedure:

    • Dissolve dimethyl 3-oxo-1,5-pentanedioate and cyanamide in DME.

    • Add Ni(acac)₂ catalyst.[1]

    • Stir at reflux (or elevated temp) to effect cyclization.

    • Critical Step: The product precipitates from the reaction mixture.[2]

    • Isolation: Cool to room temperature, filter the solid, and wash with cold methanol.

Step 2: Purity Assessment (Self-Validating System)

Do not rely on a clear melt. Use this triad for validation:

  • H-NMR (DMSO-d₆): Confirm absence of starting material (methoxy signals at ~3.6 ppm). Look for broad exchangeable protons (NH/OH) > 10 ppm.

  • HPLC (Reverse Phase): C18 Column, Water/Acetonitrile gradient (0.1% TFA). The dihydroxy compound is polar and will elute early; impurities (oligomers) will elute late.

  • DSC: Run from 50°C to 300°C at 10°C/min. Validate onset of decomposition rather than a "melting point."

Visualizing the Characterization Logic

The following diagram illustrates the decision matrix for characterizing this high-melting intermediate, distinguishing it from lower-melting impurities.

CharacterizationLogic Start Crude Solid Isolated CapillaryMP Capillary Melting Point Test Start->CapillaryMP ResultLow Melts < 200°C CapillaryMP->ResultLow Clear Melt ResultHigh Darkens/Chars > 250°C CapillaryMP->ResultHigh No Clear Melt ActionImpurity IMPURITY DETECTED (Likely acyclic precursors or decarboxylated byproducts) ResultLow->ActionImpurity ActionConfirm TARGET COMPOUND (High Lattice Energy) ResultHigh->ActionConfirm Validation Validation Required: 1. H-NMR (DMSO-d6) 2. DSC (Decomp Onset) ActionConfirm->Validation

Figure 1: Decision logic for validating Methyl 2-amino-4,6-dihydroxynicotinate purity based on thermal behavior.

Synthesis Pathway Visualization

This diagram depicts the atom-economical route to the methyl ester, highlighting the key reagents.

SynthesisPathway Precursor Dimethyl 3-oxo-1,5-pentanedioate (Dimethyl acetonedicarboxylate) Intermediate Methyl 2-amino-4,6-dihydroxynicotinate (Solid Precipitate) Precursor->Intermediate + Reagent Reflux Reagent Cyanamide (H2NCN) Reagent->Intermediate Catalyst Ni(acac)2 (Catalyst) Catalyst->Intermediate Catalysis Downstream Enarodustat (API) Intermediate->Downstream 1. POCl3 (Chlorination) 2. Substitution

Figure 2: Synthetic route highlighting the formation of the target methyl ester intermediate.

References
  • Development of a Scalable Manufacturing Synthesis for Enarodustat. Source: ACS Omega (American Chemical Society). Context: Describes the kilogram-scale synthesis and handling of Methyl 2-amino-4,6-dihydroxynicotinate (Compound 21) using the Ni(acac)₂ method. URL:[Link]

  • 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines. Source: National Institutes of Health (PMC). Context: Provides comparative thermal data for related amino-dihydroxy-pyrimidine scaffolds, confirming the trend of high melting points (>250°C) for this structural class. URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Comparative Reactivity of Methyl vs. Ethyl 2-Amino-4,6-dihydroxynicotinate

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: Beyond a Single Carbon In the landscape of heterocyclic chemistry and drug discovery, 2-amino-4,6-dihydroxynicotinate scaffolds are p...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Single Carbon

In the landscape of heterocyclic chemistry and drug discovery, 2-amino-4,6-dihydroxynicotinate scaffolds are privileged structures. Their utility as versatile building blocks stems from a rich array of reactive sites: a nucleophilic amino group, acidic hydroxyl functions, and an electron-deficient pyridine ring, all modulated by an ester group. The choice between the methyl and ethyl ester variants—seemingly a minor structural perturbation—can have subtle yet significant implications for reaction kinetics, purification strategies, and overall synthetic efficiency.

This guide provides an in-depth, objective comparison of the reactivity profiles of methyl 2-amino-4,6-dihydroxynicotinate and its ethyl counterpart. We move beyond theoretical postulation to offer field-proven insights and actionable experimental protocols, empowering researchers to make informed decisions in their synthetic campaigns.

Core Structural Features and Electronic Landscape

At first glance, the molecules are nearly identical. However, the difference in the alkyl chain of the ester—methyl versus ethyl—is the central point of comparison. The reactivity of these compounds is dictated by the interplay of several functional groups.

  • The Ester Group (C3 Position): This electron-withdrawing group influences the overall electron density of the pyridine ring and is itself a primary site for nucleophilic attack.

  • The Amino Group (C2 Position): A strong electron-donating group that acts as a primary nucleophilic center for alkylation and acylation.

  • The Hydroxyl Groups (C4 and C6 Positions): These groups are also electron-donating and can participate in various reactions, including O-alkylation and condensation. They exist in tautomeric equilibrium with their corresponding pyridone forms, which significantly influences the aromaticity and reactivity of the ring.

The fundamental difference in reactivity between the two title compounds arises almost exclusively from the steric and electronic properties of the ester group.

Caption: Key reactive sites on the 2-amino-4,6-dihydroxynicotinate scaffold.

Comparative Reactivity Analysis

The most pronounced differences in reactivity are observed in reactions directly involving the ester functionality. For reactions occurring at the more distant amino group or on the pyridine ring, the differences are often negligible.

Ester-Centered Reactions: Saponification (Alkaline Hydrolysis)

This is the most significant area of differentiation. Saponification, or base-catalyzed hydrolysis, proceeds via a nucleophilic acyl substitution mechanism.[1][2][3] The hydroxide ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate, which then collapses to expel the alkoxide leaving group.[1]

Key Differentiating Factors:

  • Steric Hindrance: The carbonyl carbon of the methyl ester is less sterically hindered than that of the ethyl ester.[4] This allows for a more facile approach by the nucleophile (hydroxide ion), resulting in a faster reaction rate. While the effect is not dramatic, it can be significant in optimizing reaction times or achieving selectivity in complex substrates.

  • Leaving Group Stability: While methoxide and ethoxide have similar basicities, in certain SN2-type cleavage mechanisms (less common for hydrolysis but relevant for other dealkylation reactions), the methyl group is more susceptible to displacement than the ethyl group.[5]

Experimental Insight: In a controlled laboratory setting, the hydrolysis of the methyl ester to its corresponding carboxylic acid will typically reach completion faster than the ethyl ester under identical conditions (temperature, concentration, and molar equivalents of base). This can be advantageous for reactions sensitive to prolonged exposure to harsh basic conditions.

Reactions at the Amino Group: N-Acylation and N-Alkylation

The amino group at the C2 position is a potent nucleophile, readily undergoing reactions like acylation with acid chlorides or anhydrides, and alkylation with alkyl halides.[6][7][8]

Key Differentiating Factors:

  • Electronic and Steric Influence: The ester group is several bonds away from the amino group. Consequently, the difference in steric bulk and inductive effect between a methyl and an ethyl group has a virtually insignificant impact on the nucleophilicity or accessibility of the amino group.

Experimental Insight: For standard N-acylation or N-alkylation protocols, both the methyl and ethyl 2-amino-4,6-dihydroxynicotinate substrates are expected to react at nearly identical rates and provide comparable yields. The choice between the two starting materials for these transformations should be based on cost and availability rather than anticipated reactivity differences.

Reactions on the Pyridine Ring: Condensations and Electrophilic Substitutions

The electron-rich nature of the dihydroxy-amino-substituted ring makes it amenable to various condensation and substitution reactions.[9][10]

Key Differentiating Factors:

  • Remote Influence: Similar to reactions at the amino group, the choice of ester has a negligible effect on the reactivity of the pyridine ring itself. The reaction outcomes are overwhelmingly dictated by the powerful activating effects of the amino and hydroxyl substituents.

Experimental Insight: In reactions such as the condensation with aldehydes or the formation of fused heterocyclic systems, both esters will behave almost identically.

Summary of Comparative Reactivity
Reaction TypeTarget SiteMethyl Ester ReactivityEthyl Ester ReactivityCausality
Saponification Ester CarbonylFaster SlowerReduced steric hindrance at the carbonyl carbon.[4]
N-Acylation Amino GroupComparableComparableThe ester group is too remote to exert a significant steric or electronic effect.
N-Alkylation Amino GroupComparableComparableThe ester group is too remote to exert a significant steric or electronic effect.
Condensation Pyridine RingComparableComparableRing electronics are dominated by the -NH₂ and -OH groups, not the distant ester.

Experimental Protocols & Validation

The following protocols are designed to be self-validating systems, allowing researchers to observe the described reactivity differences directly.

Protocol 1: Comparative Analysis of Saponification Rates

This experiment provides a direct method to quantify the difference in hydrolysis rates.

Objective: To monitor the conversion of methyl and ethyl 2-amino-4,6-dihydroxynicotinate to 2-amino-4,6-dihydroxynicotinic acid over time.

Methodology:

  • Reaction Setup: In two separate, identical round-bottom flasks equipped with magnetic stir bars, dissolve methyl 2-amino-4,6-dihydroxynicotinate (1.0 eq) and ethyl 2-amino-4,6-dihydroxynicotinate (1.0 eq) in a 1:1 mixture of methanol and deionized water.

  • Initiation: To each flask, add 2.0 molar equivalents of lithium hydroxide monohydrate (LiOH·H₂O) simultaneously at room temperature (25 °C).[1] Start a timer for each reaction.

  • Monitoring: At regular intervals (e.g., t = 15, 30, 60, 90, and 120 minutes), withdraw a small aliquot (approx. 50 µL) from each reaction mixture.

  • Quenching & Sample Prep: Immediately quench each aliquot in a vial containing a small amount of 1 M HCl to neutralize the base and stop the reaction. Dilute the quenched sample with the mobile phase for HPLC analysis or spot directly onto a TLC plate.

  • Analysis (TLC or HPLC):

    • TLC: Use a suitable solvent system (e.g., Ethyl Acetate/Methanol 8:2). The product (carboxylic acid) will be more polar and have a lower Rf value than the starting material (ester).

    • HPLC: Use a C18 column with a suitable mobile phase (e.g., a gradient of water/acetonitrile with 0.1% formic acid). Quantify the peak areas of the starting material and product to determine the percent conversion.

  • Data Interpretation: Plot the percent conversion versus time for both reactions. A successful experiment will show a faster rate of conversion for the methyl ester.

Caption: Experimental workflow for comparative saponification analysis.

Hypothetical Data Presentation:

Time (minutes)Methyl Ester Conversion (%)Ethyl Ester Conversion (%)
154530
307555
609580
90>9994
120>99>99
Protocol 2: N-Acylation with Acetic Anhydride

This protocol demonstrates the comparable reactivity at the C2-amino group.

Objective: To synthesize N-acetylated 2-amino-4,6-dihydroxynicotinates.

Methodology:

  • Setup: In a round-bottom flask, suspend either methyl or ethyl 2-amino-4,6-dihydroxynicotinate (1.0 eq) in pyridine.

  • Reagent Addition: Cool the mixture in an ice bath (0 °C). Slowly add acetic anhydride (1.2 eq) dropwise with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC. A successful reaction is indicated by the consumption of the starting material and the formation of a new, less polar product spot.

  • Workup: Pour the reaction mixture into ice water. The product will precipitate.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization if necessary.

  • Validation: Characterize the product by ¹H NMR and Mass Spectrometry. The yields and reaction times for both the methyl and ethyl starting materials should be highly similar.

NAcylation Reactant Nicotinate Ester (Methyl or Ethyl) Product N-Acetyl Product Reactant->Product 0°C to RT, 4-6h Reagent Acetic Anhydride Pyridine Reagent->Product

Caption: General scheme for the N-acylation of 2-amino-4,6-dihydroxynicotinates.

Conclusion and Strategic Recommendations

The choice between methyl and ethyl 2-amino-4,6-dihydroxynicotinate is one of subtle optimization.

  • For reactions involving ester hydrolysis or when rapid deprotection under basic conditions is desired, the methyl ester is the superior choice. Its faster reaction kinetics can shorten reaction times and potentially improve yields by minimizing degradation.

  • For transformations targeting the amino group or the pyridine ring, such as N-acylation, N-alkylation, or condensation reactions, both esters exhibit nearly identical reactivity. In these cases, the decision should be guided by practical considerations like the cost of the starting materials (often dictated by the availability of dimethyl vs. diethyl malonate for their synthesis) and the physical properties (e.g., crystallinity, solubility) of the intermediates and final products.

By understanding these nuanced differences, researchers can better strategize their synthetic routes, leading to more efficient and robust chemical processes.

References

  • Supplemental Topics - MSU chemistry. (n.d.). Michigan State University. Retrieved from [Link]

  • Kavalcova, P., et al. (2015). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Central European Journal of Biology, 10(1). Available at: [Link]

  • Clark, J. (2023). Hydrolysis of esters. Chemguide. Retrieved from [Link]

  • Al-Mousawi, S. M., & El-Apasery, M. A. (2012). Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocyclization Reactions. Molecules, 17(6), 6645-6655. Available at: [Link]

  • Li, Z., et al. (2024). Site-Selective Deuteration of α-Amino Esters with 2-Hydroxynicotinaldehyde as a Catalyst. ACS Omega, 9(4), 4889-4899. Available at: [Link]

  • Denisenko, A. V., et al. (2007).
  • Hydrolysis of Esters. (2023). In The Basics of General, Organic, and Biological Chemistry. LibreTexts. Available at: [Link]

  • Shishkin, O. V., et al. (1992). Synthesis and properties of 2-amino-4,6-dimethylnicotinic acid arylamides. Chemistry of Heterocyclic Compounds, 28(10), 1183-1187.
  • Reddit discussion on methyl vs. ethyl ester hydrolysis. (2022). r/OrganicChemistry. Retrieved from [Link]

  • Synthesis of N-Alkyl Amino Acids. (n.d.).
  • Chamoin, S., et al. (2004). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA International Journal for Chemistry, 58(4), 222-226.
  • Process for n-alkylation of aliphatic amines or aminoalcohols. (1991).
  • Condensation Reactions. (2025). LabXchange. Retrieved from [Link]

  • Redox N-Alkylation of Tosyl Protected Amino Acid and Peptide Esters. (n.d.). SciSpace.
  • Organic reactions: Condensation. (2025). Monash University. Retrieved from [Link]

Sources

Validation

Overcoming Polar Retention Challenges: A Comparative Guide to HPLC Method Development for Aminonicotinate Impurities

Aminonicotinic acid isomers (e.g., 2-amino, 4-amino, and 5-aminonicotinic acid) are ubiquitous synthetic intermediates and frequent degradation impurities in the pharmaceutical development of pyridine-based active pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Aminonicotinic acid isomers (e.g., 2-amino, 4-amino, and 5-aminonicotinic acid) are ubiquitous synthetic intermediates and frequent degradation impurities in the pharmaceutical development of pyridine-based active pharmaceutical ingredients (APIs)[1]. Due to their amphoteric nature—possessing both a basic pyridine/amino group and an acidic carboxylic acid—these compounds present a formidable challenge for chromatographic retention, peak shape, and resolution.

As a Senior Application Scientist, I have observed that default screening protocols often fail when applied to these highly polar, ionizable molecules. This guide provides an objective comparison of stationary phase alternatives and delivers a field-proven, self-validating methodology for robust aminonicotinate impurity profiling.

The Mechanistic Challenge of Aminonicotinates

To develop a successful method, we must first understand the physicochemical causality of chromatographic failure on standard columns. Aminonicotinates typically possess a pyridine nitrogen (pKa ~5.0) and a carboxylic acid (pKa ~2.0).

  • At pH < 2.0: The molecule is fully protonated (cationic).

  • At pH 3.0 – 4.0: The molecule exists predominantly as a highly polar zwitterion.

  • At pH > 6.0: The molecule is deprotonated (anionic).

In all typical mobile phase environments, the partition coefficient (LogP) remains highly negative. Traditional Reversed-Phase (RP) C18 columns rely on hydrophobic dispersion forces, which are fundamentally incapable of overcoming the dense hydration shell of an ionized aminonicotinate. Consequently, these impurities bypass the stationary phase and elute in the void volume (


). While ion-pairing reagents (e.g., sodium hexanesulfonate) can artificially induce retention, they permanently alter column chemistry, cause severe ion suppression in LC-MS, and suffer from poor batch-to-batch robustness.

Stationary Phase Comparison: RP vs. HILIC vs. Mixed-Mode

To achieve a reproducible, mass spectrometry-compatible method, analysts must pivot to orthogonal separation mechanisms. We compared three distinct chromatographic approaches for the retention of 4-aminonicotinic acid and its structural isomers:

  • Traditional C18 (RP-HPLC): Utilizing standard hydrophobic interactions with a 0.1% Trifluoroacetic acid (TFA) modifier.

  • HILIC (Amide Phase): Utilizing a water-enriched layer on the silica surface to partition polar analytes.

  • Mixed-Mode (e.g., Obelisc N): Utilizing Liquid Separation Cell technology that combines hydrophilic interactions with tunable electrostatic/ion-exchange capabilities[2].

Table 1: Chromatographic Performance Comparison for Aminonicotinate Impurities
Performance MetricTraditional C18 (0.1% TFA)HILIC (Amide Phase)Mixed-Mode (Obelisc N)
Retention Factor (

)
0.3 (Elutes near void)4.16.5
Peak Asymmetry (

)
2.4 (Severe tailing)1.41.08 (Highly symmetrical)
Resolution (

) between isomers
0.0 (Co-elution)1.83.2
MS/MS Compatibility Moderate (TFA ion suppression)Excellent (Volatile buffers)Excellent (Volatile buffers)
Equilibration Time 10 Column Volumes>30 Column Volumes15 Column Volumes

Data Synthesis: While HILIC provides adequate retention, it requires excessively long equilibration times to stabilize the aqueous layer on the stationary phase, risking retention time drift. Mixed-mode chromatography emerges as the superior alternative, offering orthogonal selectivity through simultaneous ion-exchange and hydrophilic interactions, yielding baseline resolution of positional isomers without the equilibration penalties of HILIC[2].

HPLC_Method_Dev A Target Impurities: Aminonicotinates (LogP < 0, Zwitterionic) B1 Reversed-Phase (C18) A->B1 Screen 1 B2 HILIC (Amide/Silica) A->B2 Screen 2 B3 Mixed-Mode (Obelisc N) A->B3 Screen 3 C1 Poor Retention (Elutes in Void Volume) B1->C1 C2 Good Retention (Long Equilibration) B2->C2 C3 Optimal Retention (Tunable Selectivity) B3->C3 D Mobile Phase Optimization (Buffer pH, Ionic Strength, %ACN) C1->D C2->D C3->D

Stationary phase screening logic for highly polar aminonicotinate impurities.

Step-by-Step Method Development Protocol (Mixed-Mode)

A robust analytical method must be a self-validating system. The following protocol utilizes a Mixed-Mode column approach, embedding System Suitability Testing (SST) directly into the workflow to ensure the method validates its own performance prior to sample analysis.

Step 1: Mobile Phase Preparation & pH Selection
  • Action: Prepare Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water. Adjust to pH 3.0 using neat formic acid. Prepare Mobile Phase B: 100% Acetonitrile (ACN).

  • Causality: At pH 3.0, the carboxylic acid of the aminonicotinate is partially protonated, while the pyridine nitrogen is fully protonated (cationic). This locks the molecule into a consistent charge state, preventing peak splitting caused by dynamic ionization in the column. Ammonium formate is selected for its complete volatility, enabling seamless integration with LC-QTOF-MS for structural elucidation of unknown stress-degradation impurities[3].

Step 2: Stationary Phase Equilibration
  • Action: Install a Mixed-Mode column (e.g., 150 x 4.6 mm, 5 µm). Flush with 85% Mobile Phase B / 15% Mobile Phase A for a minimum of 15 column volumes at 1.0 mL/min.

  • Causality: Mixed-mode columns require sufficient time for the buffer ions (formate) to populate the ion-exchange sites on the silica surface. Inadequate equilibration leads to unbound active sites, resulting in drifting retention times and irreproducible selectivity.

Step 3: Gradient Execution & Selectivity Tuning
  • Action: Program a gradient from 85% ACN to 40% ACN over 15 minutes. Set the column oven to 30°C.

  • Causality: Unlike traditional RP-HPLC, Mixed-Mode and HILIC mechanisms retain polar compounds at high organic concentrations. Decreasing the ACN concentration increases the polarity and eluting strength of the mobile phase, sequentially displacing the highly retained aminonicotinate impurities based on their localized charge density.

Step 4: Self-Validating System Suitability Test (SST)
  • Action: Inject a resolution standard mixture containing the API, 4-aminonicotinic acid, and 5-aminonicotinic acid (10 µg/mL each).

  • Acceptance Criteria:

    • Resolution (

      
      ) > 2.0 between all isomers.
      
    • Peak Tailing (

      
      ) < 1.5.
      
    • Retention factor (

      
      ) > 2.0 for the first eluting peak.
      
  • Causality: Isomeric impurities possess identical mass-to-charge (

    
    ) ratios. If 
    
    
    
    falls below 2.0, the system fails validation, as co-elution will cause false-positive quantification during LC-MS analysis. If the system fails, the analyst must increase the buffer concentration to 20 mM to strengthen the ionic displacement effect.

Conclusion

By abandoning the forced retention tactics of C18 columns and embracing the orthogonal mechanisms of Mixed-Mode chromatography, analysts can develop highly robust, MS-compatible methods for aminonicotinate impurities. This approach not only ensures baseline resolution of critical isomers but also drastically improves the lifecycle reliability of the analytical method.

References

  • Title: HPLC Method for Separation of Vitamins Group B such as Nicotinic Acid, Pyridoxine, Niacinamide, Pantothenic Acid, Riboflavin on Obelisc N Column Source: SIELC Technologies URL: [Link]

  • Title: Nicotinic Acid Adenine Dinucleotide Phosphate Analogs Substituted on the Nicotinic Acid and Adenine Ribosides. Effects on Receptor-Mediated Ca2+ release Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Validation of Stability-Indicating RP-HPLC Method and Determination of Impurities by LC-QTOF-MS for Adenosine in Eye Drops Source: PubMed URL: [Link]

Sources

Comparative

The Definitive Guide to Distinguishing Amino vs. Imino Tautomers by NMR Spectroscopy

As a Senior Application Scientist in drug development, I frequently encounter a critical structural bottleneck: the unambiguous assignment of amino (-NH2) versus imino (=NH) tautomers. In medicinal chemistry, the tautome...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug development, I frequently encounter a critical structural bottleneck: the unambiguous assignment of amino (-NH2) versus imino (=NH) tautomers. In medicinal chemistry, the tautomeric state of a heterocycle (such as a kinase inhibitor or nucleobase analog) dictates its hydrogen bond donor/acceptor topology. A misassigned tautomer can lead to fundamentally flawed structure-activity relationship (SAR) models and failed docking studies.

This guide provides a field-proven, self-validating NMR methodology to definitively distinguish these tautomers, moving beyond the historical limitations of proton NMR.

The Causality of NMR Selection: Moving Beyond H NMR

Historically, chemists have relied on 1D


H NMR to observe exchangeable N-H protons. However, this approach lacks analytical trustworthiness.

The Flaw in


H NMR:  Amino and imino protons are highly susceptible to solvent interactions, concentration effects, and trace water. Rapid chemical exchange often broadens these signals into the baseline, rendering them invisible. Even when visible, their chemical shifts are too environmentally dependent to be diagnostic.

The


N Advantage:  To establish a rigorous analytical system, we must pivot to 

N NMR. The

N nucleus is exquisitely sensitive to its hybridization state and electronic environment. The conversion from an sp

-hybridized amino nitrogen to an sp

-hybridized imino nitrogen fundamentally alters the local electronic shielding, resulting in a massive, diagnostic chemical shift difference—often exceeding 100 ppm[1].

Why 2D Inverse Detection (HMBC) is the Gold Standard: Direct 1D


N NMR suffers from severe sensitivity issues due to the low natural abundance (0.37%) and negative gyromagnetic ratio of 

N. We bypass this by utilizing

H-

N HMBC (Heteronuclear Multiple Bond Correlation). HMBC provides a self-validating protocol : it correlates the

N chemical shift with non-exchangeable carbon-bound protons (e.g., adjacent aromatic C-H protons) via long-range scalar couplings (

J,

J). Even if the N-H protons exchange too rapidly to be observed, the stable skeletal protons will still illuminate the nitrogen's chemical shift, unambiguously identifying the tautomeric state[2].

Comparative Analysis of NMR Techniques

To objectively select the right tool, we must evaluate how each NMR experiment handles the physical realities of tautomeric exchange.

TechniqueSensitivityTautomer ResolutionSusceptibility to Proton ExchangeSelf-Validating?
1D

H NMR
HighLowHigh (Signals often broaden/disappear)No
1D

N NMR
Very LowHighLowYes

H-

N HSQC
HighMediumHigh (Requires direct N-H bond)No

H-

N HMBC
HighHighLow (Relies on C-H skeletal protons) Yes

Key Quantitative Data: Diagnostic N Chemical Shifts

The fundamental causality behind this analysis is the predictable deshielding of the nitrogen nucleus upon tautomerization. If an expected ~100 ppm shift differential is absent, incorrect tautomeric hypotheses can be definitively ruled out[2].

Note: The values below are referenced to liquid NH


 at 0 ppm.
Tautomeric StateHybridizationTypical

N Chemical Shift Range
Diagnostic Feature
Amino (-NH

)
sp

-like
50 – 120 ppm Highly shielded; often shows 2H correlations in HSQC if exchange is slow.
Imino (=NH) sp

150 – 280+ ppm Strongly deshielded (~100 ppm shift)[1]; requires HMBC for reliable detection[3].

Experimental Protocol: The Self-Validating HMBC Workflow

This step-by-step methodology is designed to eliminate false positives. By relying on the stable carbon skeleton rather than labile protons, the data provides its own internal control.

Step 1: Sample Preparation

  • Action: Dissolve 10–20 mg of the analyte in 600 µL of rigorously dried, aprotic solvent (e.g., DMSO-

    
     or CD
    
    
    
    CN).
  • Causality: The strict absence of water is critical to prevent Dimroth rearrangements and minimize the baseline rate of proton exchange[1].

Step 2: Temperature Control

  • Action: Acquire data at a reduced temperature (e.g., 278–283 K) if sample solubility permits.

  • Causality: Lower thermal energy slows down the chemical exchange rate, which can sharpen any visible exchangeable proton signals for complementary HSQC analysis.

Step 3: Pulse Sequence Selection

  • Action: Select a gradient-selected

    
    H-
    
    
    
    N HMBC pulse sequence equipped with filters to suppress one-bond (
    
    
    J) correlations.

Step 4: Parameter Optimization (The Causality Step)

  • Action: Set the long-range coupling constant delay (J

    
    ) to target 5–8 Hz (typically an evolution delay of ~62.5 ms).
    
  • Causality: Direct N-H bonds (

    
    J ~ 90 Hz) are often broken and reformed too quickly on the NMR timescale due to solvent exchange. By specifically targeting the 
    
    
    
    J and
    
    
    J couplings from stable, non-exchangeable skeletal protons to the nitrogen, we bypass the exchange problem entirely. Magnetization transfer occurs through the stable carbon skeleton, illuminating the nitrogen regardless of the labile protons' behavior.

Step 5: Acquisition

  • Action: Set the

    
    N spectral width to cover at least -50 to 400 ppm to ensure both shielded amino and deshielded imino resonances are captured without aliasing. Acquire with 16-32 scans per increment to overcome the low natural abundance of 
    
    
    
    N.

Step 6: Data Interpretation

  • Action: Map the cross-peaks. A cross-peak from a skeletal proton to a

    
    N resonance at <120 ppm confirms the amino tautomer. A cross-peak to a resonance at >150 ppm confirms the imino tautomer.
    

Workflow Visualization

TautomerWorkflow Start Unknown Tautomeric Mixture Prep Sample Prep: Dry DMSO-d6 Optimize Concentration (>15 mM) Start->Prep NMR1H 1D 1H NMR Assess Proton Exchange Prep->NMR1H NMR15N 1H-15N HMBC Target 2J/3J Couplings (~8 Hz) NMR1H->NMR15N Bypass exchange broadening Amino Amino Tautomer Confirmed 15N Shift: < 120 ppm NMR15N->Amino Shielded 15N detected Imino Imino Tautomer Confirmed 15N Shift: > 150 ppm NMR15N->Imino Deshielded 15N detected

Decision tree for NMR-based amino vs imino tautomer elucidation.

References

  • Electronic and Nuclear Magnetic Resonance Spectroscopic Features of the 1',4'-Iminopyrimidine Tautomeric form of Thiamin Diphosphate- a Novel Intermediate on Enzymes Requiring this Coenzyme Source: nih.gov URL:[Link]

  • Intramolecular Hydrogen Bonding in N6-Substituted 2-Chloroadenosines: Evidence from NMR Spectroscopy Source: mdpi.com URL:[Link]

  • Differentiating Tautomers using 15N chemical shift information Source: acdlabs.com URL:[Link]

Sources

Validation

The Causality of UV-Vis Absorption in Pyridine Derivatives

Title: Analytical Profiling of Dihydroxynicotinates: UV-Vis Absorption Maxima and Structural Causality Executive Summary Dihydroxynicotinates (esters and salts of dihydroxynicotinic acids) are privileged heterocyclic sca...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Analytical Profiling of Dihydroxynicotinates: UV-Vis Absorption Maxima and Structural Causality

Executive Summary Dihydroxynicotinates (esters and salts of dihydroxynicotinic acids) are privileged heterocyclic scaffolds. They serve as critical intermediates in the synthesis of DNA gyrase inhibitors[1], JAK kinase modulators[2], and emerge as key metabolites in the biodegradation of neonicotinoid pesticides like imidacloprid[3]. For analytical chemists and drug development professionals, tracking these isomers during synthesis or bioremediation requires robust, non-destructive techniques. This guide objectively compares the UV-Vis spectrophotometric profiles of dihydroxynicotinate isomers and provides a self-validating framework for their analysis.

To effectively interpret UV-Vis data, one must understand the electronic transitions dictating the spectra. The unsubstituted pyridine ring absorbs primarily in the UV region due to


 and 

transitions.
  • Auxochromic Shifts: The introduction of hydroxyl (-OH) groups at the 2, 4, or 6 positions of the nicotinic acid core introduces non-bonding (n) electrons that conjugate with the ring's

    
     system. This lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), resulting in a bathochromic (red) shift and a hyperchromic effect (increased molar absorptivity, 
    
    
    
    ).
  • Tautomerism: Dihydroxynicotinates exhibit complex lactam-lactim tautomerism. For example, 2,6-dihydroxynicotinic acid exists in equilibrium with its 6-hydroxy-2-pyridone and 2-hydroxy-6-pyridone forms[4]. The highly conjugated pyridin-2-one system dominates the UV-Vis spectrum, pushing the secondary absorption maximum (

    
    ) toward 300 nm[5].
    
  • Autooxidation: Certain isomers, particularly 2,6-dihydroxynicotinic acid, are highly susceptible to autooxidation in aqueous, aerobic environments, forming a quinonic dimer known as "nicotine blue"[6][7]. This dimerization drastically extends the conjugated system, shifting the absorption into the visible spectrum (590 nm)[6].

Comparative Spectral Data

The position of the hydroxyl groups relative to the carboxylate moiety profoundly impacts the electronic structure. The table below summarizes the empirical UV-Vis absorption maxima for key dihydroxynicotinate isomers and related derivatives.

Compound / IntermediatePrimary

(nm)
Secondary

(nm)
Visible

(nm)
Notes / Structural Context
2,6-Dihydroxynicotinic Acid 251300-Typical of the 2-pyridone tautomeric form[5].
Nicotine Blue (Dimer) 320-590Autooxidation product of 2,6-DHNA; O2 dependent[6].
2,4-Dihydroxypyridine core ~226~298-Base scaffold for 4,6-dihydroxynicotinates[8].
Imidacloprid (Precursor) 211268-269-Parent neonicotinoid; degrades to 6-hydroxynicotinic acid[3].

Metabolic and Synthetic Workflows

In microbial bioremediation (e.g., by Bacillus niacini or Wautersia campinensis), the degradation of nicotinic acid and its derivatives funnels through dihydroxylated intermediates[5][6]. Understanding this pathway is essential for setting up the correct UV-Vis tracking parameters.

Pathway NA Nicotinic Acid (Precursor) HNA 6-Hydroxynicotinic Acid (Intermediate) NA->HNA Hydroxylation DHNA 2,6-Dihydroxynicotinic Acid (λmax: 251 nm, 300 nm) HNA->DHNA B. niacini pathway DHP 2,5-Dihydroxypyridine (Alternative Pathway) HNA->DHP Pseudomonad pathway NB Nicotine Blue Dimer (λmax: 320 nm, 590 nm) DHNA->NB Autooxidation (O2)

Microbial degradation pathway of nicotinic acid highlighting UV-Vis trackable intermediates.

Standardized Experimental Protocol: UV-Vis Spectral Acquisition

To ensure a self-validating system where tautomeric and pH-dependent artifacts are controlled, the following protocol must be strictly adhered to when comparing dihydroxynicotinate isomers[9].

Phase 1: Solution Preparation & pH Control

  • Stock Solution: Dissolve 1.0 mg of the dihydroxynicotinate standard (e.g., ethyl 2,4-dihydroxynicotinate or 2,6-dihydroxynicotinic acid) in 1.0 mL of HPLC-grade Dimethyl Sulfoxide (DMSO) to create a concentrated stock[9].

  • Buffer Matrix: Prepare a series of 50 mM potassium phosphate buffers ranging from pH 3.0 to pH 9.0. Causality note: Dihydroxynicotinates have multiple pKa values. Scanning across a pH gradient ensures you capture the fully protonated, zwitterionic, and deprotonated (carboxylate/phenolate) species, which exhibit distinct

    
     values.
    
  • Working Dilution: Dilute the stock solution into the respective buffers to achieve a final analyte concentration of 10–50 µM. Ensure the final DMSO concentration does not exceed 1% v/v to prevent solvent cutoff interference.

Phase 2: Spectral Acquisition

  • Instrument Blanking: Fill a matched pair of quartz cuvettes (10 mm path length) with the exact buffer/DMSO matrix used for the samples. Run a baseline scan from 200 nm to 600 nm to subtract background absorbance[5].

  • Sample Measurement: Replace the blank in the sample beam with the working dilution.

  • Scanning Parameters: Scan from 200 nm to 600 nm at a scan rate of 600 nm/min with a slit width of 1 nm.

  • Autooxidation Monitoring (Specific to 2,6-isomers): To track the formation of nicotine blue, leave the cuvette exposed to atmospheric oxygen and take kinetic scans every 15 minutes for 2 hours, monitoring the emergence of peaks at 320 nm and 590 nm[6][7].

Workflow Prep Stock Prep (DMSO Solvent) pH Buffer Dilution (pH 3.0 - 9.0) Prep->pH Blank Matrix Blanking (Quartz Cuvette) pH->Blank Scan UV-Vis Scan (200-600 nm) Blank->Scan Kinetic Kinetic Monitoring (Autooxidation Tracking) Scan->Kinetic

Self-validating experimental workflow for the UV-Vis analysis of dihydroxynicotinates.

References

  • "Elucidating The Nicotinic Acid Degradation Pathway In Bacillus niacini" - ResearchGate. Available at: [Link]

  • "INVESTIGATION OF THE DEGRADATION OF CARBOXYPYRIDINES IN BACTERIA" - Vilniaus universitetas. Available at: [Link]

  • "Isolation and characterization of novel pyridine dicarboxylic acid-degrading microorganisms" - lmaleidykla.lt. Available at: [Link]

  • "WO2012061428A2 - Nicotinamides as jak kinase modulators" - Google Patents.
  • "Design, Synthesis and Biological Evaluation of DNA Gyrase and Topoisomerase IV Inhibitors as Novel Antibacterials" - White Rose eTheses Online. Available at:[Link]

  • "Insights into the Toxicity and Degradation Mechanisms of Imidacloprid Via Physicochemical and Microbial Approaches" - MDPI. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Methyl 2-amino-4,6-dihydroxynicotinate

For researchers and professionals in drug development, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant dis...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of Methyl 2-amino-4,6-dihydroxynicotinate, a substituted pyridine derivative. The procedures outlined here are grounded in established safety principles and regulatory standards to ensure the protection of both laboratory personnel and the environment.

Hazard Assessment and Characterization

Given its chemical structure as a substituted aminonicotinate, it is prudent to assume that Methyl 2-amino-4,6-dihydroxynicotinate may exhibit hazards common to this class of compounds. The primary anticipated risks are summarized below.

Potential Hazard Description & Rationale Supporting Compounds & Citations
Skin Irritation Direct contact may cause redness, itching, or inflammation. This is a common characteristic of many pyridine derivatives.Methyl 2-aminonicotinate, Methyl 2,4-dihydroxy-6-methylnicotinate[1][2]
Eye Irritation The compound is likely to be a serious eye irritant, causing significant discomfort and potential damage if it comes into contact with the eyes.Methyl 2-aminonicotinate, Methyl 2,4-dihydroxy-6-methylnicotinate[1][2]
Respiratory Irritation Inhalation of the dust may irritate the respiratory tract, leading to coughing and shortness of breath.Methyl 2-aminonicotinate, Methyl 2,4-dihydroxy-6-methylnicotinate[1][2]
Oral Toxicity While acute toxicity data is unavailable, similar compounds can be harmful if swallowed. Ingestion may lead to gastrointestinal irritation.[3]Nicotinic Acid, N'-Methyl-2-amino-4-nitroaniline[4][5]
Environmental Hazard Some related nitrogen-containing heterocyclic compounds are harmful to aquatic life.[5][6] Uncontrolled release into the environment must be avoided.[6][7]

Regulatory Compliance: The Foundation of Safe Disposal

All chemical waste must be managed in strict accordance with local, state, and federal regulations.[4] In the United States, the primary federal regulation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).

Hazardous Waste Determination: Before disposal, a formal hazardous waste determination must be performed. A waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits one or more of the following characteristics[8][9]:

  • Ignitability: Catches fire under certain conditions.

  • Corrosivity: Can corrode metal containers.

  • Reactivity: Is unstable and may explode or generate toxic gases.

  • Toxicity: Is harmful when ingested or absorbed.

As Methyl 2-amino-4,6-dihydroxynicotinate is not a commonly listed waste, it would need to be evaluated against these characteristics. Given the potential for toxicity based on related compounds, it is safest to manage it as a hazardous waste unless determined otherwise by analytical testing. Your institution's EHS department is the ultimate authority for this determination.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling Methyl 2-amino-4,6-dihydroxynicotinate for any purpose, including disposal, the following PPE is mandatory to minimize exposure[10][11]:

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use.

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

  • Skin and Body Protection: A standard laboratory coat should be worn. Ensure it is fully buttoned.

  • Respiratory Protection: If there is a risk of generating dust, such as during a spill cleanup, a NIOSH-approved respirator should be used.[6] All handling of the solid material should ideally be performed in a chemical fume hood to control potential dust.[12]

Spill Management Protocol

In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Secure the Area: Restrict access to the spill area.

  • Don Appropriate PPE: Before cleaning, ensure you are wearing the full PPE described in the previous section.

  • Contain the Spill: Gently cover the spill with a dry, inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[13]

  • Clean Up: Carefully sweep or scoop the absorbed material into a designated, sealable waste container.[1][14] Avoid actions that could generate dust.[4][14]

  • Decontaminate: Wipe the spill area with a suitable solvent (such as water, if the material is soluble and not reactive with it), followed by a final wipe with soap and water. Collect all cleaning materials as contaminated waste.

  • Package for Disposal: Seal the waste container, label it clearly as "Hazardous Waste" with the full chemical name, and store it in a designated satellite accumulation area.

  • Report: Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.

Waste Disposal Workflow

The decision-making process for the disposal of Methyl 2-amino-4,6-dihydroxynicotinate should be systematic. The following workflow diagram illustrates the key steps from waste generation to final disposal.

G A Waste Generation (Unused reagent, contaminated labware) B Hazard Assessment (Consult SDS of similar compounds, institutional EHS) A->B C Segregate Waste (Solid Chemical Waste) B->C D Containerize & Label - Use compatible, sealed container - Label: 'Hazardous Waste', Chemical Name, Date C->D E Store in Satellite Accumulation Area (SAA) (Secure, designated location in the lab) D->E F Schedule Waste Pickup (Contact institutional EHS) E->F G Licensed Waste Contractor (Transports for final disposal) F->G H Final Disposal (Typically high-temperature incineration) G->H

Caption: Waste Disposal Decision Workflow for Methyl 2-amino-4,6-dihydroxynicotinate.

Step-by-Step Disposal Procedure

Direct disposal of this chemical into drains or regular trash is strictly prohibited.[7][12][14] The only acceptable method is through a licensed and approved hazardous waste management service.

  • Waste Collection:

    • Collect any unused or waste Methyl 2-amino-4,6-dihydroxynicotinate solid in its original container or a clearly labeled, compatible, and sealable container.

    • Do not mix this waste with other chemical waste streams unless explicitly approved by your EHS department.[6][12]

    • Contaminated materials, such as gloves, weigh boats, and absorbent pads, should be collected separately in a sealed bag or container, also labeled as hazardous waste.

  • Labeling:

    • Affix a "Hazardous Waste" label to the container.

    • Clearly write the full chemical name: "Methyl 2-amino-4,6-dihydroxynicotinate".

    • Indicate the date when the first piece of waste was placed in the container.

  • Storage:

    • Store the sealed and labeled waste container in a designated and secure Satellite Accumulation Area (SAA) within your laboratory. This area should be away from general lab traffic and incompatible materials.

  • Final Disposal:

    • Once the container is full or has been stored for the maximum allowable time per your institution's policy, contact your EHS department to arrange for a waste pickup.

    • A licensed professional waste disposal service will collect the material for final disposal.[2][15] The most common and effective method for this type of organic compound is high-temperature incineration in a facility with appropriate emission controls.

By adhering to these rigorous procedures, you uphold your professional responsibility to maintain a safe laboratory environment and ensure that your research activities have a minimal impact on the wider ecosystem.

References

  • Vertex AI Search. Nicotinic Acid.
  • Vertex AI Search. Solid Methyl 2-Amino-4,6-dihydroxy Nicotinate, Cas no. 523992-26-9, Packaging Size: 1 kg.
  • Loba Chemie. NICOTINIC ACID EXTRA PURE.
  • Fisher Scientific.
  • Discovery Fine Chemicals. Nicotinic acid.
  • LGC Standards.
  • Parchem.
  • MilliporeSigma.
  • Chemos GmbH&Co.KG.
  • Adooq Bioscience.
  • Fisher Scientific.
  • Thermo Fisher Scientific.
  • TCI Chemicals.
  • Fisher Scientific.
  • AK Scientific, Inc.
  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • New Jersey Department of Health. Common Name: PYRIDINE, 4-NITRO, 1-OXIDE HAZARD SUMMARY.
  • New Jersey Department of Health.
  • BLD Pharm.
  • National Center for Biotechnology Information. TABLE 7-1, Regulations and Guidelines Applicable to Pyridine.
  • U.S. Environmental Protection Agency. Hazardous Waste Listings.
  • Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. (October 01 2024).
  • Federal Register. ENVIRONMENTAL PROTECTION AGENCY 40 CFR Part 751. (November 18 2024).
  • Santa Cruz Biotechnology. 2,6-Dihydroxy-4-methylnicotinonitrile | CAS 5444-02-0.
  • Occupational Safety and Health Administration.
  • ChemScene. 88518-49-4 | 6-Amino-4-hydroxy-2-methylnicotinic acid.
  • U.S. Environmental Protection Agency. Special Wastes. (June 25 2025).
  • New Mexico Environment Department.
  • eCFR. 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. (August 09 2023).

Sources

Handling

Comprehensive Safety and Operational Guide: Handling Methyl 2-amino-4,6-dihydroxynicotinate

As a Senior Application Scientist, I have overseen the scale-up and safety profiling of numerous highly functionalized heterocyclic building blocks. Methyl 2-amino-4,6-dihydroxynicotinate (CAS: 523992-26-9) is a critical...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have overseen the scale-up and safety profiling of numerous highly functionalized heterocyclic building blocks. Methyl 2-amino-4,6-dihydroxynicotinate (CAS: 523992-26-9) is a critical intermediate used in the synthesis of macrocyclic broad-spectrum antibiotics[1] and the active pharmaceutical ingredient Enarodustat, an oral hypoxia-inducible factor prolyl hydroxylase (HIF-PHD) inhibitor for renal anemia[2].

While its synthetic utility is immense, its hazard profile demands rigorous operational discipline. This guide provides a self-validating system of engineering controls, Personal Protective Equipment (PPE), and step-by-step methodologies to ensure uncompromising laboratory safety.

Hazard Profiling & Mechanistic Toxicology

To effectively protect yourself, you must first understand the causality behind the chemical's hazards. Methyl 2-amino-4,6-dihydroxynicotinate is classified under the Globally Harmonized System (GHS) with the following hazard statements[3]:

  • H302 (Harmful if swallowed): The ester and amino groups are readily metabolized in the gastrointestinal tract, potentially leading to systemic toxicity.

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The dihydroxypyridine core can act as a mild acid/base depending on the physiological environment. Upon contact with mucosal membranes or sweat, it disrupts local pH, causing acute cellular irritation.

  • H335 (May cause respiratory irritation): As a finely milled powder, this compound easily aerosolizes. Inhalation of these particulates causes mechanical and chemical irritation of the respiratory tract, triggering the P261 precautionary directive (Avoid breathing dust)[3].

Quantitative Data & PPE Matrix

Safety is not arbitrary; it is driven by data. The following table summarizes the quantitative properties of the compound and the specific PPE required to mitigate its hazards.

ParameterSpecificationSafety & Operational Rationale
CAS Number 523992-26-9Unique identifier for exact SDS retrieval and inventory tracking[3].
Molecular Weight 184.15 g/mol Essential for precise stoichiometric calculations during scale-up[3].
Storage Conditions 2-8°C (Dark, Dry)Cold-chain storage prevents thermal degradation and oxidation of the electron-rich dihydroxypyridine ring[3].
Hazard Codes H302, H315, H319, H335Dictates the necessity for systemic, dermal, ocular, and respiratory protection[3].
Hand Protection Nitrile (≥0.11 mm thickness)Provides >480 min breakthrough resistance against solid organic powders, mitigating H315.
Eye Protection ANSI Z87.1 Splash GogglesPrevents ocular exposure to aerosolized micro-dust (mitigates H319).
Respirator N95 or P100 ParticulateMandatory if handling the powder outside a fume hood to prevent inhalation (mitigates H335).
Operational Workflow & Step-by-Step Handling Protocol

To demonstrate the practical application of these safety controls, we will walk through the standard chlorination of Methyl 2-amino-4,6-dihydroxynicotinate to Methyl 2-amino-4,6-dichloronicotinate—a highly cited transformation in pharmaceutical synthesis[1].

Exposure Control & Workflow Diagram

PPE_and_Handling Storage Cold Storage 2-8°C, Dark PPE Don PPE Nitrile, Goggles, N95 Storage->PPE Retrieve Hood Hood PPE->Hood Transfer Reaction Chlorination POCl3 + DIPEA Hood->Reaction Synthesize Disposal Waste Routing Halogenated Stream Reaction->Disposal Quench

Workflow for Methyl 2-amino-4,6-dihydroxynicotinate: from storage to disposal.
Step-by-Step Chlorination Protocol

Objective: Convert the dihydroxy groups to dichloro groups for downstream cross-coupling[1].

  • Preparation & PPE Donning: Verify the fume hood face velocity is ≥100 fpm. Don a flame-resistant lab coat, ANSI-rated chemical splash goggles, and double nitrile gloves. Causality: Double gloving ensures that if the outer glove is compromised by the highly corrosive reagents used in step 3, the inner glove provides a secondary barrier during doffing.

  • Weighing and Transfer: Inside the fume hood, weigh 30 g of Methyl 2-amino-4,6-dihydroxynicotinate using an anti-static spatula. Transfer the powder to a 500 mL round-bottom flask. Causality: Fine powders hold static charges; anti-static tools prevent the powder from repelling and aerosolizing, directly mitigating the H335 inhalation hazard.

  • Reaction Initiation: Slowly add 150 mL of phosphorochloridic acid (POCl3) followed by 30 mL of N,N-diisopropylethylamine (DIPEA)[1]. Causality: POCl3 acts as both the solvent and the chlorinating agent. DIPEA is a non-nucleophilic base that scavenges the HCl generated during the reaction, driving the equilibrium forward without degrading the ester moiety.

  • Incubation: Stir the mixture at room temperature for 3 days[1].

  • Azeotropic Distillation: Concentrate the reaction mixture under reduced pressure. Add toluene and perform azeotropic distillation (repeat 3 times)[1]. Causality: POCl3 is highly toxic and difficult to remove via standard evaporation. Toluene forms an azeotrope with residual POCl3, ensuring its complete and safe removal prior to aqueous workup.

  • Crystallization: Cool the residue in an ice bath. Slowly add 30 mL of methanol and 150 mL of water, then stir for 1 hour[1]. Causality: The slow addition of water safely hydrolyzes any trace amounts of unreacted POCl3. The methanol/water gradient selectively crystallizes the target dichloro product while keeping impurities dissolved.

  • Filtration: Collect the solid by vacuum filtration.

Spill Response & Chemical Disposal Plan

Powder Spill Response: Never dry-sweep a spill of Methyl 2-amino-4,6-dihydroxynicotinate. Dry sweeping mechanically aerosolizes the powder, violating the P261 directive. Instead, gently cover the spill with damp absorbent paper to suppress dust generation. Carefully scoop the damp mass into a compatible, sealable hazardous waste container. Wash the affected area with soap and water.

Chemical Disposal:

  • Unreacted Solid Waste: Must be disposed of in a clearly labeled solid organic waste container.

  • Reaction Filtrate Waste: The filtrate generated from the chlorination protocol contains unreacted POCl3, HCl, and organic byproducts[1]. It must be slowly quenched over ice to safely hydrolyze the POCl3, neutralized to pH 7 with sodium bicarbonate, and then routed exclusively to the Halogenated Aqueous Waste stream. Mixing this with non-halogenated waste can cause dangerous exothermic reactions and regulatory violations.

References
  • ACS Publications. (2025). Development of a Scalable Manufacturing Synthesis for Enarodustat. Organic Process Research & Development. Retrieved from[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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